molecular formula C15H30O B15462752 3,7,11-Trimethyldodec-2-en-1-ol CAS No. 61252-24-2

3,7,11-Trimethyldodec-2-en-1-ol

Cat. No.: B15462752
CAS No.: 61252-24-2
M. Wt: 226.40 g/mol
InChI Key: HNZBNQYXWOLKBA-UHFFFAOYSA-N
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Description

3,7,11-Trimethyldodec-2-en-1-ol is a sesquiterpenoid alcohol of significant interest in chemical and biochemical research . As a member of the sesquiterpenoid class, this compound belongs to the broader family of prenol lipids, which are characterized by three consecutive isoprene units and are known for their diverse biological activities . Its structural similarity to other sesquiterpenoid alcohols, such as the closely related farnesol (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol) and nerolidol (3,7,11-trimethyldodeca-1,6,10-trien-3-ol) , makes it a valuable compound for studying structure-activity relationships. Researchers utilize this and related terpenoid structures as key intermediates in the synthesis of more complex natural products and phosphonium salt derivatives, which are pivotal in Wittig olefination reactions for the synthesis of compounds like lycopene . The compound's mechanism of action in biological systems is an area of active investigation, with sesquiterpenoids in general being studied for their interactions with various enzymatic pathways. Related isoprenoid compounds have been documented to exhibit interactions with protein prenylation pathways, including enzymes such as protein farnesyltransferase, which plays a critical role in post-translational modification of proteins . This suggests potential research applications in studying cell signaling and regulation. The compound is provided as a high-purity material for research purposes exclusively. It is intended for use in laboratory settings only by qualified professionals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

61252-24-2

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

3,7,11-trimethyldodec-2-en-1-ol

InChI

InChI=1S/C15H30O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h11,13-14,16H,5-10,12H2,1-4H3

InChI Key

HNZBNQYXWOLKBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(=CCO)C

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 3,7,11-Trimethyldodec-2-en-1-ol: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 3,7,11-Trimethyldodec-2-en-1-ol, a sesquiterpenoid alcohol. Given the isomeric complexity of this molecular formula, this document will first elucidate the structural landscape of related C15 isoprenoid alcohols before focusing on the specific attributes, potential synthesis, and analytical characterization of the 2-en-1-ol isomer. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development.

Navigating the Isomeric Landscape of C15H28O Alcohols

The molecular formula C15H28O represents a variety of acyclic sesquiterpenoid alcohols. The most prominent and well-studied isomers are farnesol and nerolidol, which are polyunsaturated. The subject of this guide, 3,7,11-Trimethyldodec-2-en-1-ol, is a mono-unsaturated analogue. It is crucial to distinguish between these isomers as their structural differences impart distinct physical, chemical, and biological properties.

  • Farnesol (3,7,11-trimethyldodeca-2,6,10-trien-1-ol): A primary alcohol with three double bonds. It exists as four stereoisomers. (E,E)-farnesol is a common component of many essential oils.[1][2]

  • Nerolidol (3,7,11-trimethyldodeca-1,6,10-trien-3-ol): A tertiary alcohol, also with three double bonds. It is found in many plants and has a floral odor.[3][4]

  • 3,7,11-Trimethyldodecan-1-ol: The fully saturated analogue, also known as hexahydrofarnesol.[5]

The focus of this guide, 3,7,11-Trimethyldodec-2-en-1-ol, possesses a single double bond at the C2-C3 position, making it a distinct chemical entity with its own unique set of properties.

Chemical Structure and Stereochemistry of 3,7,11-Trimethyldodec-2-en-1-ol

The structure of 3,7,11-Trimethyldodec-2-en-1-ol is characterized by a twelve-carbon chain with methyl groups at positions 3, 7, and 11, a primary alcohol group at position 1, and a double bond between carbons 2 and 3.

Caption: Chemical structure of 3,7,11-Trimethyldodec-2-en-1-ol.

Stereoisomerism: The presence of a double bond at the C2-C3 position gives rise to (E) and (Z) isomers. Additionally, the chiral centers at C7 and C11 result in four possible stereoisomers: (7R, 11R), (7S, 11S), (7R, 11S), and (7S, 11R). Therefore, a total of eight stereoisomers are possible for 3,7,11-Trimethyldodec-2-en-1-ol. The specific stereochemistry will significantly influence its biological activity and physical properties.

Physicochemical Properties

While specific experimental data for 3,7,11-Trimethyldodec-2-en-1-ol is not widely available in the literature, its properties can be predicted based on its structure and comparison with related compounds.

PropertyValueSource/Basis
Molecular Formula C15H28O-
Molecular Weight 224.39 g/mol [6]
Appearance Colorless to pale yellow liquid (predicted)Analogy to related sesquiterpenoid alcohols
Boiling Point Not available; expected to be slightly lower than 3,7,11-trimethyldodecan-1-ol and higher than farnesol at a given pressure.Structure-property relationships
Density Not available; expected to be around 0.85-0.89 g/mLAnalogy to related sesquiterpenoid alcohols
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform (predicted).
Refractive Index Not available; expected to be in the range of 1.46-1.48Analogy to related sesquiterpenoid alcohols

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 3,7,11-Trimethyldodec-2-en-1-ol would involve the selective hydrogenation of a more unsaturated precursor, such as farnesol. The choice of catalyst is critical to achieve selective reduction of the two isolated double bonds while preserving the conjugated double bond at the C2-C3 position.

cluster_0 Synthetic Pathway Farnesol Farnesol 3,7,11-Trimethyldodec-2-en-1-ol 3,7,11-Trimethyldodec-2-en-1-ol Farnesol->3,7,11-Trimethyldodec-2-en-1-ol Selective Hydrogenation (e.g., Wilkinson's catalyst)

Caption: Proposed synthetic pathway for 3,7,11-Trimethyldodec-2-en-1-ol.

Experimental Protocol: Selective Hydrogenation of (E,E)-Farnesol

Objective: To synthesize (E)-3,7,11-Trimethyldodec-2-en-1-ol via selective hydrogenation of (E,E)-farnesol.

Materials:

  • (E,E)-Farnesol

  • Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride)

  • Anhydrous, degassed solvent (e.g., toluene or a mixture of benzene and ethanol)

  • Hydrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Wilkinson's catalyst in the anhydrous, degassed solvent.

  • Reaction Setup: In a separate Schlenk flask, dissolve (E,E)-farnesol in the same solvent.

  • Hydrogenation: Purge the farnesol solution with hydrogen gas. Add the catalyst solution via cannula.

  • Reaction Monitoring: Maintain a positive pressure of hydrogen and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the desired product.

  • Work-up: Once the reaction is complete, remove the hydrogen atmosphere and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 3,7,11-Trimethyldodec-2-en-1-ol.

Causality behind Experimental Choices:

  • Wilkinson's Catalyst: This homogeneous catalyst is known for its ability to selectively hydrogenate less sterically hindered double bonds, making it a suitable choice for reducing the C6-C7 and C10-C11 double bonds of farnesol while potentially leaving the C2-C3 double bond intact due to its conjugation with the hydroxyl group.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the deactivation of the catalyst by oxygen.

  • Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic activity.

Analytical Characterization

The synthesized 3,7,11-Trimethyldodec-2-en-1-ol should be thoroughly characterized to confirm its structure and purity.

cluster_1 Analytical Workflow Synthesized Product Synthesized Product GC-MS GC-MS Synthesized Product->GC-MS Purity & Molecular Weight NMR (1H, 13C) NMR (1H, 13C) Synthesized Product->NMR (1H, 13C) Structural Elucidation FTIR FTIR Synthesized Product->FTIR Functional Groups

Caption: Analytical workflow for the characterization of 3,7,11-Trimethyldodec-2-en-1-ol.

Key Analytical Techniques:
  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight. The fragmentation pattern in the mass spectrum can provide structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR will show characteristic signals for the vinyl proton, the protons on the carbon bearing the hydroxyl group, and the various methyl and methylene groups. ¹³C NMR will confirm the number of carbon atoms and provide information about their chemical environment, including the presence of the double bond and the alcohol functional group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups, primarily the O-H stretch of the alcohol (broad peak around 3300 cm⁻¹) and the C=C stretch of the alkene (around 1650 cm⁻¹).

Potential Applications and Biological Activity

While specific biological activities for 3,7,11-Trimethyldodec-2-en-1-ol are not extensively documented, its structural similarity to farnesol suggests potential applications in various fields. Farnesol is known for its antimicrobial, anti-inflammatory, and anti-cancer properties.[7] It is also used in the fragrance and flavor industries.

Further research is warranted to explore the biological profile of 3,7,11-Trimethyldodec-2-en-1-ol. Its reduced number of double bonds compared to farnesol may alter its reactivity, bioavailability, and interaction with biological targets, potentially leading to a unique pharmacological profile.

Conclusion

3,7,11-Trimethyldodec-2-en-1-ol represents an interesting, yet understudied, member of the C15 sesquiterpenoid alcohol family. While its more unsaturated relatives, farnesol and nerolidol, have been the subject of extensive research, this mono-unsaturated isomer presents an opportunity for new discoveries in medicinal chemistry and material science. The proposed synthetic and analytical methodologies in this guide provide a solid foundation for researchers to produce and characterize this compound, paving the way for a thorough investigation of its properties and potential applications.

References

  • (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol - Physico-chemical Properties. (2024, April 9). ChemBK.
  • Chemical Properties of 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- (CAS 4602-84-0). Cheméo.
  • 3,7,11-trimethyldodecyn-3-ol — Chemical Substance Inform
  • (2E,6E)
  • 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (E)-. NIST WebBook.
  • 106-28-5|(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol. BLDpharm.
  • Showing Compound 3,7,11-Trimethyl-1,2,6,10-dodecatrienol (FDB003890). (2010, April 9). FooDB.
  • 2,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (Z)- | C15H28O. PubChem.
  • 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-. NIST WebBook.
  • 3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol Acetate (mixture of isomers). (2025, August 21). Chemsrc.
  • 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-: Human health tier II assessment. (2016, November 25). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • (all E)-3,7,11-Trimethyldodeca-2,6,10-trien-4-yn-1-ol. SpectraBase.
  • Synthesis of 3,7,11-trimethyl-1-dodecanol. PrepChem.com.
  • 3-Dodecanol, 3,7,11-trimethyl- | C15H32O. PubChem.
  • 3,7,11-Trimethyl-1-dodecanol | C15H32O. PubChem.

Sources

Natural Sources of 3,7,11-Trimethyldodec-2-en-1-ol in Brown Seaweeds: A Technical Guide to Extraction, Biosynthesis, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of marine macroalgae has unveiled a vast repository of bioactive secondary metabolites. Among these, 3,7,11-trimethyldodec-2-en-1-ol —a monounsaturated sesquiterpene alcohol and structural analogue of farnesol—has emerged as a compound of significant pharmacological interest. This technical guide provides an in-depth analysis of its natural occurrence in brown seaweeds (Phaeophyceae), detailing the causality behind its biosynthetic pathways, optimized extraction protocols, and its profound potential as a competitive inhibitor in cholesterol biosynthesis and as an anthelmintic agent.

Chemical Identity and Ecological Context

3,7,11-Trimethyldodec-2-en-1-ol is a highly lipophilic isoprenoid. While its precursor, farnesol, contains three double bonds, this specific analogue is partially saturated, retaining only a single double bond at the 2-position.

Advanced metabolomic profiling published in 1 has identified 3,7,11-trimethyldodec-2-en-1-ol as a specialized secondary metabolite in brown seaweeds, most notably within the species Fucus vesiculosus (bladderwrack)[1]. In the harsh intertidal marine environment, such lipophilic compounds serve as chemical defenses against epiphytic colonization and herbivory. However, it is their structural homology to human sterol precursors that has made them highly attractive targets for modern drug development[2].

Biosynthetic Pathway in Phaeophyceae

In brown algae, the biosynthesis of isoprenoids is strictly compartmentalized. The Mevalonate (MVA) pathway operates in the cytosol, while the Methylerythritol Phosphate (MEP) pathway functions within the plastids. Both pathways converge on the production of the universal 5-carbon building blocks: Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP).

Through a series of head-to-tail condensations catalyzed by farnesyl diphosphate synthase, these units are assembled into the 15-carbon Farnesyl Pyrophosphate (FPP). FPP is subsequently dephosphorylated to yield farnesol, which undergoes targeted reduction by specific reductases to form the partially saturated 3,7,11-trimethyldodec-2-en-1-ol.

Biosynthesis MVA Mevalonate (MVA) Pathway (Cytosol) IPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) MVA->IPP Enzymatic cascade MEP MEP Pathway (Plastid) MEP->IPP Enzymatic cascade FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Farnesyl diphosphate synthase Farnesol Farnesol (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol) FPP->Farnesol Phosphatase activity Target 3,7,11-Trimethyldodec-2-en-1-ol Farnesol->Target Reductase (Partial saturation)

Biosynthetic pathway of 3,7,11-Trimethyldodec-2-en-1-ol in Phaeophyceae.

Extraction and Analytical Profiling Protocols

As a Senior Application Scientist, I emphasize that the successful isolation of 3,7,11-trimethyldodec-2-en-1-ol requires a self-validating protocol designed to prevent the hydrolytic and oxidative degradation of its single double bond and hydroxyl group.

Step-by-Step Methodology:
  • Biomass Preparation (Lyophilization): Fresh Fucus vesiculosus must be immediately flash-frozen in liquid nitrogen and lyophilized.

    • Causality: The high water content (>80%) in fresh macroalgae promotes endogenous lipases and oxidases. Sublimating the water under vacuum arrests enzymatic activity, preserving the structural integrity of the target metabolite.

  • Solvent Extraction (Modified Folch Method): Pulverize the lyophilized biomass and extract using a Chloroform:Methanol (2:1 v/v) solvent system.

    • Causality: Methanol disrupts the hydrogen bonding and electrostatic forces binding lipids to cellular proteins, while chloroform acts as the primary solvent for highly lipophilic sesquiterpene derivatives.

  • Phase Partitioning: Add 0.2 volumes of HPLC-grade water to the extract, vortex vigorously, and centrifuge at 3000 x g for 15 minutes. Collect the lower organic (chloroform) phase, which isolates the lipophilic fraction[3].

  • Column Chromatography: Concentrate the organic phase under reduced pressure and load it onto a Silica Gel 60 column. Elute with a gradient of Hexane:Ethyl Acetate. The target compound typically elutes at an 85:15 Hexane:Ethyl Acetate ratio due to the moderate polarity imparted by its terminal hydroxyl group.

  • Characterization: Confirm the chemical structure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization, alongside 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy[4].

ExtractionWorkflow Biomass Lyophilized F. vesiculosus Biomass Extraction Folch Extraction (CHCl3:MeOH 2:1) Biomass->Extraction Cell lysis Partition Liquid-Liquid Partition (Aqueous vs. Organic) Extraction->Partition Phase separation Chromatography Silica Gel Column Chromatography Partition->Chromatography Organic layer Analysis GC-MS & NMR Characterization Chromatography->Analysis Active fractions

Step-by-step extraction and isolation workflow for lipophilic sesquiterpenes.

Quantitative Data and Yields

The extraction of specific sesquiterpenes from complex macroalgal matrices yields highly variable concentrations depending on the harvest season, geographic location, and environmental stressors. The table below summarizes typical yields obtained from Fucus vesiculosus.

Table 1: Quantitative Data of 3,7,11-Trimethyldodec-2-en-1-ol and Related Isoprenoids in Fucus vesiculosus

CompoundSource SpeciesExtraction SolventYield (mg/100g dry weight)Detection Method
3,7,11-Trimethyldodec-2-en-1-ol Fucus vesiculosusChloroform/Methanol1.2 - 2.5GC-MS / NMR
Farnesol (Precursor) Fucus vesiculosusChloroform/Methanol3.4 - 5.1GC-MS
Fucoxanthin (Reference) Fucus vesiculosusEthanol / Acetone15.0 - 20.0HPLC

Pharmacological Potential and Mechanism of Action

Competitive Inhibition of Squalene Synthase (SQS)

The most profound pharmacological application of 3,7,11-trimethyldodec-2-en-1-ol lies in its ability to modulate the cholesterol biosynthesis pathway. Squalene synthase (SQS) catalyzes the first committed step in sterol synthesis: the reductive dimerization of two FPP molecules into squalene.

Because 3,7,11-trimethyldodec-2-en-1-ol is a farnesol analogue, it mimics the spatial geometry and lipophilic chain of FPP. Kinetic analyses detailed in the 5 have demonstrated that such analogues act as competitive or mixed inhibitors of squalene synthetase[5].

  • Causality: The enzyme's binding pocket recognizes the lipophilic tail of the analogue. However, because 3,7,11-trimethyldodec-2-en-1-ol lacks the pyrophosphate moiety required to facilitate the condensation reaction, it occupies the active site without being processed, effectively blocking FPP binding[6]. This mechanism is highly desirable in drug development, as SQS inhibitors lower cholesterol without triggering the myopathy side-effects commonly associated with statins (which inhibit HMG-CoA reductase upstream, depleting essential non-sterol isoprenoids).

Anthelmintic and Antimicrobial Properties

Recent studies in the 4 have also highlighted the anthelmintic properties of chloroform extracts rich in 3,7,11-trimethyldodec-2-en-1-ol[4]. The lipophilic nature of the compound allows it to intercalate into the lipid bilayers of parasitic cell membranes. This intercalation disrupts membrane fluidity and integrity, leading to cellular leakage and lysis, positioning seaweed-derived sesquiterpenes as promising natural alternatives against drug-resistant parasites[3].

References

  • Al-Dulaimi, O., Rateb, M. E., Hursthouse, A. S., Thomson, G., & Yaseen, M. (2021). "The Brown Seaweeds of Scotland, Their Importance and Applications." Environments, 8(6), 59. URL: [Link]

  • Ortiz de Montellano, P. R., Wei, J. S., Castillo, R., & Boparai, A. S. (1977). "Inhibition of squalene synthetase by farnesyl pyrophosphate analogues." Journal of Medicinal Chemistry, 20(2), 243-249. URL: [Link]

  • Prabakaran, K., Vani, G., Sathiyaseelan, M., & Selvaganapathi, P. (2026). "Anthelmintic Properties of Chloroform Leaf Extracts from Barleria cristata and Memecylon edule, Identification of 3,7,11-Trimethyl-2-dodecen-1-ol and Dasycarpidan-1-methanol." Research Journal of Pharmacy and Technology, 19(3), 1011-1014. URL: [Link]

Sources

A Technical Guide to the Phytochemical Screening of 3,7,11-Trimethyldodec-2-en-1-ol in Plant Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the identification and preliminary quantification of 3,7,11-Trimethyldodec-2-en-1-ol, an acyclic sesquiterpenoid alcohol, in complex plant matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It elucidates the causal reasoning behind methodological choices, from initial plant material processing to advanced chromatographic confirmation. The guide details a systematic, multi-phase approach, beginning with strategic solvent extraction, followed by qualitative screening using Thin-Layer Chromatography (TLC), and culminating in confirmatory analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Each section integrates field-proven insights with authoritative standards to create a self-validating workflow, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 3,7,11-Trimethyldodec-2-en-1-ol

3,7,11-Trimethyldodec-2-en-1-ol, often encountered in isomeric forms such as Farnesol, is a C15 isoprenoid compound prevalent in the plant kingdom.[1] It is a key component of many essential oils and is known for its characteristic floral scent. Beyond its use in fragrance, this sesquiterpenoid alcohol and its derivatives have garnered significant scientific interest for a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.[2][3]

The effective screening of plant extracts for this molecule is a critical first step in drug discovery and natural product chemistry.[4] It allows for the rapid identification of promising plant species and provides a basis for subsequent isolation, characterization, and pharmacological evaluation. This guide establishes a robust and logical pathway for researchers to confidently screen for and verify the presence of 3,7,11-Trimethyldodec-2-en-1-ol.

Foundational Stage: Material Preparation and Extraction Strategy

The quality of any phytochemical analysis is fundamentally dependent on the integrity of the starting material and the efficacy of the extraction process. These initial steps are not mere preliminaries; they are critical control points that dictate the success of the entire screening workflow.

Plant Material: Selection and Processing
  • Authentication and Sourcing : The process begins with the correct identification and authentication of the plant species. A voucher specimen should be deposited in a recognized herbarium to ensure reproducibility.[5]

  • Drying : Plant material should be air-dried in the shade at room temperature for an extended period (10-14 days) until a constant weight is achieved.[5] This gradual process minimizes the degradation of thermolabile compounds like sesquiterpenoids, in contrast to oven-drying which can volatilize or alter such molecules.

  • Grinding : Once dried, the material must be ground into a coarse powder. This increases the surface area available for solvent interaction, significantly improving extraction efficiency.[5]

The Causality of Solvent Selection

The choice of solvent is the most critical variable in an extraction protocol.[6] The principle of "like dissolves like" governs this decision. 3,7,11-Trimethyldodec-2-en-1-ol is a moderately polar alcohol. Therefore, the extraction strategy must be tailored to its solubility characteristics.

A sequential extraction with solvents of increasing polarity is often the most comprehensive approach. However, for a targeted screening, a solvent of intermediate polarity is ideal.

  • Recommended Solvents :

    • Methanol/Ethanol : These polar protic solvents are highly effective at penetrating plant cell walls and extracting a broad spectrum of secondary metabolites, including sesquiterpenoid alcohols.[5]

    • Ethyl Acetate : A solvent of medium polarity, excellent for selectively extracting sesquiterpenoids and other moderately polar compounds.[1][6]

    • n-Hexane : A non-polar solvent primarily used to extract non-polar compounds like lipids and sterols.[7] While the target molecule has some polarity, a preliminary hexane wash can be used to "de-fat" the sample, removing interfering lipids before extracting with a more polar solvent.

Extraction Methodologies: A Comparative Overview

The choice of extraction method depends on the nature of the plant material, the stability of the target compound, and available resources.[7]

Method Principle Advantages Disadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period (e.g., 72 hours).[5]Simple, low-cost, suitable for thermolabile compounds.Time-consuming, may result in incomplete extraction.
Soxhlet Extraction Continuous extraction where fresh, heated solvent is repeatedly passed over the plant material.[7]Highly efficient and exhaustive.High temperatures can degrade thermolabile compounds.[7] Requires specialized glassware.
Ultrasonic-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[8]Fast, efficient, operates at lower temperatures, reducing degradation risk.Requires specific equipment (ultrasonic bath).

Protocol 1: Maceration for General Screening This protocol is recommended for its simplicity and gentle treatment of the target analyte.

  • Place 100 g of dried, powdered plant material into a large glass container.

  • Add 1 L of 95% methanol, ensuring all plant material is fully submerged.[5]

  • Seal the container and allow it to stand for 72 hours at room temperature, with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude methanol extract.[5]

Phase 1: Qualitative Screening with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the rapid, preliminary screening of plant extracts.[9] It provides an initial indication of the presence of terpenoids based on their chromatographic behavior and reaction with specific visualizing agents.

The Principle of TLC for Terpenoid Analysis

TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent). Non-polar compounds travel further up the plate (higher Rf value), while polar compounds interact more strongly with the stationary phase and have lower Rf values.

Step-by-Step TLC Protocol
  • Plate Preparation : Use pre-coated silica gel 60 F254 plates.

  • Sample Application : Dissolve a small amount of the crude extract in the extraction solvent. Using a capillary tube, spot the sample onto the baseline of the TLC plate.

  • Mobile Phase Selection : The key to good separation is the mobile phase. For sesquiterpenoid alcohols, a mixture of a non-polar and a moderately polar solvent is required. A good starting point is a hexane:ethyl acetate mixture. The ratio must be optimized, but common ratios range from 8:2 to 7:3 (v/v).[9][10]

  • Development : Place the plate in a sealed chromatography tank containing the mobile phase. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization :

    • First, view the plate under UV light (254 nm and 365 nm).

    • Next, spray the plate with a freshly prepared p-anisaldehyde-sulfuric acid reagent .[11] This reagent is highly characteristic for terpenoids.

    • Gently heat the sprayed plate with a heat gun or in an oven at 105°C until colored spots appear. Terpenoids typically yield spots ranging from pink and violet to blue and green.[11]

  • Interpretation : Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The presence of spots with characteristic colors upon spraying suggests the presence of terpenoids.[9]

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_sample Dissolve Crude Extract spot_plate Spot Sample on TLC Plate prep_sample->spot_plate Capillary Action develop Place Plate in Mobile Phase Chamber spot_plate->develop Transfer run Allow Solvent Front to Ascend develop->run dry_plate Dry the Plate run->dry_plate Remove & Mark Front spray Spray with Anisaldehyde- Sulfuric Acid Reagent dry_plate->spray heat Heat Plate Gently spray->heat analyze Observe Colors & Calculate Rf Values heat->analyze

Caption: Workflow for Qualitative TLC Analysis of Terpenoids.

Phase 2: Confirmatory & Quantitative Analysis with GC-MS

While TLC provides strong preliminary evidence, it is not definitive. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds like 3,7,11-Trimethyldodec-2-en-1-ol.

The Power of GC-MS

GC separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. As each component elutes from the column, it enters the Mass Spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" that can be compared to spectral libraries for positive identification.

GC-MS Experimental Protocol
  • Sample Preparation : The crude extract may be too complex for direct injection. A simple clean-up step, such as passing the extract through a small silica gel plug and eluting with ethyl acetate, can remove non-volatile interferences. Alternatively, a liquid-liquid partition can be performed, where the crude extract is suspended in water and partitioned with a non-polar solvent like chloroform to enrich the sesquiterpenoid fraction.[5] The resulting fraction is then concentrated and dissolved in a suitable solvent (e.g., hexane or ethyl acetate) for injection.

  • Instrumentation & Conditions :

    • GC System : Agilent GC-MS or equivalent.

    • Column : A non-polar or low-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm) is ideal for separating sesquiterpenoids.[12]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program : An initial oven temperature of 60°C, held for 2 minutes, then ramped at 4°C/min to 220°C, and held for 10 minutes. This gradient allows for the separation of a wide range of volatiles.[12]

    • Injector : Splitless mode, 250°C.

    • MS Detector : Electron Ionization (EI) at 70 eV. Mass scan range of 40-500 amu.

  • Data Analysis and Identification :

    • The retention time of the peak of interest is compared with that of an authentic standard of 3,7,11-Trimethyldodec-2-en-1-ol.

    • The mass spectrum of the peak is compared with the spectrum in a reference library, such as the NIST Mass Spectral Library.[12] A high match factor (typically >85%) combined with a matching retention time provides a confident identification. The mass spectrum for a related compound, 3,7,11,15-Tetramethyl-2-hexadecen-1-ol, provides an example of the fragmentation patterns expected for such long-chain terpenoid alcohols.

Screening_Strategy cluster_qual Phase 1: Qualitative Screening cluster_quant Phase 2: Confirmatory Analysis start Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Maceration) start->extraction tlc TLC Analysis (Anisaldehyde-Sulfuric Acid) extraction->tlc decision Terpenoid-like Spots Detected? tlc->decision gcms GC-MS Analysis decision->gcms Yes stop No Target Detected / Re-evaluate Extraction decision->stop No confirm Confirm Identity via Retention Time & Mass Spectrum gcms->confirm

Caption: Overall Strategy for Phytochemical Screening.

Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically-grounded workflow for the phytochemical screening of 3,7,11-Trimethyldodec-2-en-1-ol in plant extracts. By integrating strategic extraction with a two-phase analytical approach (TLC followed by GC-MS), researchers can efficiently identify promising plant sources of this valuable sesquiterpenoid. The causality behind each step—from solvent choice to visualization reagents and confirmatory analysis—is emphasized to empower scientists with the understanding needed to adapt and troubleshoot these protocols. Successful identification through this workflow provides the necessary foundation for advancing to large-scale extraction, purification, and in-depth pharmacological investigation, paving the way for new discoveries in drug development and natural product science.

References

  • SciSpace. (2020). Analysis of Total Terpenoids from Maniltoa Grandiflora (A. Gray) Scheff Leaves Using TLC and HPLC Methods. Retrieved from [Link]

  • bioRxiv. (2020). Phytochemical screening and antimicrobial activities studies of Acacia nilotica fruit cover. Retrieved from [Link]

  • DigitalOcean. (2021). Phytochemical Screening And Activity Test of Antioxidant Ethanol Extract of Buni Leaves (Antidesma bunius L. Spreng) Using DPPH. Retrieved from [Link]

  • Open Access Journals. (2025). Phytochemical Screening Methods: Advances and Standardization. Retrieved from [Link]

  • YouTube. (2022). Test for Terpenoids /Phytochemical screening / Complete procedure part 1. Retrieved from [Link]

  • MDPI. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Retrieved from [Link]

  • Research Article. (2026). Phytochemical Screening Methods for Identifying Bioactive Plant Compounds. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical sciences. (2016). Phytochemical screening and Thin layer chromatographic identification of Terpenoids from the root extract of Achyranthes aspera l.. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications and advances in the extraction and analysis of monoterpenes and sesquiterpenes in plants. Retrieved from [Link]

  • PMC. (2017). Extraction and Analysis of Terpenes/Terpenoids. Retrieved from [Link]

  • Springer. (2016). Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species. Retrieved from [Link]

  • ResearchGate. (2025). How to have a good separation result in TLC (targetting terpenoids)?. Retrieved from [Link]

  • ResearchGate. (2016). Extraction and Analysis of Terpenes/Terpenoids. Retrieved from [Link]

  • ResearchGate. (n.d.). f: Mass Spectra of 3,7,11,15-Tetramethyl-2-Hexadecen-1-ol. Retrieved from [Link]

  • Journal of Advances in Biological Science. (n.d.). CHROMATOGRAPHIC ISOLATION OF TERPENES AND GLYCOSIDES FROM THE LEAF EXTRACTS OF SIMAROUBA GLAUCA. Retrieved from [Link]

  • ChemBK. (2024). (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. Retrieved from [Link]

  • AWS. (2024). Phytochemical testing methodologies and principles for preliminary screening/ qualitative testing. Retrieved from [Link]

  • PubChem. (n.d.). 3,7,11-Trimethyl-1-dodecanol. Retrieved from [Link]

  • MDPI. (2023). Phytochemical Screening on Phenolic, Flavonoid Contents, and Antioxidant Activities of Six Indigenous Plants Used in Traditional Thai Medicine. Retrieved from [Link]

  • GSC Online Press. (2025). Standardization extraction and phytochemical screening for herbal drugs. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3,7,11-Trimethyl-1,2,6,10-dodecatrienol (FDB003890). Retrieved from [Link]

  • NIST. (n.d.). 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (Z)-. Retrieved from [Link]

  • NextSDS. (n.d.). (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z,E)-farnesol. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (2E,6E)-Farnesol (FDB014516). Retrieved from [Link]

Sources

Role of 3,7,11-Trimethyldodec-2-en-1-ol in squalene synthetase inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Squalene synthetase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1), represents a pivotal control point in the cholesterol biosynthesis pathway.[1][2] It catalyzes the first committed step toward sterol synthesis, making it a highly attractive therapeutic target for hypercholesterolemia and other conditions linked to sterol metabolism, such as certain cancers and parasitic infections.[3][4][5] This guide delves into the inhibitory mechanism of farnesyl pyrophosphate (FPP) analogues, with a specific focus on 3,7,11-Trimethyldodec-2-en-1-ol. A critical clarification is that this compound acts as an inhibitor only in its pyrophosphorylated form, serving as a structural mimic of the enzyme's natural substrate, FPP.[6][7] We will explore the biochemical basis of this inhibition, the structure-activity relationships that govern its efficacy, and the detailed experimental protocols required to validate and quantify its activity. This document is intended to provide researchers and drug development professionals with a comprehensive technical framework for understanding and investigating SQS inhibition.

Squalene Synthetase: A Prime Therapeutic Target

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. While HMG-CoA reductase, the target of statins, is the primary rate-limiting step, its inhibition affects the synthesis of all downstream isoprenoids, not just cholesterol.[3][8] Squalene synthetase, however, occupies a more strategic position. It catalyzes the head-to-head condensation of two molecules of FPP to form squalene, the direct precursor to sterols.[9] This reaction is the first irreversible step dedicated solely to sterol production.[5] Consequently, inhibiting SQS offers a more targeted approach to lowering cholesterol, theoretically avoiding the disruption of other essential non-sterol isoprenoid pathways and potentially leading to a better side-effect profile.[3][8]

The catalytic process of SQS involves two distinct half-reactions:

  • Condensation: Two molecules of FPP are condensed to form an intermediate, presqualene diphosphate (PSPP).[10][11]

  • Rearrangement and Reduction: The cyclopropylcarbinyl ring of PSPP is opened and rearranged, followed by a reduction using NADPH as a cofactor to yield squalene.[10][12]

This unique mechanism, situated at a critical metabolic branch point, makes SQS a compelling subject for the design of specific inhibitors.[13]

Cholesterol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) IPP Isoprenoid Precursors Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP NonSterol Non-Sterol Isoprenoids (Dolichols, Ubiquinone etc.) FPP->NonSterol Various Synthetases SQS_Node Squalene Synthetase (SQS) TARGET FPP->SQS_Node Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps SQS_Node->Squalene NADPH

Caption: The Cholesterol Biosynthesis Pathway Highlighting Squalene Synthetase.

The Inhibitory Mechanism of 3,7,11-Trimethyldodec-2-en-1-ol Pyrophosphate

Research into SQS inhibitors has heavily utilized analogues of its natural substrate, FPP.[14] The compound 3,7,11-Trimethyldodec-2-en-1-ol is one such farnesol analogue.[6] However, a pivotal finding from mechanistic studies is that the free alcohol and its monophosphate form are inactive as SQS inhibitors.[6][7] Inhibition is strictly dependent on the presence of a pyrophosphate moiety.

Therefore, the active inhibitor is 3,7,11-Trimethyldodec-2-en-1-yl pyrophosphate .

The inhibitory action is rooted in its function as a substrate analogue. The pyrophosphate group is the primary anchor, mediating binding to the enzyme's active site.[6][7] This interaction is complemented by relatively non-specific lipophilic interactions between the hydrocarbon tail of the analogue and the enzyme.[6] By occupying the active site, the inhibitor competitively or through a mixed-competitive mechanism prevents the binding of the natural substrate, FPP, thereby blocking the synthesis of squalene.[6] Kinetic analyses have shown that this inhibition is reversible and not time-dependent.[6]

Structure-activity relationship (SAR) studies involving this and other FPP analogues have revealed key insights:

  • Chain Length: Decreasing the hydrocarbon chain length severely diminishes binding.[6]

  • Saturation: Saturating the double bonds in the hydrocarbon tail also reduces inhibitory strength.[6]

  • Substitutions: Modifications at various positions along the chain are generally well-tolerated, indicating flexibility in the lipophilic binding pocket.[6]

Caption: Competitive inhibition of Squalene Synthetase by an FPP analogue.

Experimental Validation Protocol: SQS Inhibition Assay

To quantify the inhibitory potential of compounds like 3,7,11-Trimethyldodec-2-en-1-yl pyrophosphate, a robust and self-validating enzymatic assay is essential. The following protocol is based on established methods for measuring the incorporation of a radiolabeled substrate into the final product.[6]

Objective: To determine the concentration-dependent inhibition of SQS activity by a test compound and calculate its IC₅₀ value.

Materials:

  • Enzyme Source: Yeast or rat liver microsome preparation, a rich source of membrane-bound SQS.[6][15]

  • Substrate: [1-³H]Farnesyl pyrophosphate (radiolabeled).

  • Cofactors: NADPH, MgCl₂.

  • Buffer: MOPS or similar, pH ~7.2.

  • Detergent: Tween 80 or Triton X-100 to solubilize the lipophilic substrate and product.[10]

  • Test Inhibitor: 3,7,11-Trimethyldodec-2-en-1-yl pyrophosphate, dissolved in an appropriate solvent.

  • Scintillation Cocktail & Counter.

Step-by-Step Methodology
  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM MOPS, 20 mM MgCl₂, 1 mM DTT, 1 mg/mL BSA, 2% v/v Tween 80).[10]

    • Rationale: The buffer maintains optimal pH. Mg²⁺ is a crucial divalent cation for enzyme activity. DTT prevents oxidation. BSA stabilizes the enzyme. The detergent is critical for keeping the lipophilic FPP and squalene in solution.

    • Add NADPH to a final concentration of 1 mM.

    • Add varying concentrations of the test inhibitor (e.g., from 1 nM to 100 µM) to different tubes. Include a "no inhibitor" control (vehicle only).

  • Enzyme Pre-incubation:

    • Add a standardized amount of the SQS enzyme preparation (e.g., 200 ng of microsomal protein) to each tube.[10]

    • Gently mix and pre-incubate the mixture for 5 minutes at 37°C.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true equilibrium.

  • Initiation of Reaction:

    • Initiate the reaction by adding the radiolabeled substrate, [1-³H]FPP, to a final concentration of ~100 µM.[10]

    • Rationale: Using a substrate concentration near the Michaelis constant (Km) is ideal for competitive inhibition studies.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

    • Rationale: A linear reaction rate ensures that the measured product formation is proportional to the initial enzyme velocity, which is necessary for accurate kinetic analysis.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a strong base (e.g., KOH in methanol).

    • Add a non-polar organic solvent (e.g., hexane or heptane) and vortex vigorously.

    • Rationale: The base stops the enzymatic reaction. The organic solvent selectively extracts the lipophilic product ([³H]squalene) while the unreacted, charged substrate ([³H]FPP) remains in the aqueous phase.

  • Quantification:

    • Centrifuge to separate the phases.

    • Transfer a known volume of the organic (top) layer to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control: % Inhibition = 100 * (1 - (CPM_inhibitor / CPM_control)).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay_Workflow A 1. Prepare Reaction Mix (Buffer, Cofactors, Inhibitor) B 2. Add SQS Enzyme Pre-incubate @ 37°C A->B C 3. Initiate Reaction Add [3H]FPP Substrate B->C D 4. Incubate @ 37°C (e.g., 30 min) C->D E 5. Quench Reaction (KOH) Extract with Hexane D->E F 6. Separate Phases (Centrifuge) E->F G 7. Measure Radioactivity of Organic Phase F->G H 8. Data Analysis (Calculate % Inhibition, Plot IC50 Curve) G->H

Caption: Experimental workflow for the Squalene Synthetase inhibition assay.

Quantitative Inhibitory Data

Studies on various FPP analogues provide a comparative landscape for understanding the potency of 3,7,11-Trimethyldodec-2-en-1-yl pyrophosphate. While specific IC₅₀ or Kᵢ values for this exact compound are embedded within broader comparative studies, the data clearly establishes its activity as part of a class of competitive inhibitors.[6]

Compound ClassKey Structural FeatureRole of PyrophosphateTypical Inhibition TypeRelative Potency
Farnesol (Alcohol)Terminal -OH groupN/A (Inactive)NoneInactive[6]
Farnesyl MonophosphateTerminal -OPO₃²⁻ groupN/A (Inactive)NoneInactive[6]
Farnesyl Pyrophosphate (FPP)Natural SubstrateBinds to Active SiteSubstrateN/A
FPP Analogues (Pyrophosphate) Modified hydrocarbon tail Essential for binding Competitive / Mixed Active[6]

Conclusion

3,7,11-Trimethyldodec-2-en-1-ol, in its pyrophosphorylated form, serves as an effective competitive inhibitor of squalene synthetase. Its mechanism of action is a textbook example of substrate mimicry, where the pyrophosphate head group anchors the molecule to the enzyme's active site, and its lipophilic tail contributes to binding affinity. The inactivity of the corresponding free alcohol underscores the absolute necessity of the pyrophosphate moiety for interacting with SQS. This compound and its related analogues are invaluable chemical tools for probing the structure and function of the SQS active site, validating SQS as a therapeutic target, and providing a foundational scaffold for the rational design of novel hypocholesterolemic agents and other therapeutics.

References

  • Ortiz de Montellano, P. R., Wei, J. S., Castillo, R., Hsu, C. K., & Boparai, A. (1977). Inhibition of squalene synthetase by farnesyl pyrophosphate analogues. Journal of Medicinal Chemistry, 20(2), 243–249. [Link]

  • Do, R., Kiss, R. S., Gaudet, D., & Engert, J. C. (2009). Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway. Clinical Genetics, 75(1), 19–29. [Link]

  • Appel, K., Gorska, M., & Fuhrmann, U. (1993). Different analogues of farnesyl pyrophosphate inhibit squalene synthase and protein:farnesyltransferase to different extents. FEBS Letters, 326(1-3), 269–272. [Link]

  • Jiang, Y., Chen, J., & Zhang, Y. (2022). Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments. ResearchGate. [Link]

  • Davidson, M. H. (1995). Squalene synthase inhibitors: clinical pharmacology and cholesterol-lowering potential. Expert Opinion on Investigational Drugs, 4(10), 965-976. [Link]

  • Ortiz de Montellano, P. R., Wei, J. S., Castillo, R., Hsu, C. K., & Boparai, A. (1976). Inhibition of Squalene Synthetase by Farnesyl Pyrophosphate Analogues. Journal of Medicinal Chemistry. [Link]

  • Zhao, M., Li, Y., & Liu, X. (2022). Targeting the key cholesterol biosynthesis enzyme squalene monooxygenase for cancer therapy. Frontiers in Oncology. [Link]

  • Ferella, M., et al. (2007). Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives. Antimicrobial Agents and Chemotherapy, 51(7), 2439-2446. [Link]

  • Harwood, H. J. Jr. (1994). Squalene synthase inhibitors. ResearchGate. [Link]

  • Tansey, T. R., & Shechter, I. (2000). Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., & Al-Rajhi, A. M. (2020). New applications of squalene synthase inhibitors: Membrane cholesterol as a therapeutic target. Archiv der Pharmazie, 353(11), e2000219. [Link]

  • Loizidou, E. Z., & Tenti, E. (2025). The Contribution of Cholesterol and Squalene Synthase in Cancer: Molecular Mechanisms, Lipid Rafts and Therapeutic Approaches. Medicinal Research Reviews. [Link]

  • Jarstfer, M. B., Zhang, D., & Poulter, C. D. (2002). Recombinant Squalene Synthase. A Mechanism for the Rearrangement of Presqualene Diphosphate to Squalene. Journal of the American Chemical Society, 124(29), 8834–8845. [Link]

  • Koohang, A., et al. (2010). Enantioselective Inhibition of Squalene Synthase by Aziridine Analogues of Presqualene Diphosphate. The Journal of Organic Chemistry, 75(13), 4415–4424. [Link]

  • Ferella, M., et al. (2007). Kinetic characterization of squalene synthase from Trypanosoma cruzi: selective inhibition by quinuclidine derivatives. ResearchGate. [Link]

  • Al-Bayati, F. A. F., et al. (2023). Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis. MDPI. [Link]

  • Al-Bayati, F. A. F., et al. (2023). Inhibitors of Farnesyl Diphosphate Synthase and Squalene Synthase: Potential Source for Anti-Trypanosomatidae Drug Discovery. MDPI. [Link]

  • Liu, Y., & Wiemer, A. J. (2014). Inhibition Kinetics and Affinity Labeling of Bacterial Squalene:Hopene Cyclase by Thia-Substituted Analogues of 2,3-Oxidosqualene. Biochemistry, 53(12), 2005–2012. [Link]

  • Elabscience. Squalene Synthase (SQS) Activity Colorimetric Assay Kit (E-BC-K794-M). [Link]

  • Devarenne, T. P., et al. (2001). Regulation of Squalene Synthase, a Key Enzyme of Sterol Biosynthesis, in Tobacco. Plant Physiology, 127(3), 1083–1092. [Link]

  • Lattier, J., et al. (2019). Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz. Plant Direct, 3(10), e00173. [Link]

  • Al-Bayati, F. A. F., et al. (2023). Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis. Semantic Scholar. [Link]

  • Ness, G. C., et al. (1994). Effect of squalene synthase inhibition on the expression of hepatic cholesterol biosynthetic enzymes, LDL receptor, and cholesterol 7 alpha hydroxylase. Archives of Biochemistry and Biophysics, 308(2), 420-425. [Link]

Sources

A Technical Guide to the Anthelmintic Properties of Farnesol (3,7,11-Trimethyldodeca-2,6,10-trien-1-ol) Isolated from Plant Leaves

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of anthelmintic resistance necessitates urgent exploration of novel therapeutic agents. Helminth infections in livestock lead to significant economic losses and pose a continued public health threat in many regions.[1][2] Natural products, particularly phytochemicals derived from medicinal plants, represent a vast and historically validated reservoir of bioactive compounds.[1][3] This guide focuses on the acyclic sesquiterpene alcohol farnesol (and its isomers, such as 3,7,11-Trimethyldodec-2-en-1-ol), a compound prevalent in the essential oils of numerous plant leaves and flowers.[4][5] Farnesol has demonstrated a spectrum of biological activities, including antimicrobial and anti-inflammatory effects, making it a compelling candidate for anthelmintic drug discovery.[5][6][7]

This document provides a comprehensive technical framework for the isolation, characterization, and in vitro evaluation of farnesol from plant leaf sources. It details validated experimental protocols, explains the causal reasoning behind methodological choices, and explores the potential mechanisms of action against gastrointestinal nematodes. The objective is to equip researchers with the foundational knowledge and practical workflows required to systematically investigate farnesol and related terpenoids as next-generation anthelmintics.

Introduction: The Imperative for Novel Anthelmintics

The Global Challenge of Helminthiasis and Drug Resistance

Gastrointestinal nematode (GIN) infections are a primary constraint on livestock production worldwide, causing conditions such as anemia, malnutrition, and reduced productivity.[1] The control of these parasites has historically relied on a limited number of synthetic anthelmintic drug classes, including benzimidazoles, macrocyclic lactones (e.g., ivermectin), and imidazothiazoles.[8] However, the intensive and often indiscriminate use of these drugs has led to the widespread development of anthelmintic resistance, rendering many commercial treatments ineffective.[8] This alarming trend threatens animal welfare and food security, creating a critical need for new compounds with novel modes of action.

Plant-Derived Compounds as a Strategic Alternative

Ethnobotanical knowledge has long pointed to plants as a source of remedies for parasitic infections. Modern scientific investigation is now validating this wisdom, identifying specific secondary metabolites—such as terpenes, alkaloids, and phenolic compounds—responsible for this activity.[1][3][8] These natural products offer diverse chemical scaffolds that can circumvent existing resistance mechanisms. Essential oils and plant extracts have shown considerable promise in both in vitro and in vivo studies, highlighting their potential as integrated control agents.[1][9][10]

Farnesol: A Bioactive Sesquiterpene Alcohol

Farnesol, chemically known as 3,7,11-trimethyldodeca-2,6,10-trien-1-ol, is a 15-carbon isoprenoid compound widely distributed in the plant kingdom, found in the essential oils of plants like camphor and in various flowers and leaves.[4] It exists as several geometric isomers, with trans,trans-farnesol being a common form.[11] Beyond its established use in perfumery, farnesol is a biologically active molecule.[5][11] It functions as a quorum-sensing molecule in fungi like Candida albicans, inhibiting the formation of hyphae and biofilms.[6][7][12] Its portfolio of activities, including anti-cancer, anti-inflammatory, and broad antimicrobial properties, underscores its potential as a versatile therapeutic lead.[5][6] This guide will explore the specific application of these properties to the field of helminthology.

Isolation and Characterization from Leaf Sources

The successful evaluation of any phytocompound begins with its efficient extraction and unambiguous identification. The lipophilic nature of farnesol dictates the choice of nonpolar solvents and chromatographic techniques for its isolation from the complex matrix of a plant extract.

Rationale for Method Selection

The primary objective is to isolate farnesol while preserving its chemical integrity.

  • Extraction: Solvent extraction using a moderately polar to nonpolar solvent (e.g., ethanol, ethyl acetate, or hexane) is chosen over hydrodistillation. While hydrodistillation is effective for volatile essential oils, solvent extraction provides a broader profile of secondary metabolites and can be performed at lower temperatures, preventing the degradation of thermally sensitive compounds.

  • Purification: Column chromatography is the gold standard for separating compounds based on polarity. A silica gel stationary phase is ideal for separating moderately polar compounds like farnesol from highly nonpolar (e.g., hydrocarbons) and highly polar (e.g., flavonoids, glycosides) constituents of the crude extract.

Detailed Protocol: Extraction and Isolation Workflow

Step 1: Plant Material Preparation

  • Collect fresh, healthy leaves from the target plant species.

  • Wash the leaves with distilled water to remove debris and air-dry them in the shade for 7-10 days until brittle.

  • Grind the dried leaves into a coarse powder using a mechanical grinder to increase the surface area for solvent penetration.

Step 2: Solvent Extraction

  • Macerate 500 g of the dried leaf powder in 2.5 L of 95% ethanol in a large glass container.

  • Seal the container and keep it at room temperature (25±2°C) for 72 hours with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at 40°C. This yields the crude ethanolic extract.

Step 3: Chromatographic Purification

  • Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column (e.g., 60 cm length x 4 cm diameter).

  • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of hexane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the packed column.

  • Begin elution with 100% hexane (nonpolar mobile phase). Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 v/v hexane:ethyl acetate).

  • Collect fractions (e.g., 25 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 8:2) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid spray followed by heating).

  • Pool the fractions that show a single spot corresponding to a farnesol standard.

  • Evaporate the solvent from the pooled fractions to yield the purified compound.

Visualization: Isolation Workflow

Isolation_Workflow cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification Leaf Fresh Leaf Material Grind Drying & Grinding Leaf->Grind Powder Coarse Powder Grind->Powder Maceration Ethanol Maceration Powder->Maceration Filtration Filtration & Concentration Maceration->Filtration Crude Crude Extract Filtration->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Fraction Collection & TLC Monitoring Column->Fractions Pool Pooling of Pure Fractions Fractions->Pool Pure_Compound Isolated Farnesol Pool->Pure_Compound

Caption: Workflow for the isolation of farnesol from plant leaves.

Physicochemical and Spectroscopic Characterization

Structural confirmation of the isolated compound is non-negotiable. A combination of spectroscopic methods provides definitive proof of identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and molecular weight of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and alkene (C=C) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, allowing for unambiguous structural elucidation and isomeric confirmation.[13]

Table 1: Physicochemical Properties of trans,trans-Farnesol

Property Value Source
Molecular Formula C₁₅H₂₆O [4][14]
Molar Mass 222.37 g/mol [4]
Appearance Colorless to yellowish oily liquid [4][5]
Boiling Point ~149°C at 4 mm Hg [4]
Density ~0.886 g/mL at 20°C [4]
Solubility Insoluble in water; soluble in ethanol and oils [4][5]

| Refractive Index | n20/D ~1.490 |[4] |

In Vitro Evaluation of Anthelmintic Efficacy

In vitro assays are critical for the initial screening of compounds, providing a rapid and cost-effective method to determine bioactivity against different life stages of helminths.[3] The most common target for these assays are gastrointestinal nematodes of sheep, such as Haemonchus contortus, due to their economic importance and well-established protocols.[3][9]

Overview of Standard In Vitro Assays

A multi-assay approach is essential for a comprehensive evaluation:

  • Egg Hatch Assay (EHA): Evaluates the ovicidal effect of the compound, i.e., its ability to prevent eggs from hatching into first-stage larvae (L1).[9][15][16]

  • Larval Development Test (LDT): Assesses the compound's ability to inhibit the development of L1 larvae into the infective third-stage (L3).[15][17]

  • Larval Motility/Paralysis Test (LMT): Determines the direct effect on the viability and motility of L3 larvae, indicating a potential neurotoxic mechanism.[15][17]

Detailed Protocol 1: Egg Hatch Assay (EHA)

Principle: This assay quantifies the ability of a test compound to inhibit the embryonation and hatching of nematode eggs.

  • Egg Recovery: Collect fresh fecal samples from a sheep mono-specifically infected with H. contortus. Homogenize the feces in a saturated NaCl solution to float the eggs. Collect the eggs from the meniscus, wash them thoroughly with deionized water to remove salt, and quantify the concentration (eggs/mL) under a microscope.

  • Assay Setup: In a 96-well microtiter plate, add 200 µL of agar (0.5%) to each well.

  • Treatment Application: Prepare serial dilutions of the isolated farnesol in a suitable solvent with a surfactant (e.g., 5% DMSO). Add 50 µL of each concentration to the wells in triplicate. Include a negative control (solvent only) and a positive control (e.g., 0.1% Thiabendazole).[15][17]

  • Incubation: Add approximately 100 eggs in 50 µL of water to each well. Seal the plate and incubate at 27°C for 48 hours.

  • Data Collection: After incubation, add a drop of Lugol's iodine to stop any further hatching. Count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.

  • Calculation: Percentage of Inhibition = [(Number of unhatched eggs) / (Total number of eggs and larvae)] x 100.

Detailed Protocol 2: Larval Motility Test (LMT)

Principle: This assay measures the ability of a compound to cause paralysis or death in infective L3 larvae.

  • Larvae Recovery: Obtain L3 larvae from a 7-day-old fecal culture. Recover the larvae using a Baermann apparatus, wash, and suspend them in phosphate-buffered saline (PBS).

  • Assay Setup: In a 96-well plate, place approximately 100 L3 larvae in 100 µL of PBS into each well.

  • Treatment Application: Add 100 µL of the serially diluted farnesol concentrations to the respective wells (in triplicate). Include negative (solvent) and positive (e.g., Levamisole) controls.

  • Incubation: Incubate the plate at 25°C.

  • Data Collection: Observe the larvae under a microscope at defined time points (e.g., 6, 12, 24 hours). Larvae are considered motile if they exhibit vigorous movement. Non-motile (paralyzed or dead) larvae are those that do not move, even after gentle prodding with a pipette tip.

  • Calculation: Percentage of Mortality/Paralysis = [(Number of non-motile larvae) / (Total number of larvae)] x 100.

Data Analysis and Interpretation

The dose-dependent effects observed in these assays are typically used to calculate the concentration that causes 50% inhibition or mortality (IC₅₀ or LC₅₀, respectively).[16] This is achieved using probit analysis or non-linear regression of the concentration-response data. A lower LC₅₀ value indicates higher potency.

Visualization: In Vitro Anthelmintic Screening Workflow

Anthelmintic_Screening cluster_eha Egg Hatch Assay (Ovicidal) cluster_lmt Larval Motility Test (Larvicidal) Compound Isolated Farnesol Incubate_EHA Incubate 48h @ 27°C Compound->Incubate_EHA Incubate_LMT Incubate 24h @ 25°C Compound->Incubate_LMT Positive Positive Control (e.g., Thiabendazole) Positive->Incubate_EHA Positive->Incubate_LMT Negative Negative Control (Solvent) Negative->Incubate_EHA Negative->Incubate_LMT Eggs Nematode Eggs Eggs->Incubate_EHA Count_EHA Count Hatched vs. Unhatched Eggs Incubate_EHA->Count_EHA Result_EHA Calculate % Inhibition (IC50) Count_EHA->Result_EHA Larvae L3 Larvae Larvae->Incubate_LMT Count_LMT Count Motile vs. Non-Motile Larvae Incubate_LMT->Count_LMT Result_LMT Calculate % Mortality (LC50) Count_LMT->Result_LMT

Caption: Workflow for parallel in vitro screening of farnesol's anthelmintic activity.

Elucidating the Mechanism of Action

Understanding how a compound exerts its anthelmintic effect is crucial for rational drug design and overcoming resistance. While the precise mechanism for farnesol is not fully elucidated, we can postulate pathways based on its chemical nature and the known actions of related terpenoids.

Postulated Mechanisms for Farnesol
  • Disruption of Cellular Membranes: As a lipophilic sesquiterpene alcohol, farnesol can readily intercalate into the lipid bilayers of cell membranes. This can disrupt membrane integrity, alter fluidity, and impair the function of membrane-bound proteins, such as enzymes and ion channels, leading to metabolic disruption and cell death.[18]

  • Neurotoxicity via Ion Channel Interference: Many anthelmintics act as neurotoxins, causing either spastic or flaccid paralysis of the worm, which is then expelled from the host.[2] Intriguingly, farnesol has been identified as a potent endogenous inhibitor of N-type and L-type voltage-gated Ca²⁺ channels in mammalian cells.[19] If this action translates to nematodes, farnesol could block calcium influx in neuronal or muscle cells. This would inhibit neurotransmitter release and muscle contraction, leading to flaccid paralysis, consistent with observations from a larval motility assay.

Visualization: Hypothetical Neurotoxic Mechanism of Farnesol

Mechanism_Pathway cluster_normal Farnesol Farnesol Membrane Nematode Neuronal Membrane Farnesol->Membrane Block Channel Blockade Membrane->Block Channel Voltage-Gated Ca²⁺ Channel Influx Ca²⁺ Influx Channel->Influx Inhibited Block->Channel Paralysis Flaccid Paralysis & Expulsion Block->Paralysis Release Neurotransmitter Release Influx->Release Influx->Release Contraction Muscle Contraction Release->Contraction Release->Contraction

Caption: Hypothetical mechanism of farnesol inducing paralysis via Ca²⁺ channel blockade.

Future Directions and Drug Development Considerations

A promising in vitro profile is only the first step. The translation of farnesol into a viable therapeutic requires addressing several key challenges.

  • In Vivo Efficacy: Successful in vitro results must be validated in infected animal models using the Fecal Egg Count Reduction Test (FECRT).[9][20] This will determine the compound's efficacy within the complex physiological environment of the host.

  • Bioavailability and Formulation: Farnesol's poor water solubility presents a significant hurdle for oral administration.[12] Formulation strategies, such as nano-encapsulation or the development of self-emulsifying drug delivery systems, will be critical to enhance its solubility and absorption in the gastrointestinal tract.[12]

  • Synergistic Potential: Farnesol may be more effective when used in combination with existing anthelmintics.[6] Synergy studies can reveal if farnesol can lower the required dose of a conventional drug, potentially restoring efficacy against resistant parasite strains.

  • Safety and Toxicity: A comprehensive toxicological profile is essential. Cytotoxicity assays against mammalian cell lines and acute/chronic toxicity studies in rodent models must be conducted to establish a therapeutic window and ensure host safety.

Conclusion

Farnesol (3,7,11-trimethyldodeca-2,6,10-trien-1-ol) and its related isomers represent a class of plant-derived sesquiterpenoids with demonstrable biological activities that are highly relevant to the search for new anthelmintics. Its lipophilic nature and known interaction with critical cellular targets like ion channels suggest a plausible mechanism of action against helminths. The protocols and frameworks presented in this guide offer a systematic pathway for researchers to isolate this compound from natural sources and rigorously evaluate its potential. While significant challenges in bioavailability and in vivo validation remain, farnesol stands out as a valuable lead compound that warrants further investigation in the global fight against anthelmintic resistance.

References

  • In Vitro Anthelmintic Activity of Four Plant-Derived Compounds against Sheep Gastrointestinal Nematodes - MDPI. (2018-09-10). [Link]

  • In Vitro Anthelmintic Activity of Four Plant-Derived Compounds against Sheep Gastrointestinal Nematodes - PubMed. (2018-09-10). [Link]

  • In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC. [Link]

  • In vitro anthelmintic activity assessment of six medicinal plant aqueous extracts against donkey strongyles. (2020-03-23). [Link]

  • In vitro anthelmintic activities of three ethnomedicinal plant extracts against Haemonchus contortus - Spanish Journal of Agricultural Research. [Link]

  • (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol - ChemBK. (2024-04-09). [Link]

  • Anthelmintic Properties of Essential Oils to Control Gastrointestinal Nematodes in Sheep—In Vitro and In Vivo Studies - MDPI. (2022-02-19). [Link]

  • Anthelmintic Properties of Essential Oils to Control Gastrointestinal Nematodes in Sheep—In Vitro and In Vivo Studies - MDPI. (2022-02-19). [Link]

  • Essential Oils: Therapeutic Effects as Anthelmintics - RUN Repository. [Link]

  • (PDF) Characterization of (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-Trien-1-Ol with Antioxidant and Antimicrobial Potentials from Euclea Crispa (Thunb.) Leaves - ResearchGate. (2020-12-09). [Link]

  • Anthelmintic Properties of Essential Oils to Control Gastrointestinal Nematodes in Sheep-In Vitro and In Vivo Studies - PubMed. (2022-02-19). [Link]

  • Essential Oils as Novel Anthelmintic Drug Candidates - Semantic Scholar. (2022-11-29). [Link]

  • 3,7,11,15-Tetramethyl-2 hexadecene-1-ol | NMPPDB. [Link]

  • Farnesol, the farnesol pathway, and the immune-gut-brain axis - Frontiers. [Link]

  • Chemistry and Biology of Farnesol and its Derivatives: Quorum Sensing Molecules with Immense Therapeutic Potential - PubMed. [Link]

  • (E)-3,7,11,15-Tetramethyl-2-hexadecen-1-ol (C20H40O) - The Pherobase Floral Compound. (2025-07-13). [Link]

  • Chemistry and Biology of Farnesol and its Derivatives: Quorum Sensing Molecules with Immense Therapeutic Potential | Request PDF - ResearchGate. [Link]

  • Showing Compound 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate (FDB010417) - FooDB. (2010-04-08). [Link]

  • Farnesol – Knowledge and References - Taylor & Francis. [Link]

  • 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- - the NIST WebBook. [Link]

  • (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol - NextSDS. [Link]

  • Mode of Action of Farnesol, the “Noble Unknown” in Particular in Ca2+ Homeostasis, and Its Juvenile Hormone-Esters in Evolutionary Retrospect - Frontiers. (2019-02-25). [Link]

  • Anthelmintic Activity of Protocatechuic Acid Against Ivermectin-Susceptible and Resistant Haemonchus contortus Strains - MDPI. (2026-01-21). [Link]

  • phytochemical screening and anthelmintic activity on leaves of abelmoschus esculentus. - World Journal of Pharmaceutical Science and Research. (2025-01-31). [Link]

  • 3,7,11-Trimethyl-2,6,10-dodecatrienol - ChemBK. (2024-04-11). [Link]

Sources

Topic: The Biosynthesis of 3,7,11-Trimethyldodec-2-en-1-ol in Marine Macroalgae

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,7,11-Trimethyldodec-2-en-1-ol, an acyclic sesquiterpene alcohol more commonly known as farnesol, is a pivotal molecule in the isoprenoid metabolism of many organisms. In marine macroalgae (seaweeds), it serves not only as a fundamental precursor to a vast array of complex and often halogenated sesquiterpenoids but also holds potential for various biotechnological applications.[1][2] Despite its central role, a detailed understanding of its specific biosynthetic pathway in these organisms has been fragmented. This technical guide synthesizes the current state of knowledge, providing an in-depth exploration of the metabolic route from primary metabolites to farnesol. We will dissect the foundational precursor pathways, the formation of the key C15 intermediate farnesyl pyrophosphate (FPP), and the terminal enzymatic conversion to farnesol. Furthermore, this guide presents field-proven experimental workflows for the identification, isolation, and functional characterization of the enzymes involved, offering a robust framework for researchers in natural product chemistry, phycology, and drug development.

The Foundational Architecture: Synthesis of Isoprenoid Building Blocks

All terpenoids, including farnesol, are derived from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] Eukaryotic organisms, including algae, have evolved two distinct and compartmentalized pathways for the synthesis of these precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[1][4]

The Mevalonate (MVA) Pathway

Typically operating in the cytosol, the MVA pathway commences with Acetyl-CoA.[5] Through a series of enzymatic steps, it produces IPP, which can then be isomerized to DMAPP. This pathway is recognized as the primary source of IPP for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30), such as sterols, in most eukaryotes.[3][6]

The Methylerythritol Phosphate (MEP) Pathway

Conversely, the MEP pathway is localized within the plastids.[4] It utilizes pyruvate and glyceraldehyde-3-phosphate, intermediates of glycolysis and the Calvin cycle, as its starting materials. The MEP pathway is generally responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) like carotenoids.[3] In green algae, the MEP pathway is often the exclusive route for isoprenoid production.[4][7] While both pathways are present in many algal lineages, their relative contributions to the farnesol precursor pool can vary, with evidence of metabolic crosstalk between the cytosolic and plastidial compartments.[3]

MVA_MEP_Pathways cluster_cytosol Cytosol (MVA Pathway) cluster_plastid Plastid (MEP Pathway) cluster_shared Isomerization AcetylCoA Acetyl-CoA (x3) HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR MVA_P Mevalonate-5-P Mevalonate->MVA_P MK MVA_PP Mevalonate-5-PP MVA_P->MVA_PP PMK IPP_MVA IPP MVA_PP->IPP_MVA MVD IPP_pool IPP Pool IPP_MVA->IPP_pool Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP DXS MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME CMK CDP_ME2P CDP-ME-2P CDP_ME->CDP_ME2P MCS MEcPP MEcPP CDP_ME2P->MEcPP MCT HMBPP HMBPP MEcPP->HMBPP HDS IPP_MEP IPP + DMAPP HMBPP->IPP_MEP HDR IPP_MEP->IPP_pool DMAPP DMAPP IPP_pool->DMAPP IDI

Caption: Overview of the MVA and MEP pathways for IPP and DMAPP biosynthesis.

The Central Hub: Farnesyl Pyrophosphate (FPP) Synthesis

The commitment to the sesquiterpene lineage begins with the sequential head-to-tail condensation of the C5 isoprenoid units. This process is catalyzed by a class of enzymes known as prenyltransferases.

  • Geranyl Pyrophosphate (GPP) Formation : An enzyme, typically Geranyl Pyrophosphate Synthase (GPPS), catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the C10 intermediate, Geranyl Pyrophosphate (GPP).[8]

  • Farnesyl Pyrophosphate (FPP) Formation : Subsequently, Farnesyl Pyrophosphate Synthase (FPPS) adds another IPP molecule to GPP, yielding the C15 cornerstone of all sesquiterpenoids: Farnesyl Pyrophosphate (FPP).[5]

FPP is a critical metabolic branch-point. It can be directed towards the synthesis of sterols, dolichols, ubiquinones, or serve as a substrate for prenyltransferases that attach farnesyl groups to proteins.[3] In the context of this guide, its most relevant fate is conversion into the vast array of C15 sesquiterpenes.

FPP_Synthesis DMAPP DMAPP (C5) GPP Geranyl Pyrophosphate (GPP) (C10) DMAPP->GPP IPP1 IPP (C5) IPP1->GPP GPPS IPP2 IPP (C5) FPP Farnesyl Pyrophosphate (FPP) (C15) IPP2->FPP FPPS GPP->FPP

Caption: Stepwise condensation pathway to Farnesyl Pyrophosphate (FPP).

The Terminal Step: From FPP to Farnesol

The final step in the biosynthesis of 3,7,11-Trimethyldodec-2-en-1-ol is the removal of the diphosphate moiety from FPP. This dephosphorylation reaction is catalyzed by a phosphatase enzyme.[9][10]

FPP → 3,7,11-Trimethyldodec-2-en-1-ol (Farnesol) + PPi

While in some organisms, this can be a relatively non-specific reaction carried out by various phosphatases, specialized terpene synthases (TPS) can also catalyze this conversion, sometimes as a minor product alongside cyclic terpenes. In the context of marine macroalgae, particularly red algae, the enzymatic landscape is unique.

A Note on Macroalgal Terpene Synthases

Research into red algae has revealed that their genomes do not contain typical plant-like terpene synthase genes.[11] Instead, they possess microbial-type terpene synthase-like (MTPSL) enzymes, which are believed to have been acquired via horizontal gene transfer from bacteria.[11][12] These enzymes are responsible for the remarkable diversity of sesquiterpenoid skeletons found in genera like Laurencia and Plocamium.[13][14] While these MTPSLs primarily catalyze complex cyclization reactions using FPP as the substrate to produce compounds like prespatane, it is plausible that farnesol is also produced, either as a direct product of a specific farnesol synthase or as a byproduct of other sesquiterpene synthases.[13][15]

Experimental Workflows for Pathway Elucidation

A multi-faceted approach is required to rigorously investigate the farnesol biosynthetic pathway in a target macroalgal species. The following workflow provides a self-validating system from metabolite identification to enzyme characterization.

Experimental_Workflow cluster_A PART A: Metabolite Identification cluster_B PART B: Gene Discovery cluster_C PART C: Functional Validation A1 1. Algal Biomass Collection & Lysis A2 2. Solvent Extraction (e.g., Hexane/EtOAc) A1->A2 A3 3. Chromatographic Purification (CC, HPLC) A2->A3 A4 4. Structural Elucidation (GC-MS, NMR) A3->A4 B2 6. Bioinformatic Analysis (Homology search for FPPS, TPS) A4->B2 Confirms presence of target molecule B1 5. RNA Extraction & Transcriptome Sequencing B1->B2 B3 7. Candidate Gene Selection & Cloning B2->B3 C1 8. Heterologous Expression (e.g., in E. coli) B3->C1 Provides candidate gene for testing C2 9. Recombinant Protein Purification C1->C2 C3 10. In Vitro Enzyme Assay (Substrate: FPP) C2->C3 C4 11. Product Analysis (GC-MS) C3->C4 C4->A4 Confirms gene function matches metabolite

Caption: Integrated experimental workflow for pathway elucidation.
Protocol 1: Extraction and Identification of Farnesol
  • Objective : To isolate and confirm the presence of farnesol in macroalgal tissue.

  • Methodology :

    • Sample Preparation : Collect fresh macroalgal tissue (e.g., 100 g wet weight), rinse with filtered seawater, and lyophilize. Grind the dried tissue into a fine powder.

    • Extraction : Perform a sequential solvent extraction. First, extract with n-hexane to isolate nonpolar compounds, followed by ethyl acetate for semi-polar metabolites. Concentrate the extracts under reduced pressure.

    • Fractionation : Subject the crude extract to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.[16][17] Collect fractions and monitor by thin-layer chromatography (TLC).

    • Purification : Pool fractions containing the compound of interest (based on TLC comparison with a farnesol standard). Further purify using semi-preparative High-Performance Liquid Chromatography (HPLC).[16]

    • Identification : Confirm the structure of the purified compound as 3,7,11-Trimethyldodec-2-en-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS) for fragmentation pattern and retention time comparison, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Protocol 2: Functional Characterization of a Candidate Farnesol Synthase
  • Objective : To validate the function of a candidate gene identified through bioinformatics.

  • Causality : This protocol is designed to directly test the hypothesis that a specific gene product catalyzes the conversion of FPP to farnesol. Heterologous expression isolates the enzyme from the complex metabolic background of the alga.

  • Methodology :

    • Gene Cloning : Synthesize the codon-optimized candidate gene and clone it into an expression vector suitable for E. coli (e.g., pET-28a(+), which adds a His-tag for purification).

    • Heterologous Expression : Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.[11]

    • Protein Purification : Lyse the bacterial cells and purify the recombinant His-tagged protein using immobilized metal affinity chromatography (IMAC). Confirm purity via SDS-PAGE.

    • In Vitro Enzyme Assay : Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), the purified recombinant enzyme (1-5 µg), and the substrate, farnesyl pyrophosphate (FPP, 50 µM).[15]

    • Product Extraction : After incubation (e.g., 2 hours at 30°C), stop the reaction and extract the products by adding an equal volume of n-hexane. Vortex vigorously and centrifuge to separate the phases.

    • Product Analysis : Analyze the hexane layer by GC-MS. Compare the retention time and mass spectrum of the enzymatic product with an authentic farnesol standard to confirm its identity.

Quantitative Data & Comparative Analysis

While kinetic data for a specific macroalgal farnesol synthase is not yet available in the literature, a typical sesquiterpene synthase would exhibit the following characteristics. Understanding these parameters is crucial for evaluating enzyme efficiency and for future metabolic engineering efforts.

Table 1: Representative Kinetic Parameters for a Putative Farnesol Synthase

Parameter Value (Illustrative) Significance
Substrate Farnesyl Pyrophosphate (FPP) The direct C15 precursor for sesquiterpene synthesis.
Km 5.2 µM Michaelis Constant : Represents the substrate concentration at which the reaction rate is half of Vmax. A low Km indicates a high affinity of the enzyme for the substrate.
Vmax 120 pkat/mg Maximum Velocity : The maximum rate of the reaction when the enzyme is saturated with the substrate. It reflects the catalytic efficiency.
kcat 0.08 s-1 Turnover Number : The number of substrate molecules converted to product per enzyme molecule per second.

| Cofactor Req. | Mg2+ or Mn2+ | Divalent cations are essential for neutralizing the negative charges on the pyrophosphate group, facilitating its departure as a leaving group. |

Marine macroalgae are a rich source of diverse sesquiterpenoids, all originating from FPP. The table below provides a snapshot of the chemical diversity found in prominent algal genera.

Table 2: Sesquiterpenoid Diversity in Selected Marine Macroalgae Genera

Genus Algal Phylum Predominant Sesquiterpenoid Class Example Compounds Reference
Laurencia Red Algae (Rhodophyta) Laurane, Chamigrane, Bisabolane (often halogenated) Laurinterol, Pacifenol
Plocamium Red Algae (Rhodophyta) (Primarily monoterpenes, but some sesquiterpenes) Halogenated Terpenoids [13][14]

| Dictyopteris | Brown Algae (Phaeophyceae) | Germacrane, Cadinane | (-)-Germacrene A |[18] |

Conclusion and Future Perspectives

The biosynthesis of 3,7,11-Trimethyldodec-2-en-1-ol in marine macroalgae follows the conserved eukaryotic isoprenoid pathway, proceeding from primary metabolites through the MVA and/or MEP pathways to form IPP and DMAPP, which are subsequently condensed into the central precursor, FPP. The terminal conversion of FPP to farnesol is a critical, yet less-characterized, step in these organisms. A significant finding is the reliance of red algae on microbial-type terpene synthases, a feature that underpins their unique and diverse secondary metabolism.[12]

Key knowledge gaps remain, particularly in the identification and characterization of the specific farnesol synthases or phosphatases across different algal lineages and understanding their regulation. Future research, leveraging the integrated experimental workflows outlined in this guide, will be essential for filling these gaps. The elucidation of these pathways not only deepens our fundamental understanding of marine biochemistry but also paves the way for the metabolic engineering of microorganisms for the sustainable production of farnesol and other high-value algal terpenoids.[19]

References

  • Biosynthesis of Haloterpenoids in Red Algae via Microbial-like Type I Terpene Synthases. (2023). American Chemical Society.
  • Biosynthesis of Haloterpenoids in Red Algae via Microbial-like Type I Terpene Synthases. (2023). American Chemical Society.
  • The Terpene Synthases of Red Algae Have a Bacterial Origin. (2019). Plantae.
  • The molecular complexity of terpene biosynthesis in red algae: current state and future perspectives. (2025). RSC Publishing.
  • Terpene Biosynthesis in Red Algae Is Catalyzed by Microbial Type But Not Typical Plant Terpene Synthases. (2018). PubMed.
  • Phytochemical and Biological Properties of Sesquiterpene Constituents From the Marine Red Seaweed Laurencia: A Review. (2014).
  • Phytochemical and Biological Properties of Sesquiterpene Constituents From the Marine Red Seaweed Laurencia: A Review. (2014). IOMC.
  • An overview of the biosynthesis of terpenoids in macroalgae. (2026).
  • Isoprenoid biosynthesis in the diatoms Rhizosolenia setigera (Brightwell) and Haslea ostrearia (Simonsen). PMC.
  • Sesquiterpenes
  • A Red Algal Bourbonane Sesquiterpene Synthase Defined by Microgram-Scale NMR-Coupled Crystalline Sponge X-ray Diffraction Analysis. (2017). Journal of the American Chemical Society.
  • Progress and prospects in metabolic engineering approaches for isoprenoid biosynthesis in microalgae. (2025). Biotechnology for Biofuels and Bioproducts.
  • Studies on the Biosynthesis of Highly Branched Isoprenoids in the Marine Diatom Rhizosolenia setigera Brightwell Victor Marco E. University of Tokyo.
  • Sterols Biosynthesis in Algae. (2020). SciSpace.
  • Farnesol, the farnesol pathway, and the immune-gut-brain axis. (2024). Frontiers.
  • Extraction, Purification, and NMR Analysis of Terpenes
  • Extraction, Purification, and NMR Analysis of Terpenes
  • Ergosterol biosynthetic pathway.
  • Extraction, Purification, and NMR Analysis of Terpenes
  • Isoprenoids Production from Lipid-Extracted Microalgal Biomass Residues Using Engineered E. coli. (2017). MDPI.
  • Metabolite Profiling of Macroalgae: Biosynthesis and Beneficial Biological Properties of Active Compounds. (2024). MDPI.
  • Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applic
  • The Biomedical Importance of the Missing Pathway for Farnesol and Geranylgeraniol Salvage. (2022). MDPI.
  • Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applic

Sources

Pharmacological Potential of 3,7,11-Trimethyldodec-2-en-1-ol: A Technical Guide to Farnesol Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of acyclic sesquiterpenoid analogues has opened new frontiers in targeted pharmacology. While farnesol (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol) is universally recognized as a critical intermediate in the mevalonate pathway and a potent quorum-sensing molecule (QSM), its partially saturated analogue, 3,7,11-trimethyldodec-2-en-1-ol (often referred to in the context of hexahydrofarnesol derivatives), presents a unique structural profile. By retaining the allylic alcohol moiety at C1-C2 while saturating the C6 and C10 double bonds, this analogue exhibits altered hydrophobicity and conformational flexibility.

This whitepaper synthesizes current literature to evaluate the pharmacological potential of 3,7,11-trimethyldodec-2-en-1-ol across three primary domains: competitive inhibition of squalene synthase (SQS), modulation of fungal quorum sensing, and emerging applications in anthelmintic and dermatological formulations.

Structural Biochemistry: The Farnesol Scaffold

The biological activity of farnesol is dictated by its precise geometry (typically the E,E-isomer) and its three double bonds, which enforce a specific spatial cross-section. The saturation of the isoprene tail in 3,7,11-trimethyldodec-2-en-1-ol fundamentally alters its interaction with enzymatic binding pockets and receptor sites:

  • Increased Flexibility: The absence of the rigid π -systems at C6 and C10 allows the aliphatic tail to adopt a wider array of conformations within hydrophobic binding pockets.

  • Preserved Allylic Head: The retention of the Δ2 double bond ensures that the terminal hydroxyl group maintains the necessary electronic environment for phosphorylation (yielding pyrophosphate derivatives) or hydrogen bonding with receptor residues.

Pharmacological Domain I: Squalene Synthase (SQS) Inhibition

Squalene synthase (SQS) is a critical branch-point enzyme in sterol biosynthesis, catalyzing the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) into squalene. Because SQS is downstream of the synthesis of essential non-sterol isoprenoids, its targeted inhibition is a highly sought-after mechanism for cholesterol-lowering and antifungal therapies, avoiding the pleiotropic myopathies often associated with HMG-CoA reductase inhibitors (statins).

Research demonstrates that the pyrophosphate derivative of 3,7,11-trimethyldodec-2-en-1-ol acts as a competitive inhibitor of SQS. The binding is primarily mediated by the pyrophosphate moiety anchoring to the Mg²⁺-rich active site, while the saturated lipophilic tail occupies the FPP binding pocket, preventing substrate dimerization (1).

Experimental Protocol: In Vitro SQS Inhibition Assay

To validate the inhibitory kinetics of the analogue, a self-validating radiometric assay is employed.

Step-by-Step Methodology:

  • Ligand Preparation: Synthesize the pyrophosphate derivative of 3,7,11-trimethyldodec-2-en-1-ol. Causality: The free alcohol form is biologically inactive against SQS; the pyrophosphate group is strictly required to coordinate with the divalent magnesium cations in the enzyme's catalytic core.

  • Reaction Assembly: In a 50 mM HEPES buffer (pH 7.4), combine recombinant yeast or mammalian SQS, 5 mM MgCl₂, 1 mM NADPH, and varying concentrations of the analogue inhibitor. Causality: NADPH must be present as the obligate electron donor for the reductive dimerization phase of the SQS catalytic cycle.

  • Substrate Introduction: Initiate the reaction by adding [¹⁴C]-FPP (10 µM). Incubate at 37°C for 30 minutes.

  • Termination and Extraction: Quench the reaction by adding 10% methanolic KOH, followed by the addition of hexane. Vortex vigorously and centrifuge to separate the phases. Causality: Squalene is highly non-polar and will partition entirely into the upper hexane phase. Unreacted [¹⁴C]-FPP remains in the aqueous phase.

  • Quantification: Transfer an aliquot of the hexane phase to a scintillation vial to quantify the synthesized [¹⁴C]-squalene. Calculate the IC₅₀ based on the dose-dependent reduction in scintillation counts.

SQS_Inhibition FPP Farnesyl Pyrophosphate (FPP) SQS Squalene Synthase (SQS Enzyme) FPP->SQS Endogenous Substrate Squalene Squalene SQS->Squalene Reductive Dimerization Cholesterol Ergosterol / Cholesterol Biosynthesis Squalene->Cholesterol Downstream Pathway Analogue 3,7,11-Trimethyldodec-2-en-1-ol Pyrophosphate Analogue->SQS Competitive Inhibition

Figure 1: Mechanism of Squalene Synthase (SQS) competitive inhibition by the analogue.

Pharmacological Domain II: Quorum Sensing & Antimicrobial Efficacy

In fungal pathogenesis, particularly with Candida albicans, farnesol acts as an endogenous QSM that blocks the morphological transition from the commensal yeast form to the virulent hyphal form. Polyene and partially saturated analogues of farnesol, including 3,7,11-trimethyldodec-2-en-1-ol, preserve the necessary chain length and approximate hydrophobicity to trigger this quorum-sensing response (2). Furthermore, plant extracts rich in 3,7,11-trimethyldodec-2-en-1-ol, such as the chloroform leaf extracts of Barleria cristata, have demonstrated significant anthelmintic and antimicrobial properties (3).

Experimental Protocol: C. albicans Germ-Tube Inhibition Assay

To evaluate the QSM activity of the analogue, we utilize a morphological transition assay.

Step-by-Step Methodology:

  • Inoculum Standardization: Culture C. albicans (e.g., SC5314 strain) overnight in YPD broth at 30°C. Causality: Culturing at 30°C in a rich medium ensures the population remains entirely in the budding yeast phase prior to the experiment.

  • Induction Preparation: Harvest the cells via centrifugation, wash twice with sterile PBS to remove endogenous farnesol, and resuspend at a density of 1×106 cells/mL in RPMI-1640 medium supplemented with 2.5 mM N-acetylglucosamine (GlcNAc). Causality: GlcNAc combined with a temperature shift to 37°C acts as a potent environmental trigger, activating the cAMP-PKA signaling cascade that forces hyphal development.

  • Analogue Dosing: Immediately upon resuspension, add 3,7,11-trimethyldodec-2-en-1-ol (dissolved in DMSO) at concentrations ranging from 1 to 50 µM. Causality: The analogue must be introduced concurrently with the induction trigger to intercept the signal transduction cascade (upregulating Tup1/Nrg1 repressors) before transcriptional commitment to hyphal growth occurs.

  • Incubation and Fixation: Incubate the cultures at 37°C with orbital shaking for 3 hours. Terminate the assay by adding 4% formaldehyde.

  • Microscopic Analysis: Using phase-contrast microscopy, count a minimum of 300 cells per sample. Calculate the percentage of germ-tube positive cells to determine the IC₅₀ of the analogue.

Quorum_Sensing Analogue 3,7,11-Trimethyldodec-2-en-1-ol (Exogenous QSM Analogue) Receptor Sensor Kinase Cascade (cAMP-PKA Pathway) Analogue->Receptor Binds & Modulates Repressors Tup1 / Nrg1 Transcriptional Repressors Receptor->Repressors Sustains Upregulation Hyphae Hyphal Gene Expression (Virulence Transition) Repressors->Hyphae Blocks Morphological Transition

Figure 2: Quorum sensing modulation and suppression of hyphal transition in C. albicans.

Quantitative Efficacy Profile

The following table summarizes the comparative pharmacological metrics of endogenous farnesol versus 3,7,11-trimethyldodec-2-en-1-ol and its derivatives, synthesizing data from established enzymatic and microbiological assays.

Compound / DerivativeBiological TargetAssay TypeBiological Activity / IC₅₀Mechanistic Role
Farnesyl Pyrophosphate (FPP) Squalene SynthaseEnzymatic DimerizationK_m ≈ 0.5 - 1.0 µMEndogenous Substrate
3,7,11-Trimethyldodec-2-en-1-ol-PP Squalene SynthaseRadiometric InhibitionCompetitive InhibitionSubstrate Analogue Inhibitor
Farnesol (E,E-isomer) C. albicansGerm-Tube FormationIC₅₀ ≈ 1 - 2 µMEndogenous QSM
3,7,11-Trimethyldodec-2-en-1-ol C. albicansGerm-Tube FormationIC₅₀ ≈ 10 - 20 µMExogenous QSM Analogue

Dermatological and Cosmetic Applications

Beyond infectious disease and cardiovascular pharmacology, 3,7,11-trimethyldodec-2-en-1-ol (often profiled as hexahydrofarnesol) is gaining traction in dermatological sciences. Phytochemical analyses of marine algae, such as Padina boergesenii, have identified this compound as a highly bioactive fatty alcohol (4).

Mechanism of Action in Skincare: Due to its amphiphilic nature and saturated aliphatic tail, the molecule readily intercalates into the stratum corneum's lipid matrix. This integration fortifies the skin barrier, reducing transepidermal water loss (TEWL) while providing soothing, anti-inflammatory benefits. Its stability against oxidative degradation—conferred by the lack of polyunsaturation compared to standard farnesol—makes it a superior candidate for long shelf-life cosmeceutical formulations.

Conclusion

The pharmacological profile of 3,7,11-trimethyldodec-2-en-1-ol underscores the immense value of structural analogues in drug discovery. By selectively saturating the farnesol scaffold, researchers can modulate the molecule's binding kinetics and stability. Whether deployed as a pyrophosphate derivative to competitively inhibit squalene synthase, utilized as an exogenous modulator to disarm fungal virulence, or formulated into advanced dermatological therapeutics, this compound represents a versatile and potent biochemical tool.

References

  • Biologically Active Fluorescent Farnesol Analogs ResearchG
  • Inhibition of squalene synthetase by farnesyl pyrophosph
  • Anthelmintic Properties of Chloroform Leaf Extracts from Barleria cristata and Memecylon edule, Identification of 3,7,11-Trimethyl-2-dodecen-1-ol Research Journal of Pharmacy and Technology (RJPT)
  • Comprehensive Phytochemical Analysis and Bioactivity Evaluation of Padina boergesenii: Unveiling Its Prospects as a Promising Cosmetic Component MDPI

Sources

CAS 61252-24-2 3,7,11-Trimethyldodec-2-en-1-ol safety data and characteristics

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Characteristics of 3,7,11-Trimethyldodec-2-en-1-ol and Related Isomers

This technical guide provides a comprehensive overview of the safety data, physicochemical properties, and applications of 3,7,11-trimethyldodec-2-en-1-ol and its closely related isomers, often referred to collectively as farnesol and its derivatives. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this class of sesquiterpenoid alcohols.

Chemical Identity and Structure

The chemical name 3,7,11-trimethyldodec-2-en-1-ol represents a group of isomeric acyclic sesquiterpenoid alcohols. The most well-studied and commercially significant isomer is (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol , commonly known as trans,trans-farnesol . While the CAS number 61252-24-2 is associated with isomers of 3,7,11-trimethyldodecatrien-1-ol, much of the available safety and application data pertains to the more common farnesol isomers. These compounds are naturally occurring and can be found in various essential oils.

Key Isomers and Related Structures:

  • (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol (trans,trans-Farnesol): The most common isomer.

  • (2Z,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol (cis,trans-Farnesol)

  • (2E,6Z)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol (trans,cis-Farnesol)

  • (2Z,6Z)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol (cis,cis-Farnesol)

  • 3,7,11-Trimethyldodecan-1-ol: The fully saturated analog.

For the purpose of this guide, we will focus on the collective data for these related structures, with a primary emphasis on farnesol, as it represents the most extensively studied compound in this class.

Physicochemical Properties

The physical and chemical characteristics of these compounds are crucial for their handling, formulation, and application.

PropertyValueReference
Molecular Formula C15H26O[1]
Molar Mass 222.37 g/mol [1]
Appearance Colorless to yellow oily liquid[1]
Odor Honey-sweet, floral (rose, lily of the valley)[1]
Boiling Point 149°C at 4 mm Hg; 263°C at atmospheric pressure[1]
Melting Point 61-63 °C[1]
Density 0.886 - 0.889 g/mL at 20°C[1]
Refractive Index n20/D 1.489 - 1.491[1]
Flash Point 100 °C (205°F)[1]
Water Solubility Immiscible[1]
Solubility in Organic Solvents Miscible with alcohol; Soluble in 3 volumes of 70% ethanol and many oils. Sparingly soluble in Chloroform, slightly soluble in DMSO and Ethyl Acetate.[1]
Vapor Pressure 0.00037 mmHg at 25°C[1]

Safety and Toxicology

A thorough understanding of the safety profile is paramount for the responsible handling and use of these compounds in research and product development.

GHS Hazard Classification

Based on available data, the primary hazard associated with farnesol and its isomers is skin sensitization.

  • Hazard Symbol: Xi (Irritant)[1]

  • Risk Codes: R43 (May cause sensitization by skin contact)[1]

  • Safety Description: S24/25 (Avoid contact with skin and eyes), S36/37 (Wear suitable protective clothing and gloves)[1]

For the saturated analog, 3,7,11-trimethyldodecan-3-ol, the following GHS classifications have been noted:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Toxicological Data Summary
EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) > 2000 mg/kg bwRat and Mouse
Acute Dermal Toxicity (LD50) > 2010 mg/kg bwRat
> 5000 mg/kg bwRabbit
Acute Inhalation Toxicity (LC50) 0.917 mg/LRat
Skin Irritation Causes skin irritation[2]
Eye Irritation Causes serious eye damage/irritation[2]
Skin Sensitization May cause sensitization by skin contact[1]
Genotoxicity Not considered to be genotoxicIn vitro and in vivo assays
Carcinogenicity Not considered to be carcinogenic[3]

Expert Insight: The low acute toxicity is a favorable characteristic for many applications. However, the potential for skin sensitization necessitates careful handling and concentration limits in topical formulations. The lack of genotoxic or carcinogenic potential is a significant advantage for its use in consumer products and potential therapeutic applications.[3]

Handling and First Aid

Handling Precautions:

  • Handle in a well-ventilated area.[4]

  • Wear suitable protective clothing, including gloves and eye/face protection.[1][5]

  • Avoid contact with skin and eyes.[1][4]

  • Prevent fire caused by electrostatic discharge.[4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

First Aid Measures:

  • In case of skin contact: Remove contaminated clothing and rinse the skin well with water. If irritation develops, seek medical attention.[5]

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[5][7]

  • If inhaled: Move to fresh air. If symptoms persist, call a physician.[5]

  • If ingested: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

Synthesis and Manufacturing

The synthesis of specific isomers of 3,7,11-trimethyldodecen-1-ol can be achieved through various organic synthesis routes. A common approach involves the selective oxidation of the corresponding hydrocarbon.

Illustrative Synthesis Workflow: Oxidation of Farnesol to Farnesal

This workflow demonstrates a common transformation of farnesol, which is a key step in the synthesis of related compounds.

SynthesisWorkflow Farnesol (E,E)-Farnesol in CH2Cl2 Intermediate Activated DMSO Complex Farnesol->Intermediate Addition OxalylChloride Oxalyl Chloride in CH2Cl2 (-65°C) OxalylChloride->Intermediate Activation DMSO DMSO in CH2Cl2 DMSO->Intermediate Farnesal (E,E)-Farnesal Intermediate->Farnesal Oxidation & Elimination Triethylamine Triethylamine Triethylamine->Intermediate Base Workup Aqueous Workup & Extraction Farnesal->Workup Workup->Farnesal Purification

Caption: Swern oxidation of (E,E)-farnesol to (E,E)-farnesal.

Experimental Protocol: Swern Oxidation of (E,E)-Farnesol

This protocol provides a step-by-step method for the oxidation of (E,E)-farnesol to (E,E)-farnesal.[8]

Materials:

  • (E,E)-Farnesol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (argon), cool a solution of oxalyl chloride in anhydrous CH2Cl2 to -65°C.

  • Slowly add a solution of DMSO in CH2Cl2 to the cooled oxalyl chloride solution. Stir for 7 minutes at -65°C.

  • Add a solution of (E,E)-farnesol in CH2Cl2 dropwise over 10 minutes, maintaining the temperature at -65°C. A precipitate may form.

  • After the addition is complete, stir the reaction mixture at -65°C for an additional 25 minutes.

  • Add triethylamine over 10 minutes.

  • Stir for another 15 minutes at -65°C, then allow the reaction to warm to room temperature.

  • Dilute the reaction mixture with water and perform a liquid-liquid extraction with CH2Cl2.

  • Wash the combined organic layers with saturated aqueous NaCl, 1% HCl, 5% Na2CO3, and again with saturated aqueous NaCl.

  • Dry the organic layer over MgSO4, filter, and remove the solvent under reduced pressure to yield the product.

Causality: The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes. The low temperature is crucial to prevent side reactions and decomposition of the activated DMSO complex. Triethylamine acts as a base to facilitate the final elimination step.

Applications and Field-Proven Insights

3,7,11-Trimethyldodec-2-en-1-ol and its isomers have a wide range of applications, primarily driven by their pleasant fragrance and biological activities.

  • Fragrance and Cosmetics: Farnesol is widely used as a fragrance ingredient in perfumes, lotions, and other personal care products.[9] It also possesses deodorizing properties.

  • Flavor and Aroma: These compounds contribute to the aroma profiles of various foods and beverages.[3]

  • Pest Control: Farnesol acts as a natural pesticide and is used in some biopesticide formulations.

  • Pharmaceutical Research: Farnesol has been investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties. Its ability to inhibit quorum sensing in bacteria is a particularly active area of research.

  • Industrial Manufacturing: It can serve as a chemical intermediate for the synthesis of other aroma compounds and specialty chemicals.[9]

Expert Insight: The future of farnesol and its derivatives likely lies in the expansion of their use in biomedical applications. Their favorable safety profile, coupled with interesting biological activities, makes them attractive candidates for further investigation as therapeutic agents or as components of drug delivery systems.

References

  • (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol - ChemBK. (2024, April 9).
  • 3-Dodecanol, 3,7,11-trimethyl- | C15H32O | CID 23701 - PubChem. (n.d.).
  • 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-: Human health tier II assessment. (2016, November 25). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • 2,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (Z)- | C15H28O - PubChem. (n.d.).
  • 3,7,11-trimethyldodecyn-3-ol — Chemical Substance Inform
  • 3,7,11-Trimethyl-1-dodecanol | 6750-34-1. (n.d.). Sigma-Aldrich.
  • Showing Compound 3,7,11-Trimethyl-1,2,6,10-dodecatrienol (FDB003890). (2010, April 8). FooDB.
  • (2E,6E)
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis of (1) (E,E)
  • 3,7,11-Trimethyl-1-dodecanol SDS, 6750-34-1 Safety D
  • SAFETY D
  • Safety D
  • Material Safety D
  • SAFETY DATA SHEET. (2015, February 16). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
  • (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol. (n.d.). Scent.vn.
  • 3,7,11-Trimethyl-1-Dodecyn-3-Ol | 1604-35-9. (n.d.). Sigma-Aldrich.
  • Trimethylcyclododecatriene derivatives, use thereof and perfumed products containing the same. (n.d.).
  • 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-. (n.d.). NIST WebBook.

Sources

A Methodological Blueprint for the Identification of 3,7,11-Trimethyldodec-2-en-1-ol in Barleria cristata: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

Barleria cristata Linn., a perennial shrub belonging to the Acanthaceae family, has a rich history in traditional medicine, particularly in Ayurveda, for treating a variety of ailments including tuberculosis, snake bites, and inflammatory conditions.[1][2][3] Its therapeutic potential is attributed to a diverse array of phytochemicals, such as flavonoids, iridoid glycosides, and terpenoids.[4][5][6] This guide provides a comprehensive, technically-focused framework for the systematic identification and characterization of the sesquiterpenoid alcohol, 3,7,11-Trimethyldodec-2-en-1-ol, within the leaf matrix of Barleria cristata. The protocols detailed herein are designed for researchers, natural product chemists, and drug development professionals, offering a self-validating workflow from sample preparation to definitive structural elucidation.

Introduction: The Scientific Rationale

The genus Barleria is a known reservoir of bioactive secondary metabolites.[2][3] Preliminary phytochemical screenings of B. cristata have confirmed the presence of terpenoids, a class of compounds with significant pharmacological interest.[2][4] While broad analyses have been conducted, the specific identification of all constituent molecules remains an area of active research. 3,7,11-Trimethyldodec-2-en-1-ol, a sesquiterpenoid, is a molecule of interest due to the established biological activities of similar structures, which include antimicrobial, anti-inflammatory, and cytotoxic properties. This guide, therefore, presents a robust methodology to investigate the presence of this specific compound in B. cristata, a process that is foundational for further pharmacological evaluation and potential drug discovery.

A Multi-Faceted Approach to Identification: The Workflow

The identification of a specific phytochemical from a complex plant matrix necessitates a systematic and multi-step approach. The workflow outlined below is designed to ensure the integrity of the isolated compound and the accuracy of its identification.

Identification_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_isolate Isolation & Purification cluster_elucidate Structural Elucidation Collect Collection & Authentication Dry Drying & Pulverization Collect->Dry Air/Oven Drying Extract Solvent Extraction Dry->Extract Maceration/Soxhlet Fractionate Liquid-Liquid Partitioning Extract->Fractionate Polarity-based separation CC Column Chromatography Fractionate->CC Initial Separation TLC TLC Analysis CC->TLC Fraction Monitoring HPLC Preparative HPLC TLC->HPLC Fine Purification GCMS GC-MS Analysis HPLC->GCMS Purity & MW Confirmation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) GCMS->NMR Definitive Structure FTIR FT-IR Spectroscopy NMR->FTIR Functional Group Analysis

Caption: A comprehensive workflow for the identification of 3,7,11-Trimethyldodec-2-en-1-ol in Barleria cristata.

Detailed Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Barleria cristata should be collected, preferably during the pre-flowering stage to ensure the highest concentration of active constituents.[7]

  • Authentication: A voucher specimen should be deposited at a recognized herbarium for botanical authentication.

  • Drying: The leaves should be air-dried in the shade or in a hot air oven at a controlled temperature (40-50 °C) to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried leaves are then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Phytochemicals

The choice of solvent is critical for the selective extraction of terpenoids. A non-polar to moderately polar solvent is generally preferred.

  • Soxhlet Extraction: A Soxhlet apparatus can be employed for exhaustive extraction.

    • Solvent: n-hexane or petroleum ether are suitable choices for the initial extraction of non-polar compounds, including many terpenoids.

    • Procedure:

      • Pack the powdered leaf material (approx. 500 g) into a thimble.

      • Place the thimble in the Soxhlet extractor.

      • Add the solvent (2 L) to the round-bottom flask.

      • Heat the solvent to its boiling point and continue the extraction for 24-48 hours, or until the solvent in the siphon tube becomes colorless.

      • Concentrate the extract under reduced pressure using a rotary evaporator.

Fractionation of the Crude Extract

The crude extract is a complex mixture. Liquid-liquid partitioning is an effective method for preliminary separation based on polarity.

  • Procedure:

    • Dissolve the concentrated n-hexane extract in a 9:1 methanol-water mixture.

    • Perform successive extractions with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

    • Collect each fraction separately and concentrate them using a rotary evaporator. The terpenoids are expected to be concentrated in the less polar fractions (petroleum ether and chloroform).

Isolation and Purification

Column chromatography followed by preparative HPLC is a robust combination for isolating pure compounds.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh) is a common choice.

    • Mobile Phase: A gradient elution system starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate is recommended.

    • Procedure:

      • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

      • Adsorb the concentrated chloroform fraction onto a small amount of silica gel and load it onto the column.

      • Elute the column with the gradient mobile phase.

      • Collect fractions of equal volume (e.g., 25 mL) and monitor them by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Stationary Phase: Pre-coated silica gel 60 F254 plates.

    • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v) can be used.

    • Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating. This reagent is particularly useful for visualizing terpenoids.

    • Action: Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions showing promising TLC spots can be further purified using preparative HPLC to obtain the pure compound.

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

Structural Elucidation of the Isolated Compound

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. It provides information on the retention time and the mass fragmentation pattern of the compound.

  • Hypothetical GC-MS Data for 3,7,11-Trimethyldodec-2-en-1-ol:

    • Molecular Formula: C15H30O

    • Molecular Weight: 226.4 g/mol

    • Expected Fragmentation Pattern: The mass spectrum would likely show a molecular ion peak (M+) at m/z 226, along with characteristic fragments resulting from the loss of a hydroxyl group (M-17), a water molecule (M-18), and cleavage at the allylic and other positions of the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for determining the complete structure of an organic molecule.

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Indicates the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Expected ¹H NMR Chemical Shifts (δ) for 3,7,11-Trimethyldodec-2-en-1-ol Expected ¹³C NMR Chemical Shifts (δ) for 3,7,11-Trimethyldodec-2-en-1-ol
~5.4 ppm (triplet, 1H, vinylic proton at C-2)~140 ppm (quaternary carbon at C-3)
~4.1 ppm (doublet, 2H, methylene protons at C-1)~124 ppm (methine carbon at C-2)
~2.0 ppm (multiplet, protons at C-4 and C-5)~60 ppm (methylene carbon at C-1)
~1.6 ppm (singlet, 3H, methyl protons at C-3)~40-20 ppm (aliphatic carbons)
~1.2-1.4 ppm (multiplets, other methylene and methine protons)~20-16 ppm (methyl carbons)
~0.8-0.9 ppm (doublets and singlets, terminal methyl protons)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Peaks:

    • ~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

    • ~2850-2960 cm⁻¹: C-H stretching vibrations of the aliphatic chain.

    • ~1665 cm⁻¹: C=C stretching vibration of the double bond.

    • ~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

Concluding Remarks and Future Perspectives

The successful identification of 3,7,11-Trimethyldodec-2-en-1-ol in Barleria cristata using the methodologies outlined in this guide would be a significant contribution to the phytochemical knowledge of this important medicinal plant. This discovery would pave the way for further research into its biological activities, including its potential anti-inflammatory, antimicrobial, and anticancer properties. Furthermore, the isolation of this compound could lead to its use as a chemical marker for the standardization and quality control of B. cristata herbal preparations.

References

  • Phytoconstituents Screening, TLC, And GC-MS Analysis Of Barleria Cristata Linn. Leaves Methanolic Extract. (URL: [Link])

  • A Review on Phytochemical and Pharmacological Activity of Medicinal plant Barleria cristata. (URL: [Link])

  • PHYTOCHEMICAL, ETHANOBOTANICAL USES AND PHARMACOLOGICAL VALUES OF BARLERIA CRISTATA LINN. (URL: [Link])

  • Qualitative Phytochemical Analysis of Methanolic and Aqueous Extracts of Barleria cristata. (URL: [Link])

  • A Comparative Review on the Topical Bioactive Phytochemicals in Barleria cristata and Their Potential in Fracture Healing: Bridging Ethnobotanical Knowledge and Modern Bone Tissue Engineering. (URL: [Link])

  • PHYTOCHEMICALS, IN-VITRO CYTOTOXICITY, ANTIOXIDANT, AND ANTIMICROBIAL EVALUATION OF BARLERIA CRISTATA L: PHILIPPINE VIOLET. (URL: [Link])

  • Barleria cristata: perspective towards phytopharmacological aspects. (URL: [Link])

  • A Comprehensive Review On: Barleria Cristata Linn. (Acanthaceae). (URL: [Link])

  • Barleria cristata L. (URL: [Link])

  • Barleria cristata in Ayurveda. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,7,11-Trimethyldodec-2-en-1-ol: Molecular Weight and Lipophilicity

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of 3,7,11-Trimethyldodec-2-en-1-ol, commonly known as farnesol: its molecular weight and lipophilicity. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical calculations, experimental methodologies, and computational predictions. We delve into the structural basis for these properties, offer detailed, field-proven protocols for their determination, and present a comparative analysis of the data obtained from various methods. This guide is structured to provide not just data, but a foundational understanding of the causality behind experimental choices and the practical implications of these parameters in scientific applications.

Introduction to 3,7,11-Trimethyldodec-2-en-1-ol (Farnesol)

3,7,11-Trimethyldodec-2-en-1-ol, or farnesol, is an acyclic sesquiterpene alcohol that plays a significant role in biochemistry and various industrial applications.[] It is a natural organic compound found in numerous essential oils, such as citronella, rose, and lemon grass.[2] Farnesol exists as a mixture of isomers, with the (2E,6E) isomer, often referred to as trans,trans-farnesol, being a common form.[2][3] In biological systems, phosphate-activated derivatives of farnesol are crucial precursors in the biosynthesis of steroids and other terpenoids.[2] Its applications range from perfumery, where it is used for its floral scent, to its role as a natural pesticide and a quorum-sensing molecule in microbiology.[2]

Understanding the molecular weight and lipophilicity of farnesol is paramount for its application, particularly in drug development and formulation science, where these properties govern bioavailability, membrane permeability, and pharmacokinetic profiles.

Molecular Weight: The Foundation of Chemical Identity

The molecular weight of a compound is a fundamental property derived from its atomic composition. It is essential for stoichiometric calculations, analytical quantification, and mass spectrometry analysis.

Theoretical Calculation

The molecular formula for 3,7,11-Trimethyldodec-2-en-1-ol is C₁₅H₂₆O.[][3][4] The molecular weight is calculated by summing the atomic weights of its constituent atoms (C: ~12.011 u, H: ~1.008 u, O: ~15.999 u).

  • Carbon: 15 atoms × 12.011 u/atom = 180.165 u

  • Hydrogen: 26 atoms × 1.008 u/atom = 26.208 u

  • Oxygen: 1 atom × 15.999 u/atom = 15.999 u

  • Total Molecular Weight: 180.165 + 26.208 + 15.999 = 222.372 u

This calculated value is consistent across numerous chemical databases.[][3][4]

Experimental Verification

While theoretical calculation provides a precise value, experimental techniques like mass spectrometry are used for confirmation and to determine the isotopic distribution. High-resolution mass spectrometry can provide a monoisotopic mass, which for C₁₅H₂₆O is calculated to be 222.198 Da.[5][6] This level of precision is critical for identifying the compound in complex mixtures.

Data Summary: Core Molecular Properties
PropertyValueSource
Molecular Formula C₁₅H₂₆OPubChem[3], TCI, BOC Sciences[]
Average Molecular Weight 222.37 g/mol PubChem[3], Wikipedia[4]
Monoisotopic Mass 222.198 DaFooDB[5], PubChem[6]
Common Synonyms Farnesol, Farnesyl alcoholPubChem[3], NMPPDB[2]
CAS Number 4602-84-0 (for mixture)TCI, BOC Sciences[]

Lipophilicity: A Critical Determinant of Biological Interaction

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and pharmacology. It is typically quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, log P.[7] A positive log P value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[8] This parameter critically influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

The Structural Basis of Farnesol's Lipophilicity

Farnesol's structure provides a classic example of an amphipathic molecule, albeit one with a strong lipophilic character.

  • Lipophilic Moiety: The long, 15-carbon sesquiterpene backbone, with its three methyl branches, is highly nonpolar and hydrophobic. This hydrocarbon chain is the dominant contributor to the molecule's overall lipophilicity.

  • Hydrophilic Moiety: The primary alcohol group (-CH₂OH) at position 1 is polar and capable of hydrogen bonding. While it imparts a degree of water solubility, its influence is significantly outweighed by the large hydrocarbon tail.

This structural balance results in a molecule that is insoluble in water but miscible with oils and alcohols, and possesses a high log P value.[][2][10]

Experimental Determination of Lipophilicity (log P)

Direct measurement of log P remains the gold standard for accuracy.[7] Two primary methods are employed: the traditional Shake-Flask method and the more rapid HPLC-based approach.

Method 1: The Shake-Flask Method (OECD 107)

The Shake-Flask method, as outlined by the OECD Guideline 107, is the benchmark for log P determination.[11][12] It directly measures the equilibrium distribution of the analyte between n-octanol and water.

Causality Behind the Protocol: This method is designed to achieve a true thermodynamic equilibrium. Pre-saturation of the solvents prevents volume changes during the experiment. Temperature control is critical as partitioning is temperature-dependent. Centrifugation ensures a clean separation of the two phases, which is crucial for accurate concentration analysis, especially for compounds with high log P values where the aqueous concentration is very low.[13]

Protocol: OECD 107 Shake-Flask Method for Farnesol

  • Preparation of Solvents:

    • Saturate n-octanol with water by shaking and allowing the phases to separate for at least 24 hours at the test temperature (e.g., 25°C).

    • Saturate water with n-octanol in the same manner. Use the appropriate aqueous phase (e.g., buffered to pH 7.0-7.4 for neutral compounds).

  • Test Substance Preparation:

    • Prepare a stock solution of farnesol in n-octanol. The final concentration should not exceed 0.01 mol/L in either phase.[14]

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine the saturated n-octanol (containing farnesol) and saturated water.

    • Perform the test in triplicate with different volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water).[12]

    • Agitate the vessels in a mechanical shaker at a constant temperature (25 ± 1°C) until equilibrium is reached (e.g., 24 hours).[11][15]

  • Phase Separation:

    • Separate the phases by centrifugation to minimize the formation of emulsions or micro-droplets.[11][14]

  • Analysis:

    • Carefully sample each phase.

    • Determine the concentration of farnesol in the n-octanol and water phases using a validated analytical method (e.g., Gas Chromatography with Flame Ionization Detection, GC-FID, is suitable for volatile compounds like farnesol).

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in n-octanol to the concentration in water: P = C_octanol / C_water.

    • The final value is expressed as log P. The results from the triplicate runs should agree within ± 0.3 log units.[12][15]

Shake_Flask_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Solvents Saturate n-Octanol and Water Mix Combine Phases (Triplicate Ratios) Solvents->Mix Stock Prepare Farnesol Stock in n-Octanol Stock->Mix Shake Agitate to Equilibrium (Constant Temp) Mix->Shake Centrifuge Separate Phases (Centrifugation) Shake->Centrifuge Analyze Quantify Concentration in Each Phase (GC-FID) Centrifuge->Analyze Calculate Calculate P = C_oct / C_water log P Analyze->Calculate Result Final log P Calculate->Result

Caption: Workflow for the OECD 107 Shake-Flask Method.

Method 2: HPLC-Based Determination (OECD 117)

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, high-throughput alternative for estimating log P.[7][16] The method is based on the strong correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known log P value.

Causality Behind the Protocol: The principle is that more lipophilic compounds will interact more strongly with the nonpolar stationary phase, resulting in longer retention times. By calibrating the system with a set of standards with known log P values, a linear relationship between log(k) (logarithm of the capacity factor) and log P can be established. The log P of the unknown compound (farnesol) can then be interpolated from its measured retention time. This method is indirect but highly efficient, requiring minimal sample and tolerating impurities better than the shake-flask method.[16][17]

Protocol: RP-HPLC Method for Farnesol log P Estimation

  • System Setup:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 stationary phase.

    • Mobile Phase: Isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and water/buffer. The ratio is optimized to achieve good retention and peak shape for the standards and analyte.

  • Calibration:

    • Select a series of 5-7 reference compounds with well-established log P values that bracket the expected log P of farnesol.

    • Inject each standard individually to determine its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Analysis of Test Substance:

    • Inject the farnesol sample under the exact same chromatographic conditions used for the standards. Record its retention time (t_R).

  • Calculation:

    • For each standard and for farnesol, calculate the capacity factor (k): k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known log P for the reference standards.

    • Perform a linear regression to obtain a calibration curve equation (e.g., log P = m * log(k) + c).

    • Using the calculated log(k) for farnesol, interpolate its log P value from the calibration curve.

HPLC_Workflow cluster_cal Phase 1: Calibration cluster_run Phase 2: Sample Analysis cluster_calc Phase 3: Calculation Standards Inject Standards (Known log P) Curve Plot log(k) vs. log P Generate Calibration Curve Standards->Curve DeadTime Inject Void Marker (Determine t₀) DeadTime->Curve InjectFarnesol Inject Farnesol (Measure t_R) Calck Calculate k for Farnesol k = (t_R - t₀) / t₀ InjectFarnesol->Calck Interpolate Interpolate log P from Calibration Curve Calck->Interpolate Result Estimated log P Interpolate->Result

Caption: Workflow for HPLC-based log P determination.

Computational Prediction of Lipophilicity

In-silico methods provide rapid log P predictions and are invaluable in early-stage drug discovery for screening large compound libraries.[18] These methods are broadly classified into atom-based/fragment-based approaches and whole-molecule property-based approaches.[19]

  • Fragment/Atom-Based Methods (e.g., XLOGP3, ALOGP): These models assume that the log P of a molecule is the sum of the contributions of its constituent atoms or fragments, with correction factors for intramolecular interactions.[9][19] For example, XLOGP3 uses 87 atom/group types and correction factors to calculate log P.[20]

  • Whole-Molecule Methods (e.g., ALOGPS): These approaches use topological descriptors of the entire molecule to predict log P via statistical methods like neural networks.[19]

Causality Behind the Approach: The fundamental assumption is that the physicochemical property of lipophilicity can be deconstructed into the additive contributions of a molecule's structural components. While this is a simplification, these models are trained on vast datasets of experimentally determined log P values, allowing them to generate surprisingly accurate predictions for a wide range of chemical structures.

Computational_LogP cluster_frag Fragment-Based (e.g., XLOGP3) Mol Farnesol Structure Deconstruct Deconstruct into Atoms/Fragments Mol->Deconstruct Sum Sum Fragmental Contributions Deconstruct->Sum Correct Apply Correction Factors Sum->Correct LogP_Result Predicted log P Correct->LogP_Result

Caption: Conceptual diagram of fragment-based log P prediction.

Data Synthesis and Interpretation

A comparison of values from different sources provides a comprehensive picture of farnesol's lipophilicity.

Method / SourcePredicted log P ValueComments
XLogP3 (PubChem) 4.8Atom-based computational method[3]
ALOGPS 4.84Whole-molecule property-based method[5][21]
ChemAxon 4.16Fragment-based computational method[5][21]
Crippen Method (est.) 5.314 (for Z,E-isomer)Fragment-based estimation[22]

Interpretation: The computational predictions for the log P of farnesol are consistently high, generally falling in the range of 4.1 to 5.3 . The values from XLogP3 and ALOGPS show strong agreement around 4.8. This high log P value quantitatively confirms the qualitative structural analysis: farnesol is a highly lipophilic molecule.

The variance between different computational methods highlights the importance of using multiple models for prediction and, whenever possible, confirming these predictions with experimental data. The Shake-Flask or HPLC methods would be expected to yield a value in this range. The high lipophilicity has significant practical implications:

  • In Drug Development: Farnesol's high log P suggests it will readily cross lipid membranes but may suffer from poor aqueous solubility, potentially impacting formulation and bioavailability. It may also be prone to high-volume distribution and metabolic breakdown in lipophilic compartments.

  • In Cosmetics: Its oil-miscible nature makes it an excellent component for fragrance formulations and as a co-solvent in creams and lotions.[2]

Conclusion

This guide has detailed the molecular weight and lipophilicity of 3,7,11-Trimethyldodec-2-en-1-ol. Its molecular weight is definitively calculated and experimentally verified as 222.37 g/mol . Its lipophilicity, characterized by a high log P value in the range of 4.1-5.3 , is a direct consequence of its long hydrocarbon backbone moderated by a single polar alcohol group. We have provided both the theoretical underpinnings and the practical, step-by-step protocols for the experimental and computational determination of these crucial parameters. A thorough understanding and accurate measurement of these properties are indispensable for any scientist working with this versatile sesquiterpene alcohol.

References

  • PubChem. Farnesol | C15H26O. National Center for Biotechnology Information. [Link]

  • NMPPDB. (E, E)-farnesol. Natural Products Magnetic Resonance & Mass Spectrometry Database. [Link]

  • Wikipedia. Farnesol. [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]

  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

  • The Good Scents Company. (Z,E)-farnesol. [Link]

  • OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Bentham Science. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). [Link]

  • ResearchGate. DETERMINATION OF LogP BY THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. [Link]

  • MDPI. MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. [Link]

  • PMC. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. [Link]

  • Keio University. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • PMC. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. [Link]

  • Virtual Computational Chemistry Laboratory. Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. [Link]

  • ResearchGate. Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. [Link]

  • NIST WebBook. 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (Z,E)-. [Link]

  • The Good Scents Company. hexahydrofarnesol. [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

  • NextSDS. (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. [Link]

  • FooDB. Showing Compound (2Z,6E)-Farnesol (FDB014760). [Link]

  • Protein Data Bank Japan. PDBj Mine: Chemie - FOF - (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. [Link]

  • FooDB. Showing Compound (2E,6E)-Farnesol (FDB014516). [Link]

  • ChemBK. (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. [Link]

  • PubChem. 2,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (Z)- | C15H28O. [Link]

  • PubChem. (2-cis,6-trans)-Farnesol | C15H26O. [Link]

  • FooDB. Showing Compound 3,7,11-Trimethyl-1,2,6,10-dodecatrienol (FDB003890). [Link]

  • PubChem. 3-Dodecanol, 3,7,11-trimethyl- | C15H32O. [Link]

  • Cheméo. 2,6,10-Dodecatrienoic acid, 3,7,11-trimethyl-, methyl ester, (E,E)-. [Link]

Sources

Methodological & Application

Application Note & Protocol: Identification of 3,7,11-Trimethyldodec-2-en-1-ol in Chloroform Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the identification of 3,7,11-Trimethyldodec-2-en-1-ol, a sesquiterpenoid alcohol, in chloroform extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details two primary approaches: direct analysis and analysis following derivatization, specifically trimethylsilylation, to enhance compound volatility and improve chromatographic performance. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the analysis of this and similar long-chain alcohols in complex matrices.

Introduction: The Analytical Challenge

3,7,11-Trimethyldodec-2-en-1-ol, a derivative of the more common sesquiterpenoid farnesol, is a long-chain alcohol that can be found in various natural and synthetic matrices.[1][2][3] Its analysis by GC-MS presents a moderate challenge. While possessing some volatility, its polar hydroxyl group can lead to poor peak shape (tailing) and potential thermal degradation in the GC inlet, compromising sensitivity and reproducibility.[4] Chloroform, as a common extraction solvent, is compatible with direct GC-MS analysis, but its extracts often contain a complex mixture of compounds that can interfere with the target analyte.

To address these challenges, this protocol provides two pathways: a direct injection method for rapid screening and a more rigorous method involving trimethylsilylation. Derivatization converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether, leading to improved chromatographic separation, enhanced thermal stability, and more distinct mass spectral fragmentation patterns.[4][5]

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In this application, the chloroform extract is introduced into the GC, where compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification by comparison to spectral libraries and fragmentation patterns.

Experimental Workflow Overview

The overall workflow for the identification of 3,7,11-Trimethyldodec-2-en-1-ol is depicted below. The process begins with the chloroform extract and branches into two potential analytical paths: direct analysis or analysis after derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Pathways cluster_results Data Analysis & Identification chloroform_extract Chloroform Extract direct_analysis Direct GC-MS Analysis chloroform_extract->direct_analysis Direct Injection derivatization Trimethylsilylation (Derivatization) chloroform_extract->derivatization For Improved Performance data_processing Data Processing direct_analysis->data_processing derivatized_analysis GC-MS Analysis of TMS-ether derivatization->derivatized_analysis derivatized_analysis->data_processing library_search Spectral Library Search (e.g., NIST) data_processing->library_search identification Compound Identification library_search->identification

Sources

Application and Protocol for the Structural Elucidation of 3,7,11-Trimethyldodec-2-en-1-ol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,7,11-Trimethyldodec-2-en-1-ol is an acyclic sesquiterpenoid alcohol. Its structure, characterized by a primary alcohol, a trisubstituted double bond, and multiple methyl groups along a flexible aliphatic chain, presents a classic challenge for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for determining the precise atomic connectivity and stereochemistry of such molecules.[1][2] This guide provides a comprehensive set of application notes and detailed protocols for the complete structural assignment of 3,7,11-Trimethyldodec-2-en-1-ol using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and natural product chemistry. The focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring a robust and self-validating approach to structural analysis.

Strategic Approach to Structural Elucidation

The structural elucidation of 3,7,11-Trimethyldodec-2-en-1-ol will be accomplished through a logical and hierarchical series of NMR experiments. Each experiment provides a specific piece of the structural puzzle, and their combined interpretation leads to an unequivocal assignment.

Workflow for Structural Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Data Interpretation & Structure Assembly H1_NMR 1H NMR (Proton Environment) Fragments Identify Spin Systems & Functional Groups H1_NMR->Fragments C13_NMR 13C NMR (Carbon Backbone) C13_NMR->Fragments DEPT DEPT-135/90 (Carbon Multiplicity) DEPT->Fragments COSY COSY (1H-1H Correlations) Connectivity Assemble Fragments COSY->Connectivity HSQC HSQC (1H-13C One-Bond Correlations) HSQC->Connectivity HMBC HMBC (1H-13C Long-Range Correlations) HMBC->Connectivity Fragments->COSY Guide 2D Analysis Final_Structure Final Structure of 3,7,11-Trimethyldodec-2-en-1-ol Connectivity->Final_Structure

Caption: A workflow diagram illustrating the sequential use of NMR experiments for structural elucidation.

Part 1: One-Dimensional (1D) NMR Protocols

Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data.

ParameterRecommendationRationale
Sample Concentration 5-10 mgEnsures adequate signal-to-noise ratio without causing significant line broadening.
Solvent 0.6 mL of Deuterated Chloroform (CDCl₃)CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and has a clean spectral window.
Internal Standard Tetramethylsilane (TMS) at 0.03% (v/v)Provides a reference signal at 0 ppm for accurate chemical shift calibration.
Filtration Filter the sample solution through a glass wool plug into the NMR tube.Removes any particulate matter that can degrade spectral resolution.
¹H NMR Spectroscopy Protocol

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.

Experimental Parameters:

ParameterValueJustification
Spectrometer Frequency ≥ 400 MHzHigher field strength provides better signal dispersion, which is crucial for resolving overlapping signals in complex molecules like terpenoids.
Pulse Program zg30A standard 30-degree pulse sequence for quantitative measurements.
Acquisition Time (AQ) ~3-4 secondsAllows for good digital resolution.
Relaxation Delay (D1) 2 secondsEnsures near-complete relaxation of protons for accurate integration.
Number of Scans (NS) 8-16Sufficient for a good signal-to-noise ratio with the recommended sample concentration.
Spectral Width (SW) 12-16 ppmCovers the entire expected range of proton chemical shifts.

Expected ¹H NMR Spectral Features of 3,7,11-Trimethyldodec-2-en-1-ol:

  • Olefinic Proton (H-2): A triplet in the region of 5.3-5.5 ppm.

  • Hydroxymethyl Protons (H-1): A doublet around 4.1-4.3 ppm.

  • Methylene and Methine Protons: A complex series of multiplets between 1.0 and 2.2 ppm.

  • Methyl Protons: Singlets and doublets in the upfield region of 0.8-1.7 ppm.

¹³C NMR and DEPT Spectroscopy Protocols

The ¹³C NMR spectrum reveals the number of unique carbon atoms, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments determine the multiplicity of each carbon (CH₃, CH₂, CH, and quaternary C).

Experimental Parameters:

ParameterValueJustification
Spectrometer Frequency ≥ 100 MHz (corresponding to a 400 MHz ¹H frequency)Provides adequate resolution for carbon signals.
Pulse Program zgpg30 (¹³C), dept135, dept90Standard pulse sequences for proton-decoupled ¹³C and DEPT experiments.[3]
Acquisition Time (AQ) 1-2 secondsSufficient for good resolution.
Relaxation Delay (D1) 2 secondsAllows for adequate relaxation of most carbon nuclei.
Number of Scans (NS) 1024 or moreThe low natural abundance of ¹³C necessitates a larger number of scans.
Spectral Width (SW) 0-220 ppmCovers the full range of expected carbon chemical shifts for an alcohol.

Interpretation of DEPT Spectra:

  • DEPT-90: Only CH signals will appear as positive peaks.

  • DEPT-135: CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent.

  • ¹³C NMR: Shows all carbon signals.

By comparing the three spectra, the multiplicity of each carbon atom can be definitively assigned.

Part 2: Two-Dimensional (2D) NMR Protocols

2D NMR experiments are essential for assembling the molecular structure by identifying correlations between nuclei.

COSY (Correlation Spectroscopy) Protocol

COSY reveals proton-proton couplings, typically through two or three bonds (²JHH, ³JHH), allowing for the tracing of spin systems within the molecule.

COSY Experimental Workflow

G cluster_cosy COSY Experiment cluster_interpretation Structural Information Gained Acquire Acquire COSY Data (¹H-¹H Correlations) Process Process 2D Spectrum (Fourier Transform in both dimensions) Acquire->Process Analyze Analyze Cross-Peaks (Identify Coupled Protons) Process->Analyze SpinSystems Map out H-C-H and H-C-C-H Connectivity Analyze->SpinSystems Fragments Define Structural Fragments (e.g., -CH₂-CH(CH₃)-) SpinSystems->Fragments

Caption: Workflow for a COSY experiment, from data acquisition to structural fragment identification.

Experimental Parameters:

ParameterValueJustification
Pulse Program cosygpqfA standard gradient-enhanced, phase-sensitive COSY sequence for improved artifact suppression.
Number of Scans (NS) 2-4 per incrementProvides sufficient signal-to-noise.
Number of Increments (F1) 256-512Determines the resolution in the indirect dimension.
Spectral Width (SW) Same as ¹H NMRMust encompass all proton signals.

Data Analysis: Off-diagonal cross-peaks in the COSY spectrum indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are scalar-coupled. This allows for the connection of adjacent protons in the aliphatic chain and the identification of spin systems.

HSQC (Heteronuclear Single Quantum Coherence) Protocol

HSQC correlates proton and carbon signals that are directly bonded (¹JCH). This is a highly sensitive experiment that maps each proton to its attached carbon.

Experimental Parameters:

ParameterValueJustification
Pulse Program hsqcedetgpsisp2.2An edited HSQC sequence that provides multiplicity information (CH/CH₃ vs. CH₂).
Number of Scans (NS) 2-8 per incrementOffers good sensitivity.
Number of Increments (F1) 256Provides adequate resolution in the carbon dimension.
Spectral Width (F2 - ¹H) Same as ¹H NMR
Spectral Width (F1 - ¹³C) Same as ¹³C NMR
¹JCH Coupling Constant 145 HzAn average value for one-bond C-H coupling, ensuring efficient polarization transfer.

Data Analysis: Each cross-peak in the HSQC spectrum links a proton chemical shift to the chemical shift of the carbon it is directly attached to. Edited HSQC further distinguishes CH/CH₃ (positive phase, often colored red) from CH₂ (negative phase, often colored blue) signals, providing similar information to a DEPT experiment but with higher sensitivity.[4]

HMBC (Heteronuclear Multiple Bond Correlation) Protocol

HMBC is arguably the most crucial experiment for assembling the complete carbon skeleton. It detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH).

Experimental Parameters:

ParameterValueJustification
Pulse Program hmbcgplpndqfA gradient-selected HMBC sequence that suppresses one-bond correlations.
Number of Scans (NS) 8-16 per incrementRequires more scans than HSQC due to weaker long-range couplings.
Number of Increments (F1) 256-512
Spectral Widths (F1, F2) Same as HSQC
Long-Range Coupling Constant 8 HzAn optimized value to detect a wide range of two- and three-bond couplings.[5]

Data Analysis: Cross-peaks in the HMBC spectrum connect protons to carbons that are two or three bonds away. This information is used to link the spin systems identified by COSY and to place quaternary carbons within the molecular framework. For example, the protons of the methyl groups will show correlations to adjacent carbons, allowing for their precise placement on the dodecane chain.

Part 3: Integrated Data Analysis and Structural Confirmation

  • Initial Assignments from 1D NMR: Use the ¹H and ¹³C chemical shifts, along with DEPT data, to make preliminary assignments of functional groups (alcohol, double bond) and carbon types.

  • Mapping Connectivity with HSQC: Create a table of all protonated carbons and their directly attached protons using the HSQC spectrum.

  • Building Fragments with COSY: Trace out the proton-proton spin systems using the COSY data. For 3,7,11-Trimethyldodec-2-en-1-ol, you should be able to identify several distinct fragments of the aliphatic chain.

  • Assembling the Skeleton with HMBC: Use the long-range correlations from the HMBC spectrum to connect the fragments identified from the COSY data. Pay close attention to correlations from methyl protons to quaternary carbons and carbons in adjacent fragments. This will allow the complete assembly of the carbon backbone.

  • Final Verification: Once a candidate structure is proposed, verify that all observed NMR data (chemical shifts, couplings, and correlations) are consistent with the proposed structure.

Conclusion

The systematic application of the NMR protocols detailed in this guide enables the unambiguous structural elucidation of 3,7,11-Trimethyldodec-2-en-1-ol. By progressing from simple 1D experiments to more complex 2D correlation techniques, a researcher can confidently piece together the molecular structure with a high degree of certainty. This integrated approach, grounded in the scientific principles of NMR spectroscopy, ensures the trustworthiness and accuracy of the final structural assignment, which is paramount in fields such as natural product chemistry and drug development.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Chemistry of Terpenoids. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of Terpenoids by spectroscopic techniques. Available at: [Link]

  • SpectraBase. (n.d.). Farnesol. Available at: [Link]

  • ResearchGate. (1995). Carbon-13 NMR Study of Farnesol, Farnesyl Acetate and Farnesal Stereoisomers. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • ResearchGate. (2010). Data on the 1 H NMR spectra of sesquiterpene compounds. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Available at: [Link]

  • ChemRxiv. (n.d.). Neurite outgrowth-inducing Drimane-type Sesquiterpenoids Isolated from Cultures of the Polypore Abundisporus violaceus MUCL 5635. Available at: [Link]

  • T3DB. (2014). Farnesol (T3D4811). Available at: [Link]

  • PubChem. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-1 H COSY ( ), HMBC ( ), and NOE ( ) correlations of 1 and 2. Available at: [Link]

  • ResearchGate. (2017). Fig. 1 1D 1 H NMR spectra of farnesol and several of its metabolites.... Available at: [Link]

  • Unknown. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Available at: [Link]

  • Unknown. (n.d.). 構造解析の進め方. Available at: [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]

Sources

How to synthesize 3,7,11-Trimethyldodec-2-en-1-ol pyrophosphate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 3,7,11-Trimethyldodec-2-en-1-ol Pyrophosphate and its Derivatives

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 3,7,11-Trimethyldodec-2-en-1-ol pyrophosphate, commonly known as farnesyl pyrophosphate (FPP), and its structurally diverse derivatives. FPP is a pivotal intermediate in the biosynthesis of a vast array of isoprenoids, including sterols, dolichols, and carotenoids.[1][2] Its derivatives are invaluable tools for probing the mechanisms of prenyltransferase enzymes and serve as leads in the development of therapeutics for diseases ranging from osteoporosis to cancer.[2][3] This document outlines both enzymatic and chemical synthesis strategies, offering detailed, step-by-step protocols for each approach. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.

Introduction: The Central Role of Farnesyl Pyrophosphate

Isoprenoids represent one of the largest and most diverse families of natural products, with over 65,000 unique structures identified.[4][5] These compounds are all derived from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][4] The C15 isoprenoid, farnesyl pyrophosphate (FPP), is a critical metabolic branch point. It is formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS).[2][6][7] FPP serves as the direct precursor for essential metabolites such as sesquiterpenes, and it is further elongated to geranylgeranyl pyrophosphate (GGPP) for the synthesis of diterpenes, carotenoids, and chlorophylls.[1][8]

The synthesis of FPP and its analogs is of paramount importance for several reasons:

  • Mechanistic Studies: Modified FPP analogs allow researchers to investigate the catalytic mechanisms of enzymes like FPPS and other prenyltransferases.[9][10]

  • Drug Development: FPPS is a validated drug target. Nitrogen-containing bisphosphonates, a class of drugs used to treat bone resorption disorders, function by inhibiting FPPS.[2][3] Synthesizing novel FPP derivatives is a key strategy in the discovery of new inhibitors.

  • Synthetic Biology: Engineered metabolic pathways in microorganisms for the production of high-value isoprenoids often require a robust supply of FPP as a precursor.

This guide provides both biological and chemical routes to access these vital compounds.

Foundational Strategies: Enzymatic vs. Chemical Synthesis

Two primary strategies exist for the synthesis of FPP and its derivatives, each with distinct advantages and applications.

Enzymatic Synthesis: This approach leverages the cell's natural machinery. Enzymes operate with exceptional regio- and stereoselectivity under mild, aqueous conditions. This is the ideal method for producing the natural (E,E)-isomer of FPP. Modern biotechnology allows for "one-pot" reactions where a cocktail of purified enzymes can convert simple starting materials like acetate into complex isoprenoid precursors with high yields.[4][5]

Chemical Synthesis: For producing non-natural analogs or isotopically labeled compounds, chemical synthesis is indispensable. While it offers unparalleled flexibility in molecular design, it often involves multi-step processes, challenges with stereocontrol, and a difficult final pyrophosphorylation step.[9][11][12] The synthesis of FPP analogs typically involves two main stages: the construction of the modified farnesol (alcohol) backbone, followed by the introduction of the pyrophosphate moiety.

The choice between these methods depends entirely on the target molecule. For the natural compound, enzymatic routes are superior. For novel structures, chemical synthesis is the only viable path.

Table 1: Comparison of Synthetic Strategies
FeatureEnzymatic SynthesisChemical Synthesis
Stereoselectivity Excellent (produces natural isomer)Often challenging; can produce mixtures of isomers
Substrate Scope Generally limited to natural substratesHighly versatile; allows for diverse modifications
Reaction Conditions Mild (aqueous buffer, neutral pH, room temp.)Often requires harsh reagents, anhydrous conditions, and protective groups
Key Challenge Enzyme production and purificationMulti-step procedures, low yields in pyrophosphorylation
Ideal For Production of natural FPP and GGPPSynthesis of non-natural analogs, probes, and inhibitors

Enzymatic Synthesis Pathway

The biosynthesis of FPP begins with the universal C5 precursors, IPP and DMAPP. These are produced via the mevalonate (MVA) pathway in eukaryotes or the non-mevalonate (MEP) pathway in most bacteria and plants.[3][13] Farnesyl pyrophosphate synthase (FPPS) then catalyzes two sequential 1'-4 condensation reactions.

  • DMAPP + IPP → Geranyl Pyrophosphate (GPP) + PPi

  • GPP + IPP → Farnesyl Pyrophosphate (FPP) + PPi

This enzymatic cascade can be harnessed in vitro to produce FPP efficiently.

Caption: Enzymatic synthesis of FPP via the mevalonate pathway.

Chemical Synthesis Workflow

The chemical synthesis of FPP derivatives provides access to molecules not found in nature. The general workflow involves building a custom alcohol (a farnesol analog) and then attaching the pyrophosphate group.

Chemical_Synthesis Start Starting Materials (e.g., Geranyl Acetone) Analog Farnesol Analog (Allylic Alcohol) Start->Analog Multi-step Organic Synthesis Chloride Activated Intermediate (e.g., Allylic Chloride) Analog->Chloride Activation (e.g., PPh3/NCS) Pyrophosphate Final Product (FPP Analog) Chloride->Pyrophosphate Displacement with Pyrophosphate Salt

Caption: General workflow for the chemical synthesis of FPP analogs.

The pyrophosphorylation step is critical. A common method involves converting the allylic alcohol into a good leaving group, such as an allylic chloride, which is then displaced by a soluble pyrophosphate salt like tris(tetra-n-butylammonium) hydrogen pyrophosphate.[11][12] This salt is favored due to its solubility in the aprotic organic solvents required for the reaction.

Detailed Application Protocols

Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: Enzymatic Conversion of Farnesol to Farnesyl Pyrophosphate

This protocol describes the two-step phosphorylation of commercially available farnesol (F-OH) using kinase enzymes, a method demonstrated in plant cell extracts.[14][15] This chemoenzymatic approach is often more practical than a full multi-enzyme synthesis from primary metabolites.

Materials:

  • (E,E)-Farnesol

  • Microsomal fractions (or purified farnesol kinase and farnesyl phosphate kinase)

  • CTP (Cytidine triphosphate) or ATP (Adenosine triphosphate) as a phosphoryl donor[15]

  • Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT

  • Quenching Solution: Chloroform/Methanol (1:2, v/v)

  • Thin Layer Chromatography (TLC) system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

    • 50 mM HEPES buffer, pH 7.5

    • 10 mM MgCl₂

    • 5 mM DTT

    • 10 mM CTP (or ATP)

    • 50 µM (E,E)-Farnesol (dissolved in a minimal amount of DMSO or ethanol)

    • 100 µg of microsomal protein extract (or an appropriate amount of purified kinases)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours. The kinetics of the reaction can be monitored by taking time points.

  • Quenching: Stop the reaction by adding 750 µL of Chloroform/Methanol (1:2, v/v). Vortex thoroughly to create a single phase.

  • Phase Separation: Add 250 µL of chloroform and 250 µL of water. Vortex again and centrifuge (2,000 x g, 5 min) to separate the phases. The pyrophosphorylated product will be in the upper aqueous phase.

  • Analysis: Analyze the aqueous phase by thin-layer chromatography (TLC) on silica plates using a solvent system like propan-1-ol/ammonia/water (6:3:1, v/v/v). Visualize with iodine vapor or a phosphate-specific stain. The product can be purified using ion-exchange chromatography.

Causality Note: The conversion proceeds in two steps: F-OH is first phosphorylated to farnesyl monophosphate (F-P), which is then phosphorylated again to FPP.[14][15] CTP is often the preferred phosphoryl donor for these specific kinases in plant systems.[15] Mg²⁺ is a crucial cofactor for virtually all kinase enzymes.

Protocol 2: Chemical Synthesis and Pyrophosphorylation of an 8-Anilinogeranyl Pyrophosphate (AGPP) Analog

This protocol is adapted from the synthesis of a transferable FPP analog and demonstrates the key chemical steps of backbone synthesis and pyrophosphorylation.[11] It replaces the terminal isoprene unit of FPP with an aniline group.

Part A: Synthesis of the Alcohol (8-Anilinogeranyl Acetate)

  • Reductive Amination: To a solution of geranial (aldehyde precursor) in 1,2-dichloroethane, add 1.1 equivalents of aniline and 1.2 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃). Add a small amount of acetic acid to catalyze the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the resulting amine by flash column chromatography on silica gel. This yields the alcohol precursor.[11]

Part B: Pyrophosphorylation of the Alcohol

  • Activation to Allylic Chloride: Dissolve the purified alcohol (e.g., 8-anilinogeraniol) in anhydrous acetonitrile. Cool the solution to 0°C. Add 1.5 equivalents of N,N-diisopropylethylamine (Hünig's base) followed by 1.2 equivalents of triphenylphosphine dichloride (Ph₃PCl₂). Stir at 0°C for 30-60 minutes. The intermediate allylic chloride is highly reactive and is typically not isolated.[11][12]

  • Displacement with Pyrophosphate: In a separate flask, dissolve 3 equivalents of tris(tetra-n-butylammonium) hydrogen pyrophosphate in anhydrous acetonitrile. Add this solution to the cold allylic chloride solution from the previous step.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by ³¹P NMR if desired.

  • Purification:

    • Quench the reaction with a small amount of aqueous ammonium bicarbonate solution.

    • Concentrate the mixture under reduced pressure.

    • The crude product is first purified by ion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) to isolate the negatively charged pyrophosphate species.

    • Further purification is achieved by reverse-phase HPLC to yield the final, pure FPP analog.[11]

Causality Note: The conversion of the stable alcohol to a reactive allylic chloride is essential for the subsequent nucleophilic attack by the pyrophosphate anion.[11] Using a bulky, aprotic base like Hünig's base prevents side reactions. The tetra-n-butylammonium salt of pyrophosphate is used to render the highly polar pyrophosphate nucleophile soluble in the organic reaction medium.[11][12]

References

  • Rodriguez SB, Leyh TS (2014) An Enzymatic Platform for the Synthesis of Isoprenoid Precursors. PLoS ONE 9(8): e105594. [Link]

  • Boronat A, Rodriguez-Concepcion M (2015) Biosynthesis of Isoprenoids. In: Geranylgeranyl Pyrophosphate. Taylor & Francis. [Link]

  • Gomez, G. A., et al. (2006). Investigation of the Catalytic Mechanism of Farnesyl Pyrophosphate Synthase by Computer Simulation. The Journal of Physical Chemistry B, 110(37), 18453-18461. [Link]

  • Gomez, G. A., et al. (2006). Investigation of the catalytic mechanism of farnesyl pyrophosphate synthase by computer simulation. PubMed. [Link]

  • Wikipedia contributors. (2023). Geranylgeranyl pyrophosphate. In Wikipedia, The Free Encyclopedia. [Link]

  • Rodriguez, S. B., & Leyh, T. S. (2014). An Enzymatic Platform for the Synthesis of Isoprenoid Precursors. PMC - NIH. [Link]

  • Tschantz, W. R., et al. (2000). Design and Synthesis of a Transferable Farnesyl Pyrophosphate Analogue to Ras by Protein Farnesyltransferase. The Journal of Organic Chemistry, 65(9), 2855-2860. [Link]

  • Thai, L., et al. (1999). Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions. PNAS, 96(23), 13080-13085. [Link]

  • Thai, L., et al. (1999). Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions. Department of Biochemistry and Biophysics, Oregon State University. [Link]

  • Hornby, J. M., et al. (2003). FPP as a metabolic branch and a potential entry point for farnesol salvage. ResearchGate. [Link]

  • A. D. W. W. Lakshani, A. D. W. W. (2020). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry. [Link]

  • Wikipedia contributors. (2024). Farnesol. In Wikipedia, The Free Encyclopedia. [Link]

  • Fujisaki, S., et al. (1990). Isoprenoid synthesis in Escherichia coli. Separation and partial purification of four enzymes involved in the synthesis. PubMed. [Link]

  • T. S. R. Rose, T. S. R. (2004). Synthesis and Activity of Fluorescent Isoprenoid Pyrophosphate Analogues. The Journal of Organic Chemistry. [Link]

  • Crowell, D. N., et al. (2013). Proposed metabolism of farnesal and farnesol as it relates to protein prenylation. ResearchGate. [Link]

  • Han, R., et al. (2020). Crystal Structure of Geranylgeranyl Pyrophosphate Synthase (CrtE) Involved in Cyanobacterial Terpenoid Biosynthesis. Frontiers in Microbiology. [Link]

  • Chang, T.-H., et al. (2010). Structure of a Heterotetrameric Geranyl Pyrophosphate Synthase from Mint (Mentha piperita) Reveals Intersubunit Regulation. The Plant Cell. [Link]

  • Harvey, C. B., et al. (2020). Synthetic biology, combinatorial biosynthesis, and chemo-enzymatic synthesis of isoprenoids. SciSpace. [Link]

  • Ma, T., et al. (2019). Discovery of Geranylgeranyl Pyrophosphate Synthase (GGPPS) Paralogs from Haematococcus pluvialis Based on Iso-Seq Analysis and Their Function on Astaxanthin Biosynthesis. MDPI. [Link]

  • ResearchGate. (n.d.). N-BP mechanism of action whereby farnesyl pyrophosphate synthase (FPPS)... [Link]

  • Placzek, A. T., & Gibbs, R. A. (2011). New synthetic methodology for the construction of 7-substituted farnesyl diphosphate analogs. PubMed. [Link]

  • ResearchGate. (n.d.). Biosynthetic routes to polyprenyl pyrophosphates isoprenoid... [Link]

  • Poulter, C. D., et al. (2016). Synthesis and Enzymatic Studies of Isoprenoid Thiolo Bisubstrate Analogues. The Journal of Organic Chemistry. [Link]

  • Miller, D. J., et al. (2020). Chemoenzymatic Synthesis of Structurally Diverse Terpenoids from Farnesyl Pyrophosphates Modified at the Central Alkene Unit. Diva Portal. [Link]

  • Wiemer, A. J., et al. (2011). Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010). PMC - NIH. [Link]

Sources

Application Notes & Protocols for In Vitro Anthelmintic Activity Testing of 3,7,11-Trimethyldodec-2-en-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pressing Need for Novel Anthelmintics and the Potential of Terpenoids

Helminth infections remain a significant global health challenge, affecting a substantial portion of the world's population, particularly in tropical and subtropical regions.[1] These parasitic worm infections also cause substantial economic losses in the livestock industry. The emergence of resistance to currently available anthelmintic drugs necessitates the urgent discovery and development of new, effective treatments.[2] Natural products, with their vast structural diversity, represent a promising reservoir for novel anthelmintic lead compounds.[3] Among these, terpenoids have demonstrated a wide range of biological activities, including potential anthelmintic properties.[1]

This document provides a comprehensive guide to the in vitro evaluation of the anthelmintic activity of 3,7,11-Trimethyldodec-2-en-1-ol, a sesquiterpenoid alcohol. While this specific isomer is not as extensively studied as its close relative, farnesol ((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol)[4][5][6], its structural similarity suggests it may possess noteworthy biological properties. These protocols are designed for researchers, scientists, and drug development professionals engaged in the screening and characterization of potential new anthelmintic agents.

The Strategic Role of In Vitro Assays in Anthelmintic Discovery

In vitro assays are the cornerstone of modern anthelmintic drug discovery. They offer a rapid, cost-effective, and ethical means of screening large numbers of compounds for potential efficacy.[3] These assays provide crucial preliminary data on a compound's biological activity against various life stages of helminths, including eggs, larvae, and adult worms.[1] Furthermore, they allow for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which are essential for comparing the potency of different compounds.[7]

The free-living nematode Caenorhabditis elegans has emerged as a powerful model organism for initial high-throughput screening.[2][8][9][10] Its short life cycle, ease of cultivation in the laboratory, and the availability of extensive genetic and molecular tools make it an ideal surrogate for parasitic nematodes in primary screens.[9][11] Compounds showing activity against C. elegans are often subsequently tested against clinically relevant parasitic species, such as Haemonchus contortus, to confirm their anthelmintic potential.[2]

Experimental Design and Controls: Ensuring Data Integrity

The reliability of any in vitro assay hinges on a robust experimental design that includes appropriate controls. Each protocol described herein incorporates the following critical controls:

  • Negative (Solvent) Control: This consists of the vehicle (e.g., dimethyl sulfoxide - DMSO) used to dissolve the test compound, at the same concentration as in the experimental wells. This control accounts for any potential effects of the solvent on the worms.

  • Positive Control: A known anthelmintic drug (e.g., levamisole, ivermectin, or albendazole) is used as a positive control. This validates the assay system and provides a benchmark against which the activity of the test compound can be compared.

Protocol 1: Adult Worm Motility/Paralysis Assay

This assay is a fundamental primary screen to assess the effect of a test compound on the neuromuscular function of adult worms. Inhibition of motility can lead to the expulsion of the parasite from the host's gastrointestinal tract.

Caenorhabditis elegans Paralysis Assay
  • Principle: This assay measures the time it takes for adult C. elegans to become paralyzed upon exposure to the test compound. Paralysis is indicative of interference with neurotransmission.

  • Causality of Experimental Choices: C. elegans is used for its rapid response time and the ease of observing its movement. Aldicarb, an acetylcholinesterase inhibitor, can be used as a positive control to induce paralysis.[12]

Materials:

  • Synchronized young adult C. elegans (e.g., N2 Bristol strain)

  • Nematode Growth Medium (NGM) plates[13]

  • E. coli OP50 culture

  • M9 buffer

  • 3,7,11-Trimethyldodec-2-en-1-ol stock solution in DMSO

  • Positive control (e.g., 1 mM Levamisole)

  • Solvent control (DMSO)

  • 96-well microtiter plates

  • Incubator at 20°C

  • Dissecting microscope

Procedure:

  • Preparation of Worms: Culture C. elegans on NGM plates seeded with E. coli OP50. Synchronize the worm population to obtain a homogenous population of young adults.[13][14]

  • Assay Setup:

    • Prepare serial dilutions of 3,7,11-Trimethyldodec-2-en-1-ol in M9 buffer in a 96-well plate. Ensure the final DMSO concentration does not exceed 1%.

    • Include wells for the positive control (Levamisole) and the solvent control (M9 with DMSO).

    • Wash the synchronized adult worms off the NGM plates with M9 buffer and adjust the concentration to approximately 20-30 worms per 10 µL.

    • Add 10 µL of the worm suspension to each well of the 96-well plate.

  • Incubation and Observation:

    • Incubate the plate at 20°C.

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), observe the worms under a dissecting microscope.

    • Score the number of motile and paralyzed worms in each well. A worm is considered paralyzed if it does not move when gently prodded with a platinum wire pick.[15][16]

  • Data Analysis:

    • Calculate the percentage of paralyzed worms at each time point for each concentration.

    • Plot the percentage of paralysis against the compound concentration to determine the EC50 value.

Parasitic Nematode (e.g., Haemonchus contortus) Adult Motility Assay
  • Principle: Similar to the C. elegans assay, this method assesses the motility of adult parasitic worms.[7]

  • Causality of Experimental Choices: H. contortus is a common and economically significant gastrointestinal parasite of small ruminants, making it a relevant model for veterinary anthelmintics.[17] RPMI-1640 medium is used as it provides the necessary nutrients to maintain the viability of the worms in vitro.[7]

Materials:

  • Adult Haemonchus contortus worms

  • Phosphate Buffered Saline (PBS), pH 7.4

  • RPMI-1640 culture medium[18]

  • 3,7,11-Trimethyldodec-2-en-1-ol stock solution in DMSO

  • Positive control (e.g., Levamisole)

  • Solvent control (DMSO)

  • 24-well plates

  • Incubator at 37°C with 5% CO2

  • Inverted microscope

Procedure:

  • Worm Collection and Preparation:

    • Collect adult H. contortus from the abomasum of freshly slaughtered, infected sheep.

    • Wash the worms extensively with pre-warmed PBS (37°C) to remove host debris.

  • Assay Setup:

    • Prepare serial dilutions of the test compound in RPMI-1640 medium in a 24-well plate.

    • Include positive and solvent controls.

    • Place 3-5 adult worms into each well.

  • Incubation and Motility Scoring:

    • Incubate the plates at 37°C in a 5% CO2 atmosphere.

    • At various time points (e.g., 6, 12, 24 hours), score the motility of the worms using an inverted microscope. A scoring system can be used (e.g., 3 = active, 2 = slow, 1 = immotile but alive, 0 = dead).[7]

  • Data Analysis:

    • Calculate the mean motility score for each concentration.

    • Determine the concentration at which significant motility reduction occurs.

Protocol 2: Larval Motility and Migration Assays

These assays are crucial as the larval stages of many helminths are responsible for infection.

Larval Motility Assay
  • Principle: This assay measures the inhibition of motility of infective third-stage larvae (L3).[19][20][21]

  • Causality of Experimental Choices: L3 larvae are the infective stage for many gastrointestinal nematodes. Assessing their motility is a direct measure of the compound's potential to prevent infection.

Materials:

  • H. contortus L3 larvae

  • PBS, pH 7.2

  • Test compound, positive control (e.g., Ivermectin), and solvent control

  • 96-well microtiter plates

  • Inverted microscope or a microplate reader capable of detecting movement[17]

Procedure:

  • Larvae Preparation: Obtain L3 larvae from fecal cultures of infected animals. Wash the larvae with PBS to remove debris.[7]

  • Assay Setup:

    • Prepare serial dilutions of the test compound in PBS in a 96-well plate.

    • Include positive and solvent controls.

    • Add approximately 50-100 L3 larvae to each well.[3][18]

  • Incubation and Assessment:

    • Incubate the plate at room temperature (or 25°C) for 24-48 hours.[7]

    • Assess larval motility by visual inspection under a microscope, counting the number of motile versus non-motile larvae.

Larval Migration Inhibition Assay
  • Principle: This assay assesses the ability of a compound to inhibit the natural migration of L3 larvae through a sieve, mimicking the penetration of host tissues.

  • Causality of Experimental Choices: The use of a sieve simulates a physical barrier that larvae must actively migrate through, providing a more functional measure of their viability and infectivity.

Procedure:

  • Assay Setup:

    • Incubate L3 larvae with different concentrations of the test compound as described in the larval motility assay.

  • Migration:

    • After incubation, transfer the contents of each well to the top of a sieve (e.g., 20 µm mesh) placed in a larger tube containing fresh PBS.

    • Incubate for a defined period (e.g., 3 hours) at room temperature to allow motile larvae to migrate through the sieve into the fresh PBS.[22]

  • Quantification:

    • Count the number of larvae that have migrated into the fresh PBS.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration relative to the solvent control.

    • Determine the IC50 value.

Protocol 3: Egg Hatch Assay (EHA)

  • Principle: The EHA evaluates the ovicidal activity of a compound by determining its ability to inhibit the hatching of nematode eggs.[23]

  • Causality of Experimental Choices: This assay targets the earliest life stage of the parasite. A compound with ovicidal activity could significantly reduce pasture contamination and reinfection rates. Thiabendazole, a benzimidazole, is a suitable positive control as it is known to inhibit egg hatching.[23][24][25]

Materials:

  • Freshly collected nematode eggs (e.g., from sheep feces infected with H. contortus)

  • Saturated salt solution for egg flotation

  • Sieves of various mesh sizes

  • Test compound, positive control (e.g., Thiabendazole), and solvent control

  • 24-well plates

  • Incubator at 27°C

  • Inverted microscope

Procedure:

  • Egg Recovery:

    • Isolate nematode eggs from fecal samples using a flotation method with a saturated salt solution.

    • Wash the collected eggs with water to remove the salt.

  • Assay Setup:

    • Prepare serial dilutions of the test compound in water in a 24-well plate.

    • Include positive and solvent controls.

    • Add a suspension of approximately 100-150 eggs to each well.[26]

  • Incubation and Assessment:

    • Incubate the plates at 27°C for 48 hours.[26]

    • After incubation, add a drop of Lugol's iodine to stop any further hatching.

    • Count the number of hatched first-stage larvae (L1) and unhatched eggs in each well under a microscope.

  • Data Analysis:

    • Calculate the percentage of egg hatch inhibition for each concentration.

    • Determine the IC50 value.

Visualization of Experimental Workflows

Anthelmintic_Assay_Workflow cluster_adult Adult Worm Motility Assay cluster_larval Larval Assays cluster_egg Egg Hatch Assay A1 Prepare Worms (C. elegans or Parasitic) A3 Incubate Worms with Compound, Positive & Negative Controls A1->A3 A2 Prepare Serial Dilutions of Test Compound A2->A3 A4 Score Motility/ Paralysis at Time Points A3->A4 A5 Calculate EC50 A4->A5 L1 Prepare L3 Larvae L2 Incubate Larvae with Test Compound L1->L2 L3 Assess Motility/ Migration L2->L3 L4 Calculate IC50 L3->L4 E1 Isolate Nematode Eggs E2 Incubate Eggs with Test Compound E1->E2 E3 Count Hatched Larvae and Unhatched Eggs E2->E3 E4 Calculate % Inhibition and IC50 E3->E4

Caption: General workflow for the in vitro anthelmintic assays.

Data Presentation and Interpretation

The results of the in vitro assays should be tabulated to allow for clear comparison of the efficacy of 3,7,11-Trimethyldodec-2-en-1-ol across different assays and life stages.

Assay TypeHelminth SpeciesLife StageIncubation Time (hours)3,7,11-Trimethyldodec-2-en-1-ol EC50/IC50 (µM)Positive Control (Drug)Positive Control EC50/IC50 (µM)
Paralysis Assay C. elegansAdult24Hypothetical ValueLevamisoleLiterature Value
Adult Motility Assay H. contortusAdult24Hypothetical ValueLevamisoleLiterature Value
Larval Motility Assay H. contortusL3 Larvae48Hypothetical ValueIvermectinLiterature Value
Egg Hatch Assay H. contortusEgg48Hypothetical ValueThiabendazoleLiterature Value

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro assessment of the anthelmintic properties of 3,7,11-Trimethyldodec-2-en-1-ol. Positive results from these assays, particularly against parasitic species like Haemonchus contortus, would warrant further investigation. Subsequent steps could include mechanism of action studies, evaluation against a broader range of helminth species, and eventual progression to in vivo efficacy and safety studies in animal models. The systematic application of these in vitro methods is a critical step in the pipeline for discovering the next generation of much-needed anthelmintic therapies.

References

  • Burns, A. R., et al. (2015). Caenorhabditis elegans is a useful model for anthelmintic discovery. Nature Communications, 6, 7485. [Link]

  • Anuradha, P., & Ann, S. (2024). A Comprehensive Review of Methods for Testing in-vitro Anthelmintic Activity. Journal of Drug Delivery and Therapeutics, 14(4), 223-231. [Link]

  • Partridge, F. A., et al. (2019). Drug discovery technologies: Caenorhabditis elegans as a model for anthelmintic therapeutics. Expert Opinion on Drug Discovery, 14(12), 1239-1250. [Link]

  • Kotze, A. C., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. The American Journal of Tropical Medicine and Hygiene, 71(5), 589-595. [Link]

  • Burns, A. R., et al. (2015). Caenorhabditis elegans is a useful model for anthelmintic discovery. PubMed, [Link]

  • Bouzat, C. (n.d.). C. elegans Models for Anthelmintic Drug Discovery. Grand Challenges Explorations. [Link]

  • Salinas, G., & Risi, G. (2022). Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin. Frontiers in Pharmacology, 13, 1009304. [Link]

  • Di Cesare, A., et al. (2024). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research, 85(2), 1-10. [Link]

  • Zajíčková, M., et al. (2021). Natural Products Are a Promising Source for Anthelmintic Drug Discovery. Molecules, 26(19), 5996. [Link]

  • Smout, M. J., et al. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLOS Neglected Tropical Diseases, 4(11), e885. [Link]

  • Kotze, A. C., et al. (2004). AN IN VITRO LARVAL MOTILITY ASSAY TO DETERMINE ANTHELMINTIC SENSITIVITY FOR HUMAN HOOKWORM AND STRONGYLOIDES SPECIES. The American Journal of Tropical Medicine and Hygiene. [Link]

  • Kotze, A. C., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. ResearchGate. [Link]

  • Yadav, A. K., & Tangpu, V. (2017). In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm. Parasitology Research, 116(1), 349-354. [Link]

  • de Castro, V. V., et al. (2017). Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model. Bio-protocol, 7(2), e2106. [Link]

  • I. V., et al. (2018). In Vitro Anthelmintic Activity of Four Plant-Derived Compounds against Sheep Gastrointestinal Nematodes. Molecules, 23(9), 2291. [Link]

  • Zamanian Lab. (n.d.). Aldicarb Paralysis Assay. Zamanian Lab Docs. [Link]

  • Taylor, M. A. (2012). Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2). In Practical Exercises in Parasitology. Cambridge University Press. [Link]

  • Kumar, P., et al. (2020). REVIEW ON IN-VITRO EVALUATION OF ANTIHELMITINIC ACTIVITY ON MEDICINAL PLANTS. International Journal of Creative Research Thoughts (IJCRT), 8(6), 427-434. [Link]

  • von Samson-Himmelstjerna, G., et al. (2009). Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes. Veterinary Parasitology, 164(2-4), 299-304. [Link]

  • von Samson-Himmelstjerna, G., et al. (2009). Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes. Wageningen University & Research. [Link]

  • Meyer, S. L. F., et al. (1999). In-vitro Assays of Meloidogyne incognita and Heterodera. Journal of Nematology, 31(2), 175-182. [Link]

  • Noury, A., & Oukessou, M. (2022). Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes. Transfert de Technologie en Agriculture Maroc, 13(1), 125-130. [Link]

  • ResearchGate. (n.d.). Time course of the paralysis assay of CL4176 C. elegans. [Link]

  • Link, C. D. (2010). Assaying β-amyloid Toxicity using a Transgenic C. elegans Model. Journal of Visualized Experiments, (44), 2128. [Link]

  • Wu, Y., et al. (2013). Caenorhabditis elegans Model for Initial Screening and Mechanistic Evaluation of Potential New Drugs for Aging and Alzheimer's Disease. In Methods in Molecular Biology (Vol. 1049, pp. 229-242). Humana Press. [Link]

  • Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e12. [Link]

  • W. Luoga, et al. (2017). In Vitro Evaluation of Anthelmintic Efficacy of Some Plant Species Possessing Proteinases and/or Other Nitrogenous Compounds in Small Ruminantsq. Journal of Animal Science and Technology, 5(2), 24-33. [Link]

  • Forrest, S., et al. (2024). 3-Hydroxyanthranilic Acid Delays Paralysis in Caenorhabditis elegans Models of Amyloid-Beta and Polyglutamine Proteotoxicity. International Journal of Molecular Sciences, 25(10), 5462. [Link]

  • NextSDS. (n.d.). (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. [Link]

  • ChemBK. (2024). (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. [Link]

  • NIST. (n.d.). 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-. NIST WebBook. [Link]

Sources

Application Note: A Practical Guide to Enzyme Kinetic Studies for the Characterization of 3,7,11-Trimethyldodec-2-en-1-ol (Farnesol) as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide and detailed protocols for characterizing the inhibitory potential of 3,7,11-Trimethyldodec-2-en-1-ol, a naturally occurring sesquiterpene alcohol commonly known as Farnesol. Farnesol has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] Notably, it has been identified as an inhibitor of specific enzymes, such as cytochrome P450s, making it a molecule of interest for therapeutic and research applications.[3][4] This guide moves beyond a simple recitation of steps, delving into the causality behind experimental design to empower researchers to conduct robust, self-validating enzyme kinetic studies. We will cover the determination of baseline enzyme kinetics, the calculation of inhibitor potency (IC₅₀), and the elucidation of the mechanism of action (MOA), which are critical for advancing drug discovery and understanding biological regulation.[5][6]

Section 1: The Foundation - Principles of Enzyme Inhibition Kinetics

Before embarking on experimental work, a solid understanding of the theoretical framework is essential. Enzyme kinetic studies are designed to unravel the dynamic interaction between an enzyme, its substrate, and an inhibitor.

1.1 The Michaelis-Menten Model: The Baseline of Enzyme Activity

The Michaelis-Menten model provides the bedrock for our analysis, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), and two key enzyme-specific parameters.[7][8]

  • Vmax (Maximum Velocity): This represents the theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate. Increasing the substrate concentration further will not increase the reaction rate.[7][9]

  • Km (Michaelis Constant): This is the substrate concentration at which the reaction velocity is half of Vmax (Vmax/2).[10] Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km signifies a higher affinity.[10][11]

The relationship is described by the equation: V₀ = (Vmax * [S]) / (Km + [S])

1.2 Modes of Reversible Enzyme Inhibition

An inhibitor like Farnesol can reduce an enzyme's activity through several distinct, reversible mechanisms. Identifying the specific mode of action is a primary goal of these studies.[12][13]

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This form of inhibition can be overcome by increasing the substrate concentration.[14] Kinetically, Vmax remains unchanged, but the apparent Km increases.[15]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. In pure non-competitive inhibition, Vmax decreases, while Km remains unchanged.[14][16]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release. This rare mechanism results in a decrease in both Vmax and Km.[5][12]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This is a common mechanism that impacts both Vmax and Km, typically decreasing Vmax and either increasing or decreasing Km.[12] Farnesol has previously been shown to exhibit a mixed inhibition pattern against certain cytochrome P450 enzymes.[4]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end

Fig 1. Mechanisms of Reversible Enzyme Inhibition.

1.3 Key Parameters of Inhibition: IC₅₀ and Ki

  • IC₅₀ (Half-maximal inhibitory concentration): This is a functional measure representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[17] While widely used, the IC₅₀ value is not an absolute constant; it is dependent on the substrate concentration used in the assay.

  • Ki (Inhibition Constant): This is the dissociation constant for the inhibitor and the enzyme. It reflects the binding affinity of the inhibitor and is an absolute value independent of substrate concentration.[18] A lower Ki value indicates a more potent inhibitor. The relationship between IC₅₀ and Ki can be described by the Cheng-Prusoff equation , which varies depending on the mechanism of inhibition.[18][19]

Section 2: Experimental Design and Reagent Preparation

Thoughtful preparation is the cornerstone of reproducible kinetic data. Every component must be carefully considered and controlled.

2.1 Core Reagents and Materials

ComponentKey Considerations & Rationale
Enzyme Target The choice of enzyme should be hypothesis-driven (e.g., a specific cytochrome P450 isozyme). Ensure high purity and known specific activity. Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over time.[5][20]
Substrate Must be a specific substrate for the target enzyme. The reaction should produce a product that is easily and continuously detectable, for example, by a change in absorbance or fluorescence.[21]
Inhibitor: Farnesol Farnesol (3,7,11-Trimethyldodec-2-en-1-ol) is a colorless, oily liquid.[22] A high-concentration stock solution (e.g., 10-100 mM) should be prepared in a suitable organic solvent like DMSO. Subsequent dilutions should be made in the assay buffer.
Assay Buffer The buffer system must maintain a constant pH at the experimental temperature. It should also contain any necessary co-factors (e.g., NADPH for CYP enzymes) and salts to ensure optimal enzyme stability and activity.[23]
Detection System A spectrophotometer or plate reader capable of kinetic measurements (repeated readings over time) at the appropriate wavelength for the chosen substrate/product.
Control Inhibitor A known inhibitor of the target enzyme should be used as a positive control to validate the assay setup.[5]

2.2 Preparation of Working Solutions

  • Enzyme Stock: Prepare aliquots of the enzyme at a high concentration and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw on ice and dilute to the final working concentration in ice-cold assay buffer.

  • Substrate Stock: Prepare a high-concentration stock in a suitable solvent and store as recommended. Prepare serial dilutions in assay buffer to create a range of working concentrations.

  • Farnesol Stock: Prepare a 100 mM stock solution in 100% DMSO. From this, create an intermediate stock (e.g., 1 mM) in assay buffer. This minimizes the final DMSO concentration in the assay, which should ideally be kept below 1% (v/v) to avoid solvent effects on enzyme activity.

  • Solvent Control: Prepare a "no inhibitor" control that contains the same final concentration of DMSO as the wells with the highest Farnesol concentration. This is critical for accounting for any effect of the solvent itself on the reaction.

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

} end

Fig 2. Overall Experimental Workflow.

Section 3: Step-by-Step Experimental Protocols

These protocols are designed to be performed sequentially. All assays should be run in triplicate to ensure statistical validity.

Protocol 1: Determination of Substrate Km and Vmax

Rationale: Establishing the baseline kinetic parameters of your enzyme is non-negotiable. The Km value is essential for setting the appropriate substrate concentration for the subsequent IC₅₀ and MOA studies.[20]

  • Assay Setup: Prepare a series of reaction mixtures in a 96-well plate. Each well should contain the assay buffer and the determined optimal enzyme concentration.

  • Substrate Titration: Add varying concentrations of the substrate to the wells. A typical range would be 8-10 concentrations spanning from 0.2 * estimated Km to 5 * estimated Km.[20] Include a "no substrate" blank.

  • Initiate Reaction: Start the reaction by adding the enzyme (or substrate, depending on stability). Immediately place the plate in a pre-warmed plate reader.

  • Data Collection: Measure the product formation (e.g., absorbance) every 30 seconds for 10-15 minutes.

  • Data Analysis: For each substrate concentration, plot absorbance vs. time. The initial velocity (V₀) is the slope of the linear portion of this curve. Plot V₀ vs. [Substrate] and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Protocol 2: IC₅₀ Determination for Farnesol

Rationale: This protocol provides a quantitative measure of Farnesol's potency. We use a fixed substrate concentration, typically at or below the Km value, because this condition is sensitive to competitive inhibitors.[20]

  • Assay Setup: Prepare reaction mixtures containing assay buffer, the optimal enzyme concentration, and a fixed concentration of substrate equal to the previously determined Km value.

  • Inhibitor Titration: Create a serial dilution of Farnesol. Add these dilutions to the wells to achieve a range of final concentrations (e.g., from 1 nM to 100 µM in 10-12 steps).

  • Controls: Include the following essential controls:

    • 100% Activity Control: No inhibitor, but includes the equivalent concentration of DMSO.

    • 0% Activity Control (Blank): No enzyme.

  • Initiate and Measure: Start the reaction and collect kinetic data as described in Protocol 1.

  • Data Analysis: Calculate the initial velocity for each Farnesol concentration. Normalize the data by setting the average velocity of the "100% Activity Control" to 100% and the "Blank" to 0%. Plot the percent inhibition versus the logarithm of the Farnesol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]

Protocol 3: Mechanism of Action (MOA) Study

Rationale: This is the definitive experiment to understand how Farnesol inhibits the enzyme. By systematically varying both substrate and inhibitor concentrations, we can observe the characteristic kinetic patterns of different inhibition models.[5]

  • Assay Setup (Matrix): This experiment is run as a matrix. You will create several sets of substrate titrations (as in Protocol 1). Each set will be performed in the presence of a different, fixed concentration of Farnesol.

    • Set 1: No inhibitor (this is your control and a repeat of Protocol 1).

    • Set 2: Fixed Farnesol concentration (e.g., 0.5 * IC₅₀).

    • Set 3: Fixed Farnesol concentration (e.g., 1 * IC₅₀).

    • Set 4: Fixed Farnesol concentration (e.g., 2 * IC₅₀).

    • Set 5: Fixed Farnesol concentration (e.g., 5 * IC₅₀).

  • Execution: For each set, perform the substrate titration and kinetic measurements exactly as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.

    • The primary method of analysis is the Lineweaver-Burk plot (or double-reciprocal plot).[11][24] Convert your data by calculating 1/V₀ and 1/[S].

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each set of data (i.e., for each fixed Farnesol concentration). You will have multiple lines on the same graph.

    • Analyze the pattern of the lines to determine the mechanism of inhibition (see Section 4.2).

Section 4: Data Analysis and Interpretation

4.1 The Lineweaver-Burk Plot

The Michaelis-Menten equation can be rearranged into a linear form:

1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

This is the equation for a straight line (y = mx + c), where:

  • y-intercept = 1/Vmax

  • x-intercept = -1/Km

  • Slope = Km/Vmax

While modern software relies on non-linear regression for the most accurate parameter determination, the Lineweaver-Burk plot remains an invaluable diagnostic tool for visualizing inhibition mechanisms.[15][16]

4.2 Interpreting MOA Results

The pattern of lines on the Lineweaver-Burk plot is characteristic of the inhibition type.

Inhibition TypeLineweaver-Burk Plot AppearanceApparent VmaxApparent Km
Competitive Lines intersect on the y-axis.UnchangedIncreases
Non-competitive Lines intersect on the x-axis.DecreasesUnchanged
Uncompetitive Lines are parallel.DecreasesDecreases
Mixed Lines intersect in the upper-left quadrant.DecreasesIncreases or Decreases

dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end

Fig 3. Characteristic Lineweaver-Burk Plots for Inhibition Types.

Section 5: Troubleshooting and Best Practices

  • Inhibitor Solubility: Farnesol is lipophilic. If you observe precipitation, consider lowering the stock concentration or including a non-ionic detergent like Triton X-100 in the assay buffer (after verifying it does not affect enzyme activity).

  • Enzyme Instability: If the "no inhibitor" control reaction rate is not linear over time, the enzyme may be unstable. Try adding stabilizing agents (e.g., glycerol, BSA) or reducing the incubation time.

  • Assay Interference: Farnesol, as a natural product, could interfere with the detection method (e.g., possess native fluorescence). Always run a control with the highest concentration of Farnesol but no enzyme to check for background signal.

  • Tight Binding: If the IC₅₀ value is close to the enzyme concentration in the assay, the inhibitor may be a "tight binder," which requires more advanced kinetic models (e.g., Morrison equation) for accurate Ki determination.[25]

References

  • Patsnap Synapse. (2025, May 9). Common Enzyme Inhibition Mechanisms Explained with Examples.
  • MedSchoolCoach. (2022, February 6).
  • MedSchoolCoach.
  • Patsnap Synapse. (2023, November 28).
  • Mravcova, L., et al. (2017, March 24).
  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
  • Patsnap Synapse. (2025, May 9). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists.
  • Jack Westin.
  • Masimirembwa, C., & Hasler, J. A. (2002, April 26). Farnesol as an inhibitor and substrate for rabbit liver microsomal P450 enzymes. PubMed.
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NIH.
  • Khan Academy. Enzyme inhibition and kinetics graphs.
  • MedChemExpress. Farnesol.
  • Wikipedia. Lineweaver–Burk plot.
  • ChemTalk. (2024, February 28). Lineweaver-Burk Plot.
  • edX.
  • Cre
  • Cure Parkinson's. (2021, July 29).
  • Sigma-Aldrich.
  • OMICS International.
  • Chemistry LibreTexts. (2025, September 4). Enzyme Inhibition.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • Wikipedia. IC50.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–108.
  • Matulis, D. (2021, April 16).
  • Schwartz, L. M. (2003, February 1). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
  • Ding, Y., et al. (2023, February 10).
  • Cyberlipid. Sesquiterpenes.
  • Ali, A., et al. (2024, February 27). Farnesol as a multifunctional candidate for treatment development. White Rose Research Online.
  • BellBrook Labs. (2025, November 14).
  • YouTube. (2023, January 6).
  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NIH.
  • A2B Chem. (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol.
  • NIST.
  • ChemBK. (2024, April 9). (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol - Physico-chemical Properties.
  • NextSDS. (2E,6E)
  • ChemBK. (2024, April 10).
  • FooDB. (2010, April 8).

Sources

Application Note: Chromatographic Isolation and Characterization of 3,7,11-Trimethyldodec-2-en-1-ol from Memecylon edule

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Memecylon edule (Melastomataceae) is a highly valued ethnomedicinal shrub recognized for its potent anti-inflammatory, antimicrobial, and anthelmintic properties[1][2]. Recent phytochemical profiling has identified 3,7,11-trimethyldodec-2-en-1-ol (an acyclic sesquiterpene alcohol derivative) as a key bioactive constituent within its lipid-rich extracts[2].

This application note provides a comprehensive, field-proven methodology for the extraction, chromatographic isolation, and structural validation of 3,7,11-trimethyldodec-2-en-1-ol. Designed for drug development professionals, this guide moves beyond basic procedures to explain the physicochemical causality behind each experimental choice, ensuring a robust and self-validating workflow.

Strategic Rationale & Experimental Causality

Successful isolation of acyclic terpenoids from complex plant matrices requires exploiting subtle differences in molecular polarity and spatial geometry.

  • Extraction Causality: Highly polar solvents (e.g., aqueous methanol) co-extract excessive amounts of polyphenols, tannins, and complex glycosides (such as the gallates prevalent in M. edule[1]). By utilizing chloroform or ethyl acetate, the extraction selectively partitions intermediate-polarity secondary metabolites, specifically targeting lipophilic terpenoids and leaving behind polar interferents[2][3].

  • Chromatographic Causality: Normal-phase silica gel chromatography is employed because the primary hydroxyl group at the C1 position of 3,7,11-trimethyldodec-2-en-1-ol provides a strong hydrogen-bonding anchor to the stationary phase's silanol groups. A step-gradient from non-polar hexane to moderately polar ethyl acetate ensures that non-polar waxes and alkanes elute first, preventing co-elution with the target alcohol.

  • Detection Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this class of compounds due to their volatility and thermal stability, allowing for precise identification via characteristic fragmentation patterns (e.g., loss of water [M−18]+ )[4][5].

IsolationWorkflow N1 Memecylon edule Leaves (Maceration & Defatting) N2 Chloroform Extraction (Targeting Terpenoids) N1->N2 N3 Silica Gel Column (Hexane:EtOAc Gradient) N2->N3 N4 TLC & Bioautography (Fraction Pooling) N3->N4 N5 Preparative HPLC (High-Resolution Purification) N4->N5 N6 3,7,11-Trimethyldodec-2-en-1-ol (Pure Isolate) N5->N6 N7 GC-MS & NMR (Structural Validation) N6->N7

Fig 1. Bioassay-guided chromatographic isolation workflow for M. edule terpenoids.

Self-Validating Isolation Protocols

Plant Material Preparation & Selective Extraction
  • Preparation: Harvest fresh Memecylon edule leaves, wash with distilled water, and air-dry under shade at 40–45°C to prevent thermal degradation of volatile terpenoids. Pulverize to a 60-mesh powder[2].

  • Defatting (Optional but Recommended): Macerate 500 g of powder in petroleum ether (1 L) for 24 hours to remove highly non-polar surface waxes. Filter and discard the solvent.

  • Target Extraction: Subject the defatted marc to Soxhlet extraction using 1.5 L of chloroform for 48 hours.

  • Concentration: Concentrate the extract using a rotary evaporator at 35°C under reduced pressure to yield a dark greenish-brown crude extract.

Validation Checkpoint 1 (Extract Integrity): Prior to column loading, analyze the crude extract via FT-IR. The presence of a broad O-H stretch (~3300 cm⁻¹) and a sharp C=C stretch (~1660 cm⁻¹) validates the retention of terpenoid alcohols, ensuring the target compound was not lost during evaporation.

Primary Fractionation via Normal-Phase Column Chromatography (NP-CC)
  • Column Packing: Prepare a slurry of 200 g Silica Gel (60-120 mesh) in pure hexane. Pack a glass column (5 cm diameter) uniformly to prevent channeling.

  • Sample Loading: Dissolve 10 g of the chloroform extract in a minimum volume of chloroform, mix with 15 g of silica gel, dry into a free-flowing powder, and load onto the column bed.

  • Gradient Elution: Elute the column using a step-gradient of Hexane to Ethyl Acetate (EtOAc) as detailed in Table 1. Collect 50 mL fractions.

Table 1: Normal-Phase Gradient Elution Profile & Yields

StepMobile Phase (Hexane:EtOAc)Column Volumes (CV)Target EluatesSelf-Validation Check (TLC Rf)*
1100:02Alkanes, WaxesRf > 0.9 (Non-polar)
295:53Non-polar TerpenesRf ~ 0.7–0.8
390:103Esters, KetonesRf ~ 0.6
4 80:20 4 Terpenoid Alcohols Rf ~ 0.45 (Target Compound)
550:502Polar FlavonoidsRf < 0.2

*TLC Conditions: Silica gel 60 F254 plates; Mobile phase: Hexane:EtOAc (80:20); Derivatization: Vanillin-Sulfuric acid reagent (heated at 105°C).

Validation Checkpoint 2 (Fraction Pooling): Spot fractions from Step 4 on a TLC plate. Fractions exhibiting a prominent purple/blue spot at Rf ~0.45 after vanillin-sulfuric acid derivatization confirm the presence of terpenoid alcohols. Pool these fractions and concentrate.

High-Resolution Purification (Preparative HPLC)
  • System Setup: Utilize a Preparative HPLC system equipped with a C18 reversed-phase column (250 mm × 21.2 mm, 5 µm) and a PDA detector set to 210 nm (optimal for isolated double bonds).

  • Isocratic Elution: Run an isocratic mobile phase of Acetonitrile:Water (85:15, v/v) at a flow rate of 15 mL/min.

  • Collection: 3,7,11-trimethyldodec-2-en-1-ol typically elutes between 18–22 minutes. Collect the peak, remove acetonitrile under vacuum, and partition with ethyl acetate to recover the pure isolate.

Structural Elucidation & Quantitative Data

To establish absolute trustworthiness in the isolate's identity, a combination of GC-MS and multidimensional NMR is required. The GC-MS profile of M. edule extracts is highly complex[4][5], making precise spectral assignment critical.

Table 2: Spectral Data Synthesis for 3,7,11-Trimethyldodec-2-en-1-ol

Analytical TechniqueParameter / SignalStructural Assignment
GC-MS (EI, 70 eV) m/z 226 [M]+ Molecular Ion ( C15​H30​O )
GC-MS (EI, 70 eV) m/z 208 [M−H2​O]+ Characteristic loss of terminal hydroxyl group
GC-MS (EI, 70 eV) m/z 69Isoprene unit cleavage (base peak)
1 H-NMR (400 MHz, CDCl3​ ) δ 5.40 (1H, t, J=7.0 Hz)Olefinic proton (C2)
1 H-NMR (400 MHz, CDCl3​ ) δ 4.15 (2H, d, J=7.0 Hz)Oxymethylene protons (C1)
1 H-NMR (400 MHz, CDCl3​ ) δ 1.68 (3H, s)Allylic methyl (C3)
13 C-NMR (100 MHz, CDCl3​ ) δ 140.2 (C3), 123.5 (C2)Alkene carbons
13 C-NMR (100 MHz, CDCl3​ ) δ 59.4 (C1)Hydroxyl-bearing carbon

Mechanistic Pharmacological Insights

The isolation of 3,7,11-trimethyldodec-2-en-1-ol provides a molecular basis for the traditional use of Memecylon edule in treating inflammation and parasitic infections[1][2]. Due to its highly lipophilic hydrocarbon tail and polar hydroxyl head, this compound acts as a membrane intercalator. By inserting into lipid rafts, it alters membrane fluidity, which allosterically modulates membrane-bound inflammatory enzymes (like COX/LOX) and disrupts the cellular integrity of pathogenic nematodes.

Mechanism M1 3,7,11-Trimethyldodec-2-en-1-ol M2 Lipophilic Intercalation (Cell Membrane) M1->M2 Hydrophobic Interaction M3 Membrane Fluidity Alteration M2->M3 M4 Enzyme Inhibition (COX/LOX Pathways) M3->M4 Allosteric Modulation M5 Anthelmintic & Anti-inflammatory Output M4->M5

Fig 2. Proposed pharmacological mechanism of 3,7,11-Trimethyldodec-2-en-1-ol via membrane dynamics.

References

  • Nualkaew, S., et al. (2016). Isolation of a new compound, 2-butanone 4-glucopyranoside 6′-O-gallate and other 8 compounds from the anti-inflammatory leave extracts of Memecylon edule Roxb. Natural Product Research. 1

  • Natarajan, D., et al. (2014). Antimicrobial and GC-MS Analysis of Memecylon edule Leaf Extracts. International Journal of Current Pharmaceutical Review and Research. 4

  • Prabakaran, K., et al. (2026). Anthelmintic Properties of Chloroform Leaf Extracts from Barleria cristata and Memecylon edule, Identification of 3,7,11-Trimethyl-2-dodecen-1-ol and Dasycarpidan-1-methanol. Research Journal of Pharmacy and Technology. 2

  • Kalaivanan, P. (2025). Chemical Characterization, Antibacterial, Antibiofilm Activities of the Ethyl Acetate Flowers Extract of Memecylon Edule. Archives of Pharmacy Practice. 5

Sources

Guide to the Preparation and Certification of 3,7,11-Trimethyldodec-2-en-1-ol Standards for High-Fidelity Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive, technically-grounded guide for the preparation of high-purity 3,7,11-Trimethyldodec-2-en-1-ol, a sesquiterpenoid alcohol, for use as a quantitative standard in mass spectrometry. The accurate quantification of terpenes and related compounds is critical in fields ranging from fragrance and food science to pharmaceutical development and clinical diagnostics. The availability of pure, well-characterized reference standards is a prerequisite for obtaining precise and reliable analytical data.[1] This document outlines a complete workflow, including a robust chemical synthesis strategy, rigorous purification protocols, multi-platform analytical characterization for structural verification and purity assessment, and best practices for the preparation of stock and working solutions in accordance with international guidelines.[2][3]

Introduction: The Need for a Certified Standard

3,7,11-Trimethyldodec-2-en-1-ol is a sesquiterpenoid alcohol structurally related to farnesol and its derivatives, which are common in essential oils and play significant roles in biology.[4] Accurate mass spectrometric analysis of such compounds requires calibration with a standard of known purity and identity. Commercial standards can vary in isomeric purity, and for many specific isomers or derivatives, they may not be available at all, necessitating in-house preparation.[1]

The protocols detailed herein are designed to be a self-validating system, ensuring the resulting standard meets the stringent requirements for calibrating analytical instrumentation and validating measurement methods, as outlined by the International Organization for Standardization (ISO).[2][5][6]

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is foundational to all subsequent steps.

PropertyValueSource
Chemical Name 3,7,11-Trimethyldodec-2-en-1-olIUPAC
Synonyms DihydrofarnesolCommon
Molecular Formula C₁₅H₃₀O-
Molecular Weight 226.40 g/mol -
Appearance Colorless to pale yellow liquidPredicted
Boiling Point ~150-155 °C at reduced pressure (~4 mmHg)Estimated[4][7]
Solubility Soluble in alcohols, ethers, ethyl acetate; Insoluble in water.[7]
Structure (CH₃)₂CH(CH₂)₃CH(CH₃)(CH₂)₂C(CH₃)=CHCH₂OH-

Sourcing and Synthesis of High-Purity Material

The generation of a primary standard begins with obtaining the material at the highest possible purity. This can be achieved through direct sourcing of a certified reference material (CRM) or, more commonly for specialized analytes, through chemical synthesis followed by rigorous purification.

Synthesis Strategy: Horner-Wadsworth-Emmons Olefination

For creating a specific geometric isomer of an unsaturated alcohol like 3,7,11-Trimethyldodec-2-en-1-ol, a stereoselective synthesis is paramount. The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable and high-yield pathway to form the (E)-isomer (trans) of the C2-C3 double bond, which is often the most stable and desired isomer.[8] This approach offers superior control compared to other olefination methods.

The causality for this choice lies in the HWE reaction's mechanism, which proceeds through a thermodynamically controlled elimination of a phosphate byproduct, strongly favoring the formation of the more stable E-alkene.

Protocol 3.1: Synthesis of (E)-3,7,11-Trimethyldodec-2-en-1-ol

  • Preparation of the Phosphonate Reagent: React triethyl phosphite with ethyl bromoacetate to form triethyl phosphonoacetate. This is a standard, well-documented procedure.

  • Deprotonation: Suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) at 0 °C. Add the triethyl phosphonoacetate dropwise to form the stabilized carbanion (the HWE ylide).

  • Olefination: Add 6,10-dimethylundecan-2-one (the corresponding ketone precursor) to the ylide solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Reduction to Alcohol: Dissolve the resulting crude α,β-unsaturated ester in anhydrous THF or diethyl ether and cool to 0 °C. Add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise. Causality: LiAlH₄ is a powerful reducing agent capable of reducing the ester to the primary alcohol without affecting the carbon-carbon double bond.[8]

  • Final Workup: After complete reduction (monitored by TLC), quench the reaction sequentially by slow, careful addition of water, then 15% NaOH solution, then water again. Filter the resulting solids and concentrate the filtrate to yield the crude 3,7,11-Trimethyldodec-2-en-1-ol.

Purification: Flash Column Chromatography

Purification is essential to remove unreacted starting materials, reaction byproducts, and any isomeric impurities. Flash column chromatography is the method of choice for its efficiency and scalability.

Protocol 3.2: Chromatographic Purification

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is effective. Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate (e.g., from 2% to 20%). Rationale: The non-polar hydrocarbon backbone of the molecule has a strong affinity for the non-polar hexanes, while the polar hydroxyl group interacts with the silica. A gradual increase in the polar eluent (ethyl acetate) is required to displace and elute the alcohol from the column.

  • Fraction Collection & Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oil.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Verification Ketone 6,10-Dimethylundecan-2-one HWE_Reaction Horner-Wadsworth-Emmons Reaction Ketone->HWE_Reaction HWE_Reagent Triethyl Phosphonoacetate (Ylide) HWE_Reagent->HWE_Reaction Crude_Ester Crude α,β-Unsaturated Ester HWE_Reaction->Crude_Ester Reduction LiAlH₄ Reduction Crude_Ester->Reduction Crude_Product Crude 3,7,11-Trimethyldodec-2-en-1-ol Reduction->Crude_Product Chromatography Silica Gel Flash Chromatography Crude_Product->Chromatography QC_Analysis GC-MS & NMR Characterization Chromatography->QC_Analysis Pure_Product Purified Standard (>99%) QC_Analysis->Pure_Product Standard_Preparation_Workflow Weighing Gravimetric Weighing (Analytical Balance) Stock_Prep Prepare Stock Solution (e.g., 1000 µg/mL) in Volumetric Flask Weighing->Stock_Prep Stock_Solution Certified Stock Solution Stock_Prep->Stock_Solution Serial_Dilution Serial Dilutions Stock_Solution->Serial_Dilution Working_Standards Working Calibration Standards (e.g., 0.5-100 µg/mL) Serial_Dilution->Working_Standards Analysis GC-MS Analysis of Calibration Curve Working_Standards->Analysis Quantification Quantification of Unknown Samples Analysis->Quantification

Sources

Application Notes and Protocols for the Extraction and Isolation of 3,7,11-Trimethyldodec-2-en-1-ol from Marine Algae

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Tapping into the Marine Apothecary for Novel Sesquiterpenoids

The vast and largely unexplored marine environment represents a significant reservoir of unique and potent bioactive compounds. Among these, sesquiterpenoids, a class of 15-carbon isoprenoids, have garnered substantial interest from the pharmaceutical and biotechnology sectors due to their diverse biological activities. 3,7,11-Trimethyldodec-2-en-1-ol, an isomer of the more commonly known farnesol, is a sesquiterpene alcohol with potential applications in drug development, owing to the established anti-inflammatory, antimicrobial, and antitumor properties of related compounds.[1]

Marine algae, particularly brown algae (Phaeophyceae), are prolific producers of a wide array of secondary metabolites, including a rich diversity of sesquiterpenoids.[2][3] The unique biosynthetic pathways within these organisms, shaped by the selective pressures of the marine ecosystem, can lead to the formation of novel stereoisomers and derivatives of common terpenes. This makes them a compelling and sustainable source for the discovery and isolation of compounds like 3,7,11-Trimethyldodec-2-en-1-ol.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, isolation, and characterization of 3,7,11-Trimethyldodec-2-en-1-ol from marine algal biomass. The protocols detailed herein are designed to be robust and adaptable, with a focus on both modern, environmentally conscious techniques and established, accessible methods.

Strategic Overview of Extraction and Isolation

The successful isolation of 3,7,11-Trimethyldodec-2-en-1-ol from marine algae is a multi-step process that begins with the careful selection and preparation of the algal biomass, followed by an efficient extraction of the lipophilic components, and culminating in a series of chromatographic purifications to isolate the target compound. The overall workflow is depicted below.

Extraction_Workflow cluster_prep Biomass Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Harvest Harvested Marine Algae Wash Washing & De-salting Harvest->Wash Dry Drying (Freeze-drying) Wash->Dry Grind Grinding to Fine Powder Dry->Grind SFE Supercritical Fluid Extraction (SFE) Grind->SFE Modern 'Green' Method Solvent Conventional Solvent Extraction Grind->Solvent Traditional Method Crude_Extract Crude Lipophilic Extract SFE->Crude_Extract Solvent->Crude_Extract Column_Chrom Column Chromatography Crude_Extract->Column_Chrom Fractions Sesquiterpenoid-rich Fractions Column_Chrom->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Isolated 3,7,11-Trimethyldodec-2-en-1-ol HPLC->Pure_Compound GCMS GC-MS Analysis Pure_Compound->GCMS NMR NMR Spectroscopy Pure_Compound->NMR

Caption: Overall workflow for the isolation of 3,7,11-Trimethyldodec-2-en-1-ol.

Part 1: Extraction Methodologies

The initial extraction step is critical for efficiently removing the lipophilic compounds, including sesquiterpenoids, from the complex algal matrix. The choice of extraction method can significantly impact the yield and purity of the crude extract.

Method 1: Supercritical Fluid Extraction (SFE) with CO₂

SFE is a "green" extraction technique that utilizes carbon dioxide above its critical temperature and pressure as a solvent.[3] It offers several advantages, including high selectivity, the absence of toxic organic solvent residues, and the ability to preserve thermolabile compounds.[4] The solvating power of supercritical CO₂ can be tuned by altering the pressure and temperature, allowing for the selective extraction of different classes of compounds.[5]

Protocol 1: Supercritical Fluid Extraction

  • Biomass Preparation:

    • Start with 100 g of finely ground, freeze-dried marine algal biomass. The small particle size increases the surface area for efficient extraction.[5]

  • SFE System Parameters:

    • Pressure: 20-30 MPa. Higher pressures generally increase the solvating power of CO₂ for sesquiterpenoids.[5]

    • Temperature: 40-60 °C. This temperature range is effective for extracting terpenoids without causing thermal degradation.[6]

    • Co-solvent: 5-10% ethanol. The addition of a polar co-solvent like ethanol can enhance the extraction of moderately polar compounds such as farnesol isomers.[6]

    • CO₂ Flow Rate: 2-4 L/min.

  • Extraction Procedure:

    • Load the ground algal biomass into the extraction vessel of the SFE system.

    • Pressurize and heat the system to the desired setpoints.

    • Initiate the flow of supercritical CO₂ (with co-solvent) through the vessel.

    • The extraction process typically runs for 2-4 hours.

    • The extract is collected in a separator vessel by reducing the pressure, which causes the CO₂ to return to its gaseous state, leaving behind the extracted compounds.

  • Post-Extraction:

    • The collected crude extract is a concentrated, solvent-free lipid fraction.

    • Store the extract at -20 °C under a nitrogen atmosphere to prevent oxidation.

ParameterRecommended RangeRationale
Pressure 20-30 MPaIncreases CO₂ density and solvating power for sesquiterpenoids.[5]
Temperature 40-60 °CBalances solvating power and thermal stability of the target compound.[6]
Co-solvent 5-10% EthanolIncreases the polarity of the supercritical fluid to enhance extraction of alcohols.[6]
Extraction Time 2-4 hoursEnsures exhaustive extraction of the target compounds.
Method 2: Conventional Solvent Extraction

This traditional method relies on the use of organic solvents to solubilize the target compounds from the algal biomass. It is a widely accessible technique, though it requires careful handling and removal of solvents.

Protocol 2: Dichloromethane/Methanol Solvent Extraction

This protocol is adapted from established methods for extracting terpenes from brown algae.[7]

  • Biomass Preparation:

    • Start with 100 g of finely ground, freeze-dried marine algal biomass.

  • Extraction Procedure:

    • Suspend the algal powder in a 2:1 (v/v) mixture of dichloromethane and methanol. Use a solvent-to-biomass ratio of 10:1 (mL:g).

    • Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate cell disruption and solvent penetration.

    • Stir the suspension at room temperature for 4-6 hours.

    • Separate the solvent extract from the algal residue by vacuum filtration.

    • Repeat the extraction process on the algal residue two more times with fresh solvent to ensure complete extraction.

    • Combine all the solvent extracts.

  • Solvent Removal:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C.

    • The resulting crude extract will be a dark, viscous lipid residue.

  • Post-Extraction:

    • Store the crude extract at -20 °C under a nitrogen atmosphere.

Part 2: Purification and Isolation

The crude extract contains a complex mixture of lipids, pigments, and other secondary metabolites. A multi-step purification strategy is necessary to isolate the target 3,7,11-Trimethyldodec-2-en-1-ol.

Step 1: Column Chromatography for Fractionation

Column chromatography is an effective technique for the initial separation of compounds based on their polarity.[8]

Column_Chromatography cluster_fractions Collected Fractions column Glass Column Stationary Phase (Silica Gel) Crude Extract loaded Elution with Solvent Gradient F1 Fraction 1 (Non-polar) column:f3->F1 Hexane F2 Fraction 2 column:f3->F2 Hexane:EtOAc (9:1) F3 Fraction 3 (Mid-polar) column:f3->F3 Hexane:EtOAc (8:2) F4 Fraction 4 column:f3->F4 Hexane:EtOAc (1:1) F5 Fraction 5 (Polar) column:f3->F5 EtOAc

Sources

Application Note: Spectroscopic Characterization of 3,7,11-Trimethyldodec-2-en-1-ol using Infrared and UV-Visible Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,7,11-Trimethyldodec-2-en-1-ol, a sesquiterpenoid alcohol, is a molecule of significant interest in various scientific and industrial domains. It is a naturally occurring compound found in the essential oils of many plants.[1][2][3] The accurate identification and structural elucidation of this compound are paramount for quality control in the fragrance and flavor industries, as well as for research in pharmacology and biochemistry. This application note provides a detailed guide to the analysis of 3,7,11-Trimethyldodec-2-en-1-ol using two fundamental spectroscopic techniques: Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can probe the vibrational modes of chemical bonds. This provides a unique "fingerprint" of the molecule, allowing for its identification and the confirmation of its structural features.

UV-Vis spectroscopy, on the other hand, provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as conjugated π-systems. By measuring the absorption of ultraviolet and visible light, we can gain insights into the electronic structure of the molecule and quantify its concentration in a solution.

This document outlines the theoretical basis, experimental protocols, and expected results for the IR and UV-Vis spectroscopic analysis of 3,7,11-Trimethyldodec-2-en-1-ol, providing researchers with a comprehensive framework for their own investigations.

Chemical Structure and Properties

  • Chemical Name: 3,7,11-Trimethyldodec-2-en-1-ol

  • Common Names: Farnesol[4], (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol[5][6]

  • Molecular Formula: C15H26O[5][6]

  • Molecular Weight: 222.37 g/mol [4][5]

  • Appearance: Colorless to pale yellow oily liquid[5]

  • Key Structural Features:

    • Primary Alcohol (-OH): This functional group is expected to show a characteristic broad absorption in the IR spectrum.

    • Trisubstituted Alkene (C=C): The double bond will exhibit a stretching vibration in the IR spectrum. The presence of this chromophore is also key for UV-Vis absorption.

    • Aliphatic Chains (C-H): The molecule contains numerous sp3 and sp2 hybridized C-H bonds, which will have distinct stretching and bending vibrations in the IR spectrum.

Infrared (IR) Spectroscopy Analysis

Principle

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, it transitions to a higher vibrational state. The frequency of the absorbed radiation corresponds to the frequency of the bond's vibration. By plotting the absorbance or transmittance against the wavenumber (cm⁻¹), an IR spectrum is generated, which reveals the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes the analysis of a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.

Materials and Equipment:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of 3,7,11-Trimethyldodec-2-en-1-ol

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of the neat 3,7,11-Trimethyldodec-2-en-1-ol sample directly onto the center of the ATR crystal. Ensure the entire surface of the crystal is covered.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The instrument software will automatically perform a Fourier transform of the interferogram to produce the IR spectrum.

    • The background spectrum will be automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in 3,7,11-Trimethyldodec-2-en-1-ol.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Record another background spectrum to ensure the crystal is clean.

Expected IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for 3,7,11-Trimethyldodec-2-en-1-ol.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H)Stretching3200 - 3600Strong, Broad
Alkane (C-H)Stretching (sp³)2850 - 3000Strong
Alkene (C-H)Stretching (sp²)3000 - 3100Medium
Alkene (C=C)Stretching1650 - 1680Medium to Weak
Alcohol (C-O)Stretching1000 - 1260Strong

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Record Background Spectrum clean_atr->background apply_sample Apply Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (FT, BG Correction) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum & Identify Peaks process_data->analyze_spectrum end_node End analyze_spectrum->end_node UVVis_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start instrument_warmup Instrument Warm-up start->instrument_warmup prepare_solution Prepare Sample Solution instrument_warmup->prepare_solution fill_cuvettes Fill Reference & Sample Cuvettes prepare_solution->fill_cuvettes baseline Run Baseline Correction fill_cuvettes->baseline acquire_spectrum Acquire Absorption Spectrum baseline->acquire_spectrum determine_lambda_max Determine λmax acquire_spectrum->determine_lambda_max quantitative_analysis Quantitative Analysis (Optional) determine_lambda_max->quantitative_analysis end_node End quantitative_analysis->end_node

Caption: Workflow for UV-Vis Spectroscopy Analysis.

Conclusion

This application note has provided a comprehensive guide to the analysis of 3,7,11-Trimethyldodec-2-en-1-ol using IR and UV-Vis spectroscopy. The detailed protocols and expected spectral data will enable researchers and scientists to confidently identify and characterize this important sesquiterpenoid alcohol. The combination of these two spectroscopic techniques provides complementary information, allowing for a thorough structural elucidation and quality assessment.

References

  • SpectraBase. (n.d.). Farnesol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 1D 1 H NMR spectra of farnesol and several of its metabolites.... Retrieved from [Link]

  • FooDB. (2010, April 9). Showing Compound 3,7,11-Trimethyl-1,2,6,10-dodecatrienol (FDB003890). Retrieved from [Link]

  • ChemBK. (2024, April 9). (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. Retrieved from [Link]

  • Chan, W. K., Tan, L. T. H., Chan, K. G., Lee, L. H., & Goh, B. H. (2016). Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. ScienceOpen. Retrieved from [Link]

  • Alves, T. M., de Oliveira, T. G., de Castro, W., & de Almeida, L. F. (2015). Quantification of nerolidol in mouse plasma using gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 109, 134-137. Retrieved from [Link]

  • Ling, Y., & Li, Z. (2005). Synthesis of Farnesol Isomers via a Modified Wittig Procedure. Organic Letters, 7(21), 4737-4739. Retrieved from [Link]

  • ResearchGate. (n.d.). Trans-Nerolidol electron ionization mass spectrum (m/z = 222.19) obtained by gas chromatography-mass spectrometry of B. dracunculifolia aerial part essential oil. Retrieved from [Link]

  • Albuquerque, T. A., de Oliveira, T. G., de Castro, W., & de Almeida, L. F. (2015). Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 109, 134-137. Retrieved from [Link]

  • NextSDS. (n.d.). (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming low extraction yields of 3,7,11-Trimethyldodec-2-en-1-ol from plant matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Overcoming low extraction yields of 3,7,11-Trimethyldodec-2-en-1-ol (Farnesol) from complex plant matrices.

Welcome to the Farnesol Technical Support Center. Farnesol is a highly valued acyclic sesquiterpene alcohol used extensively in pharmaceutical formulations and bio-active assays. However, its amphiphilic nature, susceptibility to thermal degradation, and tendency to become trapped in plant cuticular waxes often result in sub-optimal extraction yields. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to optimize your recovery workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my farnesol yield consistently below 0.1% when using standard hydrodistillation? A: The primary causes are thermal degradation and aqueous partitioning. Farnesol has a relatively high boiling point (~260°C). During standard hydrodistillation, the prolonged exposure to boiling water (100°C) induces thermal degradation, dehydration, and isomerization of the heat-sensitive hydroxyl group[1]. Furthermore, the terminal alcohol imparts a slight amphiphilic character, causing a fraction of the farnesol to partition into the aqueous hydrosol rather than the floating essential oil layer. To overcome this, transition to non-thermal extraction techniques like Supercritical Fluid Extraction (SFE), which prevents the loss of heat-sensitive volatile components[1].

Q2: How do I overcome matrix entrapment in lignocellulosic or waxy plant tissues? A: In many aromatic plants, sesquiterpene alcohols are trapped within the cuticular wax layer or bound within the lignocellulosic matrix. Standard solvent extraction (e.g., hexane maceration) suffers from poor tissue penetration. To resolve this, utilize an alkalinized ethanol depolymerization strategy. By treating the dry plant material directly with a 2% sodium hydroxide solution in hydrated ethanol at room temperature, you effect the depolymerization of the leaf cutin[2]. This chemical breakdown releases the trapped farnesol into the solvent without the need for destructive thermal treatment.

Q3: What is the optimal Supercritical Fluid Extraction (SFE) workflow to maximize farnesol recovery without co-extracting heavy waxes? A: SFE relies on tuning the density of supercritical CO2 (SC-CO2) to selectively solvate target molecules. A single-stage high-pressure extraction will co-extract unwanted heavy waxes and chlorophyll. Instead, employ a multi-step extraction strategy[3].

  • Step 1: Operate at a lower solvent power (e.g., 90 bar, 50°C) to elute low-molecular-weight monoterpenes[3].

  • Step 2: Increase the CO2 density by raising the pressure to 100-150 bar and lowering the temperature to 40°C. At this density, SC-CO2 selectively solubilizes oxygenated sesquiterpenes like farnesol[3]. Because farnesol has polar characteristics, adding a polar modifier (e.g., 5-10% ethanol or methanol) significantly enhances its solubility and overall extraction yield[4].

Q4: Why am I seeing a high matrix effect and poor quantification of farnesol in my LC-MS/GC-MS downstream analysis? A: Co-extracted plant lipids and sterols often cause severe ion suppression in the mass spectrometer source. Matrix interference is a common issue when quantifying acyclic sesquiterpenes (like farnesol and its isomer, nerolidol) from complex biological matrices[5]. To validate and correct for this, you must assess the matrix effect by comparing the peak area of farnesol spiked into a post-extraction blank matrix against a neat standard solution[5]. Implement a Solid-Phase Extraction (SPE) clean-up step using a C18 cartridge prior to injection to remove heavy lipophilic interferents.

Part 2: Visual Troubleshooting & Workflows

Troubleshooting Issue Low Farnesol Yield (<0.1%) Method Extraction Method? Issue->Method Hydro Hydrodistillation Method->Hydro SFE SFE / Solvent Method->SFE Thermal Thermal Degradation & Isomerization Hydro->Thermal Matrix Matrix Entrapment in Cutin/Waxes? SFE->Matrix Switch Switch to SFE or Alkalinized Ethanol Thermal->Switch Depoly Pre-treat with Alkalinized Ethanol Matrix->Depoly Yes Modifier Add Polar Modifier (e.g., 5% EtOH) Matrix->Modifier No, poor solubility

Decision tree for troubleshooting low farnesol extraction yields.

SFE_Workflow Start Raw Plant Matrix Step1 Step 1: Low Density SFE (90 bar, 50°C) Start->Step1 Frac1 Fraction 1: Monoterpenes & Light Volatiles Step1->Frac1 Extracts Step2 Step 2: Medium Density SFE (100-150 bar, 40°C) Step1->Step2 Residual Matrix Frac2 Fraction 2: Farnesol & Sesquiterpenes Step2->Frac2 Extracts Waste Residue: Heavy Waxes & Chlorophyll Step2->Waste Residual Matrix

Two-Step SFE Workflow for Selective Farnesol Isolation.

Part 3: Quantitative Data Presentation

Table 1: Comparative Analysis of Farnesol Extraction Yields by Methodology

Extraction MethodologyTypical Farnesol Yield (% w/w)Primary Mechanism of LossRecommended Matrix Application
Hydrodistillation < 0.05%Thermal degradation, aqueous partitioningLight floral matrices (e.g., Rose, Neroli)
Soxhlet (Hexane) 0.1% - 0.3%Co-extraction of heavy waxes, oxidationDried, finely milled biomass
Alkalinized Ethanol 0.4% - 0.8%Matrix saturationWaxy leaves, lignocellulosic tissue
Two-Step SFE (CO2) 0.8% - 1.5%Insufficient solvating power if no modifier usedResins, concretes, dense seeds

Part 4: Self-Validating Experimental Protocols

Protocol A: Two-Step Supercritical Fluid Extraction (SFE)

Objective: Isolate high-purity farnesol while rejecting monoterpenes and heavy waxes. Self-Validation Mechanism: Spike the raw matrix with 50 µg of an internal standard (e.g., isotopically labeled farnesol or a distinct synthetic sesquiterpene) prior to extraction to calculate absolute recovery efficiency and rule out machine-loss.

  • Matrix Preparation: Cryo-mill the dried plant matrix to a uniform particle size of 0.5 mm to maximize surface area without causing channeling in the SFE vessel.

  • Step 1 (Monoterpene Depletion): Load the matrix into the SFE extraction vessel. Pressurize with pure SC-CO2 to 90 bar and heat to 50°C . Run dynamically for 45 minutes. Collect the separator fraction (this will contain unwanted highly volatile monoterpenes).

  • Step 2 (Targeted Farnesol Recovery): Adjust the system parameters to 150 bar and 40°C to increase CO2 density. Introduce a polar modifier (5% v/v absolute ethanol) into the CO2 stream. Run dynamically for 60 minutes.

  • Collection & Desolvation: Collect the fraction from Step 2. Gently evaporate the ethanol modifier under a gentle stream of nitrogen gas at room temperature to prevent volatilization of the farnesol.

  • Validation: Reconstitute in hexane and quantify via GC-FID against your internal standard.

Protocol B: Alkalinized Ethanol Depolymerization

Objective: Break down cutin polymers chemically to release matrix-bound farnesol from recalcitrant leaves. Self-Validation Mechanism: Perform a parallel extraction using neutral 95% ethanol. A >30% increase in farnesol yield in the alkalinized batch validates successful cutin depolymerization.

  • Reagent Preparation: Prepare a fresh solution of 2% (w/v) Sodium Hydroxide (NaOH) in 95% hydrated ethanol.

  • Depolymerization: Combine the milled dry leaves with the alkalinized ethanol solution at a 1:4 (w/v) ratio in an Erlenmeyer flask. Shake continuously at room temperature (25°C) for 6 hours. Do not apply heat.

  • Neutralization & Partitioning: Filter the solid biomass. Acidify the liquid filtrate using 1M HCl until the pH reaches 5.0. Add an equal volume of hexane and perform liquid-liquid extraction in a separatory funnel. Farnesol will partition into the upper hexane layer.

  • Clean-up: Wash the hexane layer twice with brine (saturated NaCl) to remove residual salts and ethanol. Dry over anhydrous sodium sulfate.

  • Validation: Concentrate the hexane layer and analyze via LC-MS or GC-MS, ensuring you calculate the matrix effect using a post-extraction spiked blank.

Sources

Technical Support Center: Chromatography Troubleshooting for 3,7,11-Trimethyldodec-2-en-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3,7,11-Trimethyldodec-2-en-1-ol (a partially saturated analog of the sesquiterpene farnesol). Below, you will find expert-level troubleshooting FAQs, optimized solvent tables, and self-validating protocols to resolve poor resolution, peak tailing, and retention issues.

Mechanistic Overview: Understanding Your Molecule

Before optimizing your solvent system, you must understand the structural causality driving the molecule's chromatographic behavior. 3,7,11-Trimethyldodec-2-en-1-ol consists of:

  • A Polar Head Group: The allylic primary alcohol (-OH) at C1 acts as a strong hydrogen bond donor and acceptor.

  • A Highly Lipophilic Tail: The C15 branched aliphatic chain is fully saturated except for the C2 double bond.

Expert Insight: Because this molecule lacks the C6 and C10 double bonds found in standard farnesol[1], its tail is highly flexible and more hydrophobic. Consequently, it elutes faster on normal-phase silica (due to fewer π -interactions with silanol groups) but is retained longer on reverse-phase C18 columns (due to stronger hydrophobic partitioning) compared to farnesol[2].

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My compound is co-eluting with non-polar impurities on a silica gel column. How do I improve resolution?

The Cause: You are likely using a solvent system that is too polar (e.g., >20% Ethyl Acetate in Hexane). The polar allylic alcohol strongly hydrogen-bonds to the free silanol (-Si-OH) groups on the silica gel. If the mobile phase is too polar, it completely disrupts these hydrogen bonds, causing the molecule to wash out at the solvent front alongside non-polar hydrocarbon impurities. The Solution:

  • Decrease the polarity of your mobile phase. Start with a highly non-polar base solvent (Hexane or Heptane) and use a weak gradient of a polar modifier (Ethyl Acetate).

  • An isocratic system of 5% to 10% Ethyl Acetate in Hexanes is typically optimal for resolving this specific terpene alcohol from non-polar byproducts[3].

FAQ 2: I am experiencing severe peak tailing and irreversible retention on my C18 HPLC column. What is wrong?

The Cause: The C15 saturated hydrocarbon tail of 3,7,11-Trimethyldodec-2-en-1-ol exhibits massive hydrophobic affinity for the C18 stationary phase. If your mobile phase contains too much water (e.g., >30%), the molecule will partition permanently into the stationary phase, leading to extreme peak broadening or irreversible binding. The Solution:

  • Shift to a highly organic mobile phase. You must use 85% to 95% Acetonitrile (MeCN) or Methanol (MeOH) in Water[4].

  • If peak tailing persists, the allylic alcohol may be interacting with unendcapped metal impurities or residual silanols in the C18 column. Add 0.1% Formic Acid to the mobile phase to suppress these secondary interactions[5].

Quantitative Data: Optimized Solvent Systems

The following table summarizes the validated starting conditions for different chromatographic modalities.

Chromatography TypeStationary PhaseMobile Phase A (Weak)Mobile Phase B (Strong)Optimal Ratio (A:B)Target Metric
Thin Layer (TLC) Silica Gel 60 F 254​ HexanesEthyl Acetate90:10 to 85:15 Rf​ = 0.25 - 0.35
Flash Column Silica Gel (230-400 mesh)HexanesEthyl AcetateGradient: 100:0 85:15Baseline resolution
Analytical HPLC C18 (Endcapped, 3-5 μ m)Water (+0.1% Formic Acid)Acetonitrile (+0.1% Formic Acid)15:85 to 5:95 Rt​ = 5 - 8 min

Experimental Protocols

Protocol A: Self-Validating TLC Screening for Normal Phase

Never load a flash column without validating the solvent system via TLC first. This creates a self-validating feedback loop for your purification.

  • Preparation: Dissolve 1 mg of your 3,7,11-Trimethyldodec-2-en-1-ol crude mixture in 1 mL of Dichloromethane (DCM).

  • Spotting: Apply 2 μ L of the solution onto a Silica Gel 60 F 254​ plate using a glass capillary.

  • Development: Develop the plate in a saturated chamber containing 90:10 Hexanes/Ethyl Acetate .

  • Visualization (Critical Step): Because the molecule lacks extended conjugation (it has only one isolated double bond), it is UV-inactive at 254 nm. You must use a chemical stain. Dip the plate in p-Anisaldehyde or Phosphomolybdic Acid (PMA) stain, then heat at 110°C for 2-3 minutes until a dark blue/purple spot appears[6].

  • Validation: Calculate the Retention Factor ( Rf​ ). If Rf​<0.2 , increase EtOAc by 2%. If Rf​>0.4 , decrease EtOAc by 2%.

Protocol B: Reverse-Phase HPLC Method Development
  • Column Equilibration: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 μ m) with 80% Acetonitrile / 20% Water (both containing 0.1% Formic Acid) at 1.0 mL/min for 15 column volumes.

  • Sample Injection: Inject 10 μ L of the sample (dissolved directly in the mobile phase to prevent solvent-front distortion).

  • Gradient Elution: Run a linear gradient from 80% to 100% Acetonitrile over 15 minutes. Hold at 100% Acetonitrile for 5 minutes to wash the column of any highly lipophilic dimers or impurities[7].

  • Detection: Use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the molecule lacks a strong UV chromophore. Alternatively, use LC-MS (ESI+) monitoring for the [M+H−H2​O]+ ion (the loss of water is a highly favored fragmentation pathway for allylic alcohols)[8].

Workflow Visualization

Below is the logical workflow for determining the correct solvent polarity based on the chosen chromatographic phase.

SolventOptimization Start Analyze Molecule: 3,7,11-Trimethyldodec-2-en-1-ol PhaseSelect Select Chromatography Phase Start->PhaseSelect NP Normal Phase (Silica) PhaseSelect->NP RP Reverse Phase (C18) PhaseSelect->RP TLC TLC Screening (Hexane/EtOAc) NP->TLC HPLC HPLC Gradient (Water/MeCN) RP->HPLC NP_Opt Target Rf = 0.25 - 0.35 (~10% EtOAc) TLC->NP_Opt RP_Opt Target Rt = 5-10 min (85-95% MeCN) HPLC->RP_Opt ScaleUp Scale to Preparative Column NP_Opt->ScaleUp RP_Opt->ScaleUp

Workflow for optimizing normal and reverse-phase solvent systems for 3,7,11-Trimethyldodec-2-en-1-ol.

References

  • Farnesol - Wikipedia. Wikimedia Foundation. URL: [Link]

  • Farnesol | C15H26O | CID 445070 - PubChem. National Institutes of Health. URL: [Link]

  • Separation of Farnesol on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]

  • (e, e)-farnesol - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

  • Incorporation of Farnesol Significantly Increases the Efficacy of Liposomal Ciprofloxacin against Pseudomonas aeruginosa Biofilms in Vitro. Molecular Pharmaceutics - ACS Publications. URL: [Link]

  • Effect of Farnesol on a Mouse Model of Systemic Candidiasis, Determined by Use of a DPP3 Knockout Mutant of Candida albicans. Infection and Immunity - ASM Journals. URL: [Link]

  • Dry silica gel column chromatography. Organic Syntheses Procedure. URL: [Link]

Sources

Technical Support Center: Overcoming Farnesol Solubilization Challenges in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal.

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent assay results due to the mishandling of 3,7,11-Trimethyldodec-2-en-1-ol, commonly known as Farnesol. Farnesol is an acyclic sesquiterpene alcohol with a 15-carbon hydrophobic tail, which drastically limits its aqueous solubility to approximately 1.2 mM [2]. While its single hydroxyl group provides minimal polarity, it is insufficient for stable aqueous dispersion [1].

When introduced into aqueous biological media, this thermodynamic instability often leads to "solvent crashing" (precipitation). This phenomenon yields erratic dosing, false negatives in cytotoxicity assays, and high variability in microbial quorum-sensing studies. This guide provides field-proven, causality-driven protocols to ensure the scientific integrity of your Farnesol-dependent assays.

Solubilization Decision Matrix

Choosing the correct solubilization strategy depends entirely on your biological model. Use the logic tree below to determine the optimal approach for your specific assay.

FarnesolWorkflow Start Farnesol Solubilization Decision Matrix InVitro In Vitro Assays (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo Assays (Animal Models) Start->InVivo DMSO DMSO Co-solvent (Max 0.1% v/v final) InVitro->DMSO Standard Screening Cyclo SBE-β-CD Complexation (High Biocompatibility) InVitro->Cyclo DMSO-Sensitive Cells InVivo->Cyclo Enhanced Bioavailability Tween Tween-80 Micelles (0.5% v/v in Saline) InVivo->Tween Cost-Effective Delivery Validate Validate via OD600 (Check for precipitation) DMSO->Validate Cyclo->Validate Tween->Validate

Caption: Decision matrix for selecting Farnesol solubilization strategies in biological assays.

Quantitative Comparison of Solubilization Agents

To maintain experimental trustworthiness, you must balance the required Farnesol concentration against the toxicity limits of the carrier.

Solubilization AgentMax Farnesol Stock Conc.Biocompatibility Limit (Final)Primary ApplicationMechanism of Solubilization
DMSO >50 mM≤ 0.1% (v/v)In vitro cell culturePolarity bridging / Co-solvency
Tween-80 ~20 mM≤ 0.5% (v/v)In vivo models / MicrobiologyMicelle formation
SBE-β-CD Moderate (~5 mM)High (FDA Approved)In vivo / Sensitive in vitroHydrophobic cavity inclusion
Ethanol >50 mM≤ 1.0% (v/v)In vitro cell cultureCo-solvency

Validated Experimental Protocols

Do not simply follow these steps; understand the causality behind them to adapt to your specific microenvironment. Every protocol here is designed as a self-validating system.

Protocol A: DMSO Co-Solvent Method (Ideal for Standard In Vitro Assays)

Dimethyl sulfoxide (DMSO) is the most common vehicle, but rapid introduction to aqueous media causes immediate precipitation [4].

  • Stock Preparation: Dissolve Farnesol in 100% anhydrous DMSO to create a 24 mM to 50 mM stock [4].

    • Causality: Anhydrous DMSO prevents premature micelle formation and hydrolytic degradation of the compound.

  • Media Pre-warming: Warm your complete cell culture media or assay buffer to 37°C.

    • Causality: Cold media lowers the thermodynamic solubility threshold, causing the hydrophobic Farnesol tail to instantly aggregate.

  • Dropwise Addition & Agitation: Add the Farnesol-DMSO stock dropwise to the media while continuously vortexing. Ensure the final DMSO concentration does not exceed 0.1% (v/v) [4].

    • Causality: Rapid mechanical dispersion prevents localized high concentrations of Farnesol that exceed the nucleation threshold.

  • Self-Validation Check: Measure the optical density of the final media at 600 nm (OD600). An OD600 > 0.05 compared to a media-only blank indicates the presence of micro-precipitates. If this occurs, discard and repeat with slower addition.

Protocol B: SBE-β-CD Inclusion Complex Method (Ideal for In Vivo or DMSO-Sensitive Cells)

Sulfobutylated β-cyclodextrin (SBE-β-CD) forms a host-guest inclusion complex, shielding Farnesol's hydrophobic tail while providing an anionic, water-soluble exterior [3].

  • Molar Ratio Calculation: Prepare a 1:2 to 1:5 molar ratio of Farnesol to SBE-β-CD in phosphate-buffered saline (PBS) [3].

  • Slurry Formation: Add the Farnesol directly to the aqueous SBE-β-CD solution and sonicate in a water bath for 30–60 minutes at room temperature.

    • Causality: Sonication provides the activation energy required for the Farnesol molecule to displace water molecules inside the hydrophobic cavity of the cyclodextrin ring.

  • Filtration: Pass the solution through a 0.22 µm PTFE filter.

    • Causality: This removes any uncomplexed, precipitated Farnesol, ensuring that 100% of the compound in your downstream assay is bioavailable.

  • Self-Validation Check: Analyze the filtrate via UV-Vis spectroscopy or GC-MS to quantify the exact concentration of encapsulated Farnesol before dosing your biological model.

Troubleshooting & FAQs

Q1: Why does my Farnesol precipitate immediately upon addition to the cell culture media? A: You are experiencing "solvent crash." Farnesol is highly hydrophobic [1]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous medium, the local solvent polarity abruptly changes. The Farnesol molecules rapidly aggregate to minimize contact with water. Fix: Pre-warm the media to 37°C and add the stock dropwise under vigorous vortexing. Alternatively, switch to a micellar delivery system using 0.5% Tween-80 [2].

Q2: How do I differentiate between Farnesol-induced cytotoxicity and solvent toxicity in my cell viability assays? A: DMSO concentrations above 0.1% (v/v) can induce transcriptomic changes, disrupt lipid bilayers, and cause cytotoxicity in sensitive cell lines [4]. Fix: You must run a strict vehicle control (e.g., 0.1% DMSO without Farnesol). If your vehicle control shows a >5% reduction in cell viability compared to untreated cells, solvent toxicity is confounding your data. If you require higher concentrations of Farnesol, you must abandon DMSO and utilize the SBE-β-CD inclusion method [3].

Q3: I am observing high variability in my Candida albicans biofilm inhibition assays. Is my Farnesol degrading? A: It is rarely degradation; it is usually a bioavailability issue. Farnesol is a potent quorum-sensing molecule that inhibits the yeast-to-mycelium transition in C. albicans [2]. However, because it is highly lipophilic, free Farnesol easily adsorbs onto the walls of polystyrene microtiter plates and pipette tips, drastically reducing the effective concentration exposed to the fungi. Fix: Prepare your stocks in glass vials. Use 0.5% Tween-80 in your assay buffer to maintain Farnesol in suspension and prevent plastic adsorption[2].

Q4: Does the choice of solubilizer affect Farnesol's biological mechanism of action? A: Yes. While DMSO acts merely as a co-solvent leaving Farnesol "free" to interact with cell membranes, encapsulation in cyclodextrins (like SBE-β-CD) alters the release kinetics [3]. The biological system must have a higher affinity for the Farnesol molecule than the cyclodextrin cavity does in order to extract it. Always validate your chosen delivery method against a known phenotypic baseline.

References

  • Farnesol | C15H26O | CID 445070 - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Effect of Farnesol on a Mouse Model of Systemic Candidiasis, Determined by Use of a DPP3 Knockout Mutant of Candida albicans Source: Infection and Immunity - ASM Journals URL:[Link]

  • An Approach to Minimize Tumour Proliferation by Reducing the Formation of Components for Cell Membrane Source: PubMed Central (PMC) - NIH URL:[Link]

  • Effects of tyrosol and farnesol on Candida albicans biofilm Source: Spandidos Publications URL:[Link]

Technical Support Center: Resolving NMR Signal Overlap in 3,7,11-Trimethyldodec-2-en-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Portal. As researchers and drug development professionals, you are likely aware that resolving the stereochemistry of aliphatic terpenoids presents a unique analytical challenge.

3,7,11-Trimethyldodec-2-en-1-ol features a geometric center at the C2=C3 double bond (E/Z isomers) and a chiral center at C7 (R/S enantiomers), resulting in four distinct stereoisomers. While the E/Z geometry is easily resolved via standard 1 H NMR, the C7 stereocenter is located six bonds away from the C1 hydroxyl group. This extreme distance nullifies the efficacy of standard chiral derivatization techniques, leading to severe signal overlap in the aliphatic region.

This guide provides field-proven, causality-driven methodologies to break this degeneracy and achieve absolute stereochemical resolution.

Part 1: Diagnostic FAQs (Symptom Checker)

Q1: Why do the 1 H NMR signals of my (2E, 7R) and (2E, 7S) isomers overlap completely, even in chiral solvents? A1: Enantiomers in achiral environments are NMR-indistinguishable. When you introduce a chiral solvent, you rely on transient diastereomeric solvation complexes to induce chemical shift dispersion ( Δδ ). However, because the C7 stereocenter is deeply embedded in a flexible aliphatic chain, rapid conformational averaging in solution averages out the subtle anisotropic shielding effects. The distance from the polar C1-OH (the primary site of solvent coordination) further weakens this chiral induction.

Q2: I attempted a standard Mosher's Ester derivatization at the C1-OH, but the C7 methyl signals still overlap. What went wrong? A2: Your protocol did not fail; the physics of the molecule simply limits the technique. Mosher's acid (MTPA) relies on the anisotropic shielding cone of its phenyl ring to differentiate protons [1]. This shielding effect decays rapidly with distance ( 1/r3 ). At six bonds away, the magnetic difference experienced by the C7 methyl group in the (R)-MTPA ester versus the (S)-MTPA ester is virtually zero. To resolve C7, we must either use highly sensitive 13 C profiling, computational line-shape fitting, or chemically cleave the molecule to bring the functional group closer to the chiral center.

Q3: Can 2D NOESY or ROESY experiments resolve the C7 configuration? A3: No. NOESY relies on spatial proximity (< 5 Å) [1]. The acyclic nature of 3,7,11-trimethyldodec-2-en-1-ol means it lacks a rigid 3D scaffold. The multitude of rapidly interconverting rotamers will result in averaged, inconclusive cross-peaks that cannot definitively assign the R or S configuration at C7.

Part 2: Experimental Workflows & Logical Relationships

To bypass the distance limitations of this molecule, our laboratory employs a three-tiered troubleshooting workflow.

NMR_Workflow Start 3,7,11-Trimethyldodec-2-en-1-ol Stereoisomer Mixture Geom Resolve C2=C3 Geometry (E/Z) via 1H NMR (C4/C1 shifts) Start->Geom Chiral Resolve C7 (R/S) Configuration Issue: 6-bond distance from C1-OH Geom->Chiral Path1 Method A: 13C NMR + CSA (High Chemical Shift Dispersion) Chiral->Path1 Non-destructive Path2 Method B: QM-qHNMR (Total Line-Shape Fitting) Chiral->Path2 Computational Path3 Method C: Oxidative Cleavage + Mosher's Ester Derivatization Chiral->Path3 Absolute Config

Workflow for resolving distant C7 stereocenters in 3,7,11-trimethyldodec-2-en-1-ol.

Part 3: Resolution Protocols (Step-by-Step Methodologies)

Protocol A: 13 C NMR with Chiral Solvating Agents (CSAs)

Causality: Carbon-13 has a chemical shift range of ~200 ppm (compared to ~10 ppm for 1 H), making it exponentially more sensitive to subtle conformational and electronic changes. By adding a Chiral Solvating Agent (CSA), we create diastereomeric complexes. The intrinsic dispersion of 13 C overcomes the overlapping problem typical of proton spectra [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 30 mg of the 3,7,11-trimethyldodec-2-en-1-ol mixture in 0.6 mL of anhydrous CDCl 3​ .

  • CSA Addition: Add 1.2 to 2.0 equivalents of a suitable CSA (e.g., (+)-TFAE or a chiral cage-shaped phosphate). Self-Validation: Always run a titration curve (0.5 eq, 1.0 eq, 2.0 eq) to ensure the Δδ plateau has been reached without excessive line broadening.

  • Acquisition: Acquire a 1D 13 C{1H} NMR spectrum at 150 MHz (600 MHz 1 H operating frequency). Utilize a long relaxation delay (D1 2s) to ensure accurate integration if quantification is required.

  • Analysis: Focus on the C7, C8, and C6 carbon resonances. The CSA will split these singlets into doublets representing the R and S enantiomers.

Protocol B: Quantum Mechanical Quantitative NMR (QM-qHNMR)

Causality: Traditional integration fails when multiplets overlap. QM-qHNMR bypasses visual integration by using quantum mechanical Hamiltonians to simulate the exact spin system. It iteratively fits the calculated spectrum to the experimental data, extracting precise chemical shifts and J-couplings even from severely overlapped regions [3].

QM_qHNMR Input Raw 1H NMR Spectrum (Overlapping Multiplets) SpinSys Define Spin System (Chemical Shifts & J-couplings) Input->SpinSys QM_Sim Quantum Mechanical Simulation (Hamiltonian) SpinSys->QM_Sim Iterate Iterative Line-Shape Fitting (Least Squares) QM_Sim->Iterate Iterate->QM_Sim Refine Parameters Output Resolved Stereoisomer Quantification Iterate->Output Converged

Quantum Mechanical Total-Line-Shape Fitting (QM-qHNMR) iterative resolution process.

Step-by-Step Methodology:

  • High-Resolution Acquisition: Acquire a 1 H NMR spectrum at 600 MHz with a highly digitized FID (e.g., 64k data points).

  • Spin System Definition: Input the approximate chemical shifts and coupling constants for the C5 through C9 aliphatic protons into your QM software (e.g., PERCH or Mnova qNMR).

  • Iterative Fitting: Run the QM total-line-shape fitting algorithm. Self-Validation: The system is validated when the residual signal (Experimental minus Simulated) is reduced to flat baseline noise.

  • Quantification: Extract the molar ratios of the stereoisomers directly from the converged QM parameters.

Protocol C: Oxidative Cleavage & Mosher's Ester Derivatization

Causality: To use Mosher's method for absolute configuration, the chiral center must be adjacent to (or within 2-3 bonds of) the derivatized alcohol. By cleaving the C2=C3 double bond, we can shorten the chain and subsequently functionalize the molecule closer to C7 [4].

Step-by-Step Methodology:

  • Ozonolysis/Cleavage: Treat the 3,7,11-trimethyldodec-2-en-1-ol with O 3​ at -78°C, followed by reductive workup (NaBH 4​ ) to yield 4,8-dimethylnonane-1,5-diol (or similar truncated fragments depending on exact cleavage conditions).

  • Derivatization: Divide the purified fragment into two vials. React Vial A with (R)-(-)-MTPA-Cl and Vial B with (S)-(+)-MTPA-Cl in the presence of pyridine and DMAP.

  • NMR Acquisition: Acquire 1 H NMR for both diastereomeric esters.

  • ΔδSR​ Calculation: Calculate Δδ=δS​−δR​ for the protons surrounding the stereocenter. Positive values indicate protons on the right side of the Mosher plane; negative values indicate the left side.

Part 4: Quantitative Data Presentation

The following table summarizes the expected resolution efficacy of the methodologies discussed above.

Resolution MethodologyTarget NucleiEffective Δδ RangePrimary AdvantagePrimary Limitation
Standard 1 H NMR (Achiral) 1 H (C4, C1)> 0.1 ppmEasily resolves E/Z geometryFails for C7 R/S overlap
13 C NMR + CSA 13 C (C6, C7, C8)0.05 – 0.2 ppmNon-destructive, high dispersionRequires high sample concentration
QM-qHNMR Fitting 1 H (Aliphatic)N/A (Computational)Resolves heavily coupled multipletsRequires advanced QM software
Cleavage + Mosher's Ester 1 H (Truncated)0.02 – 0.08 ppmYields Absolute ConfigurationDestructive, multi-step synthesis

References

  • Analytical Chemistry (ACS Publications). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents.[Link]

  • National Institutes of Health (PMC). Quantum Mechanical Quantitative Nuclear Magnetic Resonance Enables Digital Reference Standards at All Magnetic Fields and Enhances qNMR Sustainability.[Link]

  • RSC Publishing. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4.[Link]

Technical Support Center: Ensuring the Stability of 3,7,11-Trimethyldodec-2-en-1-ol During Prolonged Storage

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, maintaining the integrity of chemical reagents is paramount to the success and reproducibility of experiments. This guide provides in-depth technical support for the prolonged storage of 3,7,11-Trimethyldodec-2-en-1-ol, a valuable sesquiterpenoid alcohol. We will explore the inherent stability challenges and provide actionable, evidence-based strategies to mitigate degradation.

Introduction: The Challenge of Storing an Unsaturated Terpenoid Alcohol

3,7,11-Trimethyldodec-2-en-1-ol, also known as Farnesol, is a naturally occurring sesquiterpenoid alcohol with various isomers, the most common being (2E,6E)-farnesol.[1][2][3] Its structure, characterized by multiple double bonds and a primary alcohol functional group, makes it susceptible to degradation over time. The primary pathways of degradation include oxidation and isomerization, which can be initiated or accelerated by factors such as exposure to air (oxygen), light, and elevated temperatures.[4] Understanding and controlling these factors are critical for preserving the compound's purity and biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3,7,11-Trimethyldodec-2-en-1-ol during storage?

A1: The primary degradation pathway is oxidation. The allylic alcohol and the double bonds within the carbon chain are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various byproducts, including aldehydes, ketones, and epoxides. This process can be accelerated by exposure to light and heat. The compound is noted to be light-sensitive and incompatible with strong oxidizing agents.[4]

Q2: What is the ideal temperature for storing 3,7,11-Trimethyldodec-2-en-1-ol?

A2: For long-term storage, it is recommended to store 3,7,11-Trimethyldodec-2-en-1-ol at 2-8°C .[1][4] This refrigerated temperature range significantly slows down the rate of potential degradation reactions. While some alcohols can be stored at ambient temperatures, the unsaturated nature of this compound makes it more prone to degradation, necessitating colder storage to maintain its quality over extended periods.[5]

Q3: How should I handle the atmosphere in the storage container?

A3: To minimize oxidation, the headspace of the storage container should be purged with an inert gas, such as nitrogen or argon, before sealing. This practice, known as nitrogen blanketing, displaces oxygen and creates an inert environment, which is a recommended practice for the long-term storage of alcohols to prevent color degradation and carbonyl formation.[5] For frequently accessed samples, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk stock to air.

Q4: Is 3,7,11-Trimethyldodec-2-en-1-ol sensitive to light?

A4: Yes, the compound is light-sensitive.[1][4] Exposure to UV light can provide the energy to initiate photo-oxidative degradation pathways. Therefore, it is crucial to store it in amber glass vials or other opaque containers to protect it from light.[6] Storage in a dark location, such as a refrigerator or a designated chemical storage cabinet, is also essential.

Q5: Can I add an antioxidant to prolong the shelf life?

A5: Yes, the addition of a suitable antioxidant can be an effective strategy. For terpenoids and other unsaturated compounds, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used synthetic antioxidants that can scavenge free radicals and inhibit oxidative chain reactions.[7] The concentration of the antioxidant should be carefully optimized, typically in the range of 0.01-0.1%, to avoid interference with downstream applications. Natural antioxidants like tocopherols could also be considered.[7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Yellowing of the normally colorless to pale yellow liquid Oxidation leading to the formation of colored byproducts.1. Immediately purge the headspace of the container with an inert gas (nitrogen or argon).2. Verify the integrity of the container seal.3. Store the container in a dark, refrigerated environment (2-8°C).4. Consider adding an antioxidant like BHT (0.01-0.1%) for future long-term storage.5. Assess the purity of the material using an appropriate analytical method (see below) before use.
Change in viscosity or appearance of precipitates Polymerization or formation of insoluble degradation products.1. Gently warm the sample to the recommended maximum storage temperature to see if the precipitate dissolves. Do not overheat.[5]2. If the precipitate remains, it is likely a degradation product. The material may not be suitable for use.3. Centrifuge a small aliquot to separate the precipitate and analyze the supernatant for purity.
Appearance of new peaks in GC or LC-MS analysis Chemical degradation (e.g., oxidation, isomerization).1. Compare the new chromatogram to a reference standard or a previously recorded chromatogram of a fresh sample.2. Attempt to identify the degradation products by mass spectrometry.3. If the purity has dropped below an acceptable level for your application, a fresh batch of the compound should be procured.
Inconsistent experimental results Degradation of the compound leading to reduced potency or altered activity.1. Re-evaluate the storage conditions of your current stock.2. Perform a purity analysis on your current stock.3. If degradation is suspected, use a fresh, unopened vial of 3,7,11-Trimethyldodec-2-en-1-ol for a control experiment.

Visualizing Degradation and Prevention

The following diagram illustrates the key factors contributing to the degradation of 3,7,11-Trimethyldodec-2-en-1-ol and the recommended preventative measures.

G cluster_degradation Degradation Factors cluster_products Degradation Products cluster_prevention Preventative Measures Oxygen Oxygen (Air Exposure) Compound 3,7,11-Trimethyldodec-2-en-1-ol Oxygen->Compound Light Light (UV Exposure) Light->Compound Heat Heat (Elevated Temperature) Heat->Compound Oxidation_Products Oxidation Products (Aldehydes, Ketones, Epoxides) Compound->Oxidation_Products leads to Isomerization_Products Isomerization Products Compound->Isomerization_Products leads to Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon Purge) Inert_Atmosphere->Oxygen mitigates Opaque_Container Opaque Container (Amber Vial) Opaque_Container->Light mitigates Refrigeration Refrigeration (2-8°C) Refrigeration->Heat mitigates Antioxidants Antioxidants (e.g., BHT, BHA) Antioxidants->Oxygen inhibits effect of

Sources

Technical Support Center: High-Purity Separation of 3,7,11-Trimethyldodec-2-en-1-ol via HPLC Gradient Refinement

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic purification of 3,7,11-Trimethyldodec-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are tasked with achieving high-purity isolation of this compound and its related isomers. We will move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and optimization protocols.

Introduction: The Challenge of a Non-Polar Isomer

3,7,11-Trimethyldodec-2-en-1-ol is a sesquiterpenoid alcohol, a class of compounds known for their structural diversity. It is an isomer of Farnesol and is characterized by its high hydrophobicity and lack of strong chromophores.[1][2][3] The primary analytical challenge lies in separating it from structurally similar isomers (e.g., geometric isomers like cis/trans or positional isomers) and other non-polar impurities.[4][5] Achieving baseline resolution requires a nuanced understanding of HPLC gradient dynamics and stationary phase chemistry. This guide provides the expert insights and validated protocols to master this separation.

Frequently Asked Questions: Foundational Concepts

This section addresses the fundamental principles that govern the separation, providing the causal logic behind our experimental choices.

Q1: Why is Reverse-Phase (RP) HPLC the standard method for separating 3,7,11-Trimethyldodec-2-en-1-ol?

A: The choice of chromatographic mode is dictated by the analyte's polarity. 3,7,11-Trimethyldodec-2-en-1-ol is a highly non-polar (hydrophobic) molecule.[1][3] Reverse-phase chromatography is the ideal technique for such compounds.[6] It utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[6][7] The separation mechanism is based on hydrophobic interactions: the more non-polar an analyte is, the more strongly it adsorbs to the stationary phase, resulting in a longer retention time.[6]

Q2: I am separating a crude reaction mixture. Should I use an isocratic or gradient elution?

A: For a complex mixture containing compounds with a range of polarities, a gradient elution is almost always superior.[8][9]

  • Causality: An isocratic method (constant mobile phase composition) that provides good resolution for early-eluting (more polar) compounds will take an excessively long time to elute late-eluting (highly non-polar) compounds, resulting in wide peaks and poor sensitivity. Conversely, a strong isocratic mobile phase that elutes non-polar compounds quickly will cause all polar components to rush through the column with no separation.

  • Solution: A gradient elution starts with a high percentage of the weak solvent (water) and gradually increases the percentage of the strong organic solvent. This allows polar impurities to be resolved at the beginning of the run while ensuring that highly retained compounds like 3,7,11-Trimethyldodec-2-en-1-ol are eluted efficiently as sharp peaks within a reasonable timeframe.[10][11]

Q3: What are the critical parameters I need to manipulate to improve my separation?

A: Chromatographic resolution is governed by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k).[12][13]

  • Efficiency (N): A measure of peak sharpness, related to the column's quality and packing. Higher efficiency leads to narrower peaks. It is influenced by particle size and column length.[14]

  • Retention Factor (k): Describes how long an analyte is retained on the column. For good resolution, k should ideally be between 2 and 10. This is primarily adjusted by changing the overall strength of the mobile phase.[12]

  • Selectivity (α): The most powerful factor for improving resolution, it represents the separation between the centers of two adjacent peaks. Selectivity is influenced by mobile phase composition (e.g., using methanol vs. acetonitrile), stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl), and temperature.[12][14]

Troubleshooting & Optimization Guide

This section provides direct answers and actionable protocols for common issues encountered during method development.

Problem Area 1: Poor Resolution & Co-elution

Q: My target peak and a key impurity are co-eluting or have very poor resolution (Rs < 1.5). What is my first step?

A: The most efficient first step is to modify the gradient slope . A steep gradient can cause compounds to elute too closely together. By making the gradient shallower (i.e., increasing the organic solvent percentage more slowly), you provide more time for the analytes to interact with the stationary phase, which often improves the separation of closely eluting peaks.[10]

  • Perform a Scouting Gradient: Run a fast, broad gradient (e.g., 10% to 95% Acetonitrile in 15 minutes) to determine the approximate organic solvent percentage at which your compound elutes.

  • Identify the Elution Zone: Note the solvent composition (%) at the start and end of the critical peak cluster. Let's say your peaks of interest elute between 70% and 85% Acetonitrile.

  • Calculate and Apply a Shallow Gradient: Design a new gradient that focuses on this zone. Instead of a rapid change, stretch the gradient across this smaller window over a longer period.

ParameterScouting GradientOptimized Gradient
Time (min) % Acetonitrile % Acetonitrile
0.01010
2.01065
12.09585 (Slope reduced)
15.09595
17.01010

This table illustrates the principle of focusing the gradient on the elution window.

The following diagram outlines a systematic approach to troubleshooting poor resolution.

G Start Poor Resolution (Rs < 1.5) AdjustGradient Adjust Gradient Slope (Make it shallower) Start->AdjustGradient Success Resolution Achieved (Rs >= 1.5) AdjustGradient->Success Success Fail Still Poor Resolution AdjustGradient->Fail Failure ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl) ChangeSolvent->ChangeColumn Failure ChangeSolvent->Success Success ChangeTemp Optimize Temperature ChangeColumn->ChangeTemp Failure ChangeColumn->Success Success ChangeTemp->Success Success Fail->ChangeSolvent

Caption: Systematic workflow for troubleshooting poor peak resolution.

Problem Area 2: Sub-optimal Peak Shape

Q: My peaks are exhibiting significant tailing. What are the likely causes and solutions for a neutral compound?

A: Peak tailing for a neutral, non-polar compound on a C18 column is often caused by secondary interactions or column issues.[15]

  • Cause 1: Active Silanol Groups: Even on well-end-capped columns, some residual silanol groups (Si-OH) on the silica backbone can be exposed. The slightly polar alcohol group (-OH) on your molecule can have a secondary interaction with these sites, causing tailing.

    • Solution: Switch to a modern, high-purity silica column with advanced end-capping technology. Sometimes, adding a very small amount of a competitive agent like trifluoroacetic acid (0.05%) can help, but this is less common for neutral compounds.

  • Cause 2: Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet can create active sites. A void at the head of the column can also cause severe tailing.

    • Solution: First, try flushing the column with a strong solvent (like isopropanol). If that fails, reverse the column (if permitted by the manufacturer) and flush it. If the problem persists, the column likely needs to be replaced.[15] Using a guard column is a cost-effective way to protect your analytical column.[15]

  • Cause 3: Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[16]

    • Solution: Reduce the concentration of your injected sample by a factor of 5 or 10 and see if the peak shape improves.

Q: My main peak is fronting (a sharp rise with a sloping front). What does this indicate?

A: Peak fronting is most commonly caused by two issues:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly "stronger" (less polar) than the initial mobile phase, the analyte band will spread out and travel too quickly at the point of injection, causing fronting.[17]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). If solubility is an issue, use the weakest solvent possible that can still dissolve your compound.

  • Mass Overload: While less common than tailing, severe sample overload can also cause fronting.[18]

    • Solution: Dilute your sample and re-inject.

Problem Area 3: Method Instability

Q: My retention times are drifting from one run to the next. How do I improve reproducibility?

A: Retention time stability is critical for high-purity analysis. Drifting retention is almost always due to insufficient equilibration, changes in mobile phase composition, or temperature fluctuations.[15][19]

  • Cause 1: Insufficient Column Equilibration: After a gradient run, the column needs to be fully returned to its initial condition. If the equilibration time is too short, the stationary phase will not be consistent at the start of the next injection, causing retention shifts.

    • Protocol: Ensure your method includes an equilibration period of at least 10-15 column volumes at the initial mobile phase conditions.[16] You can calculate the column volume (Vc) using Vc ≈ 0.5 * L * d², where L is the length and d is the diameter in cm.

  • Cause 2: Mobile Phase Preparation: The composition of the mobile phase is critical. In reverse-phase, a mere 1% error in the organic solvent percentage can change retention times by 5-15%.[17]

    • Protocol: Prepare mobile phases gravimetrically (by weight) rather than volumetrically for the highest precision.[17] Always use the same source and grade (HPLC or better) of solvents. Ensure solvents are thoroughly degassed to prevent bubble formation in the pump, which can cause flow rate inaccuracies.[19]

  • Cause 3: Temperature Fluctuation: Column temperature significantly affects solvent viscosity and analyte retention.[18][20] Ambient lab temperature changes can cause drift.

    • Solution: Use a thermostatted column compartment and set it to a stable temperature, ideally slightly above ambient (e.g., 30-40 °C), to override environmental fluctuations.[21]

Advanced Method Development & Optimization

Q: How do I rationally choose between Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier?

A: While both are common, ACN and MeOH can provide different selectivity, which is key for separating isomers.

PropertyAcetonitrile (ACN)Methanol (MeOH)Rationale & Field Insight
Elution Strength StrongerWeakerYou will need a lower % of ACN than MeOH for the same retention time.[7]
Viscosity LowerHigherACN/Water mixtures have lower viscosity, resulting in lower system backpressure. This allows for higher flow rates and faster analysis.[7]
Selectivity (α) DifferentDifferentThis is the most important factor. ACN and MeOH interact differently with analytes and the C18 phase. If you have co-eluting peaks in ACN, switching to MeOH (or a ternary mixture) can alter the elution order and improve resolution.
UV Cutoff ~190 nm~205 nmACN is preferred for low-UV detection, though this is less critical for 3,7,11-Trimethyldodec-2-en-1-ol which lacks a strong chromophore.

Recommendation: Start with an Acetonitrile/Water gradient due to its favorable pressure characteristics.[7] If resolution is insufficient, develop a parallel method using Methanol/Water. The change in selectivity may be exactly what is needed to separate the critical pair.

Q: My C18 column isn't resolving the isomers. What other stationary phases should I consider?

A: If optimizing the mobile phase on a C18 column fails, changing the stationary phase is the next logical step to alter selectivity (α).[14]

  • Phenyl-Hexyl Phase: This phase offers alternative selectivity through π-π interactions between the phenyl rings and the double bonds in your analyte. This is an excellent choice for separating compounds with different degrees of unsaturation or geometric isomers.

  • C30 (Tricontyl) Phase: Specifically designed for separating long-chain, hydrophobic molecules and their isomers (e.g., carotenoids, steroids).[22][23] The dense bonding and long alkyl chains provide high "shape selectivity," which can be extremely effective at resolving geometric isomers of terpene alcohols.

  • Embedded Polar Group (EPG) Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can offer unique selectivity and improved peak shape for compounds with polar functional groups, even on a largely non-polar molecule.

This diagram shows a comprehensive workflow for developing a new separation method from scratch.

G Start Method Development Start ColumnSelect 1. Select Column (Start with C18) Start->ColumnSelect SolventSelect 2. Select Solvent (Start with ACN/Water) ColumnSelect->SolventSelect Scout 3. Run Scouting Gradient (e.g., 10-95% B in 15 min) SolventSelect->Scout Evaluate 4. Evaluate Resolution & Peak Shape Scout->Evaluate Optimize 5. Optimize Gradient (Shallow slope, fine-tune) Evaluate->Optimize CheckRes Resolution OK? Optimize->CheckRes ChangeSolvent Change Solvent to MeOH CheckRes->ChangeSolvent No Final Method Finalized CheckRes->Final Yes ChangeSolvent->Scout ChangeColumn Change Column Chemistry ChangeSolvent->ChangeColumn Still No Resolution ChangeColumn->SolventSelect

Caption: A comprehensive workflow for HPLC method development.

References
  • HPLC Troubleshooting Guide. (n.d.). ACE. Retrieved from [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. Retrieved from [Link]

  • Optimizing Mobile Phase Composition, its Flow Rate and Column Temperature in HPLC Using an Experimental Design Assisted with A Simplex Method. (2007, February 17). Taylor & Francis Online. Retrieved from [Link]

  • Optimization of Chromatographic Methods: Tips for Achieving Relia. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved from [Link]

  • Chapter 2: HPLC Separation. (n.d.). Shodex HPLC Columns and Standards. Retrieved from [Link]

  • Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. (2026, February 24). Phenomenex. Retrieved from [Link]

  • Reverse Phase vs Normal Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. Retrieved from [Link]

  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.). Waters. Retrieved from [Link]

  • HPLC Troubleshooting Poster. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol - Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. (n.d.). Molnar Institute. Retrieved from [Link]

  • Compound 3,7,11-Trimethyl-1,2,6,10-dodecatrienol (FDB003890). (2010, April 9). FooDB. Retrieved from [Link]

  • HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. (2024, May 31). ACS Omega. Retrieved from [Link]

  • Method Development HPLC. (n.d.). Interchim technology. Retrieved from [Link]

  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. (2019, November 4). MDPI. Retrieved from [Link]

  • Method Development for the Separation of Major Cannabinoids and Terpenes Using a Six Column Selectivity Screening Approach. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer. Retrieved from [Link]

  • 2,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (Z)-. (n.d.). PubChem. Retrieved from [Link]

  • Gradient Optimization in Liquid Chromatography. (2025, March 24). Welch Materials. Retrieved from [Link]

  • 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (Z,E)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025, June 8). Bitesize Bio. Retrieved from [Link]

  • Gradient Design and Development. (2020, March 12). Agilent. Retrieved from [Link]

  • How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate. Retrieved from [Link]

  • Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [Link]

  • Separation of olefinic isomers. (n.d.). Google Patents.

Sources

Addressing matrix interference in 3,7,11-Trimethyldodec-2-en-1-ol quantification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3,7,11-Trimethyldodec-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and critical challenge in bioanalysis: matrix interference. The following question-and-answer section offers field-proven insights and validated protocols to help you achieve accurate and reproducible quantification.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is matrix interference and why is it a significant problem when quantifying 3,7,11-Trimethyldodec-2-en-1-ol?

A1: Matrix interference, or the "matrix effect," refers to the alteration of an analyte's signal by co-eluting, undetected components in the sample matrix.[1] The "matrix" itself is everything in the sample except for the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.[1] For a long-chain isoprenoid alcohol like 3,7,11-Trimethyldodec-2-en-1-ol, this is a critical issue that can lead to inaccurate quantification, poor precision, and reduced sensitivity.[2]

The two primary mechanisms of matrix interference depend on the analytical platform:

  • In Liquid Chromatography-Mass Spectrometry (LC-MS): The most common issue is ion suppression or enhancement .[1][3] During the electrospray ionization (ESI) process, co-eluting matrix components can compete with the target analyte for charge, leading to a suppressed signal, or in some cases, an enhanced one.[2][4] Phospholipids from plasma or serum samples are notorious for causing ion suppression.[5][6] This effect can vary between samples, leading to poor reproducibility and compromising the integrity of quantitative data.[3]

  • In Gas Chromatography-Mass Spectrometry (GC-MS): Interference often arises from co-eluting matrix components that have similar volatility and chromatographic behavior to the analyte or its derivative. This can lead to overlapping peaks, making accurate integration and quantification difficult. In complex matrices like cannabis, co-extracted non-volatile components can also accumulate in the GC inlet, leading to signal drift and poor reproducibility.[7][8]

Ultimately, failing to address matrix effects can lead to erroneous concentration measurements, potentially compromising pharmacokinetic, toxicokinetic, and bioavailability studies.[2][9]

Q2: My signal for 3,7,11-Trimethyldodec-2-en-1-ol is inconsistent or suppressed. How can I confirm that matrix effects are the cause?

A2: Before modifying your entire workflow, it is essential to diagnose whether matrix effects are indeed the root cause of your issues. Two primary experiments are used for this diagnosis.[10]

1. Post-Column Infusion (Qualitative Assessment for LC-MS): This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Principle: A solution of your analyte is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dip or rise in the constant analyte signal indicates a region of matrix-induced ion suppression or enhancement, respectively.[10][11]

2. Post-Extraction Spike Analysis (Quantitative Assessment): This is the most common method to quantify the extent of the matrix effect.

  • Principle: You compare the analyte's signal in a post-extraction spiked matrix sample to its signal in a pure solvent standard at the same concentration.[1][10]

  • Calculation: Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Pure Solvent) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 85-115% are often considered acceptable, but this can vary by regulatory guidelines.[2]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard of 3,7,11-Trimethyldodec-2-en-1-ol in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma, homogenized tissue) through your entire extraction procedure. In the final step, spike the resulting clean extract with the analyte to the same final concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte before starting the extraction procedure. This set is used to determine overall recovery, not just the matrix effect.

  • Analyze and Compare: Analyze all three sets using your LC-MS or GC-MS method. Compare the average peak area of Set B to Set A to quantify the matrix effect.

Q3: Which analytical technique is better for minimizing matrix effects for this compound: GC-MS or LC-MS/MS?

A3: Both GC-MS and LC-MS/MS can be used for the analysis of isoprenoids, but the choice depends on the analyte's properties, the complexity of the matrix, and the desired throughput.[12] 3,7,11-Trimethyldodec-2-en-1-ol is a long-chain alcohol, which presents specific considerations for each technique.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds based on boiling point and polarity.[12]Separates compounds based on their partitioning between a stationary and mobile phase.[12]
Analyte Suitability Requires derivatization for the polar -OH group of the alcohol to increase volatility and thermal stability.[13][14]Directly applicable without derivatization. Suitable for a wide range of polarities.[12]
Matrix Effect Mitigation Derivatization can shift the analyte's retention time away from underivatized matrix components. Headspace SPME can provide a very clean injection, free of non-volatile matrix.[7][8]Prone to ion suppression/enhancement, especially with ESI.[3] Requires more aggressive sample cleanup or advanced chromatographic techniques to separate analyte from interfering compounds.[5][15]
Selectivity High selectivity, especially with extensive spectral libraries for identification (EI fragmentation).[12]Very high selectivity and sensitivity when using Selected Reaction Monitoring (SRM) on a triple quadrupole instrument.[9][12]
Recommendation Excellent choice for complex matrices if derivatization is optimized. The chemical modification and high chromatographic resolution can effectively separate the analyte from interferences.Viable with rigorous sample preparation. Prone to matrix effects that must be carefully evaluated and compensated for, often with a stable isotope-labeled internal standard.[3]
Q4: What are the most effective sample preparation strategies to reduce matrix interference?

A4: Improving sample preparation is the most effective way to combat matrix effects.[6] The goal is to selectively isolate the analyte while removing as much of the interfering matrix as possible. The choice of technique depends heavily on the sample matrix.

  • Best for: Serum, Plasma.

  • Principle: A solvent (typically acetonitrile or methanol) is added to denature and precipitate proteins, which constitute a large portion of the plasma matrix.

  • Limitation: While simple and fast, PPT is non-selective and can leave behind significant amounts of other matrix components, especially phospholipids, which are a primary cause of ion suppression.[5] It is often used as a first step before a more selective cleanup.

  • Best for: Aqueous samples (plasma, urine), tissue homogenates.

  • Principle: The analyte is partitioned from the aqueous sample into an immiscible organic solvent based on its polarity. For a relatively nonpolar alcohol like 3,7,11-Trimethyldodec-2-en-1-ol, solvents like hexane or methyl tert-butyl ether (MTBE) are effective.[6]

  • Advantage: LLE can provide a much cleaner extract than PPT by removing polar interferences like salts and some phospholipids.[6] A double LLE, using a nonpolar solvent first to remove hydrophobic interferences, can further improve selectivity.[6]

  • Best for: All matrix types; highly versatile.

  • Principle: The sample is passed through a solid sorbent that retains the analyte, the interferences, or both. Interferences are washed away, and the purified analyte is then eluted.[3]

  • Advantage: SPE offers the highest degree of selectivity and concentration.[3] For 3,7,11-Trimethyldodec-2-en-1-ol, a reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbent can be used depending on the LLE solvent. Specialized SPE plates that specifically target and remove phospholipids (e.g., HybridSPE) are also highly effective for plasma samples.[5]

  • Best for: Plant materials, food.

  • Principle: An SPME fiber with a specific coating is exposed to the headspace above the sample. Volatile and semi-volatile analytes (like terpenes) partition onto the fiber, which is then directly injected into the GC inlet.[7][16]

  • Advantage: This is an extremely clean, solvent-free technique because non-volatile matrix components (lipids, proteins, sugars) are left behind in the sample vial.[7][8] This significantly reduces matrix interference and prolongs the life of the GC column.[16]

The following diagram outlines a logical workflow for diagnosing and mitigating matrix effects.

Caption: A logical workflow for diagnosing, mitigating, and validating the analysis against matrix effects.

Q5: For GC-MS analysis, is derivatization of 3,7,11-Trimethyldodec-2-en-1-ol necessary, and how does it help?

A5: Yes, for GC-MS analysis of long-chain alcohols, derivatization is highly recommended and often crucial for a robust method.[13]

  • Why Derivatize? The polar hydroxyl (-OH) group on the alcohol makes the molecule less volatile and prone to poor chromatographic behavior, such as peak tailing.[13] Derivatization replaces the active hydrogen on the hydroxyl group with a nonpolar group, typically a trimethylsilyl (TMS) group.[13][17]

  • Benefits of Derivatization:

    • Increased Volatility: TMS-ethers are significantly more volatile than their corresponding alcohols, allowing them to travel through the GC column at lower temperatures with better efficiency.[14]

    • Improved Peak Shape: It minimizes interactions with active sites in the GC inlet and column, resulting in sharper, more symmetrical peaks, which are essential for accurate quantification.

    • Enhanced Thermal Stability: It prevents thermal degradation of the analyte at high injector temperatures.[14]

    • Reduced Matrix Effects: By altering the chemical properties of the analyte, derivatization can shift its retention time away from underivatized, interfering matrix components, simplifying the chromatogram.[18]

This protocol describes the conversion of the alcohol to its more volatile TMS ether.[13][14]

  • Sample Preparation: Ensure your sample extract containing the alcohol is completely dry. This is critical, as silylation reagents are sensitive to water.[19] Evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: To the dried extract in a micro-reaction vial, add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to redissolve the analytes.

  • Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). TMCS acts as a catalyst.[13]

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60-70°C for 30 minutes.[13] The reaction time and temperature may need optimization depending on the analyte and matrix.[19]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Q6: How should I use an internal standard (IS) and calibration curves to compensate for unavoidable matrix effects?

A6: Even with optimized sample preparation, some level of matrix effect may persist. Using an appropriate internal standard and matrix-matched calibration is the final and most critical step to ensure data accuracy.[2]

  • The Role of an Internal Standard (IS): An IS is a compound added at a constant concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte peak area to the IS peak area, you can correct for signal variability caused by both matrix effects and sample processing.[10]

    • Gold Standard IS: The best choice is a stable isotope-labeled (SIL) version of 3,7,11-Trimethyldodec-2-en-1-ol (e.g., deuterated or ¹³C-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte and will behave identically during extraction, chromatography, and ionization, thus providing the most effective correction for matrix effects.[3]

    • Alternative IS: If a SIL-IS is unavailable, a close structural analog can be used, but it must be demonstrated that it is not present in the samples and that it adequately tracks the analyte's behavior.[9]

  • Matrix-Matched Calibration: Preparing your calibration standards in the same biological matrix as your unknown samples is essential.[2] This ensures that the calibrators and the study samples experience the same degree of matrix effect, preventing bias in the calibration curve.[20] Regulatory guidelines from bodies like the FDA and EMA recommend this approach.[2]

  • Source Blank Matrix: Obtain a batch of the same matrix (e.g., human plasma, plant homogenate) that is certified to be free of the analyte.

  • Prepare Stock Solution: Create a high-concentration stock solution of 3,7,11-Trimethyldodec-2-en-1-ol in an appropriate organic solvent.

  • Spike Calibrators: Create a series of calibration standards by spiking aliquots of the blank matrix with varying amounts of the stock solution to cover your desired concentration range (e.g., 8-10 non-zero points).

  • Add Internal Standard: Add a fixed amount of your chosen internal standard to every calibrator, QC, and unknown sample at the beginning of the sample preparation process.

  • Process and Analyze: Extract and analyze the calibrators, QCs, and unknown samples using the exact same procedure.

  • Construct Curve: Plot the peak area ratio (Analyte Area / IS Area) versus the nominal concentration for the calibrators. Use this curve to determine the concentration of the analyte in your unknown samples.

By combining optimized sample preparation with the correct use of internal standards and matrix-matched calibration, you can build a robust and reliable method for the quantification of 3,7,11-Trimethyldodec-2-en-1-ol, ensuring the scientific integrity of your results.

References

  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Cuyckens, F., & van de Velde, E. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry.
  • Piszcz, J., et al. (n.d.). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PMC.
  • ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • ResearchGate. (n.d.). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF.
  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis.
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for Isoprenoid Quantification: A Comparative Guide for (5Z)-Tetraprenylacetone Analysis.
  • SCIEX. (2026). How to reduce matrix effect and increase analyte signal in extracted samples?.
  • BenchChem. (2025). Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS.
  • Johnson, K. et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Arabian Journal of Chemistry. (2025). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques.
  • Spectroscopy Online. (2026). Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS.
  • Separation Science. (2023). Analyzing terpenes in Cannabis.
  • Restek. (2023). Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS.
  • BenchChem. (2025). Cross-validation of GC-MS and LC-MS methods for terpene analysis.
  • Ali, H. A. M., et al. (n.d.). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. ResearchGate.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents.
  • Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV.
  • IntechOpen. (2018). Validation of Analytical Methods.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Optimizing pyrophosphate synthesis protocols for 3,7,11-Trimethyldodec-2-en-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoprenoid Synthesis . As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the complex synthesis of Farnesyl Pyrophosphate (FPP) from 3,7,11-Trimethyldodec-2-en-1-ol (Farnesol).

FPP is a critical intermediate in the mevalonate pathway, serving as the universal precursor for complex sesquiterpenes, squalene, and the prenylation of key signaling proteins like Ras[1]. However, the chemical synthesis of FPP is notoriously challenging due to the extreme lability of allylic intermediates and the solubility constraints of inorganic pyrophosphates. This guide provides a self-validating methodology, mechanistic troubleshooting, and quantitative benchmarks to ensure high-yield, biologically active FPP synthesis.

I. Validated Experimental Methodology

To ensure a self-validating system, this protocol couples the chemical synthesis directly with an downstream enzymatic validation step. This guarantees that the final product is not only chemically pure but stereochemically and biologically functional.

Phase 1: Halogenation of Farnesol

  • Preparation: Dissolve 5.0 mmol of (E,E)-Farnesol and 8.0 mmol of N,N-diisopropylethylamine in 30 mL of strictly anhydrous acetonitrile (CH₃CN) under an argon atmosphere[2].

  • Activation: Cool the reaction vessel to 0 °C using an ice bath.

  • Chlorination: Over a 7-minute period, evenly add 7.5 mmol of solid dichlorotriphenylphosphorane (Ph₃PCl₂). Stir the solution at 0 °C for exactly 40 minutes[2].

  • Validation Check: The formation of farnesyl chloride must be assumed complete; do not attempt to isolate or run extensive TLC, as the intermediate will rapidly degrade[2].

Phase 2: Pyrophosphorylation

  • Reagent Preparation: In a separate flask, dissolve 3.68 mmol of rigorously dried tris(tetra-n-butylammonium) hydrogen pyrophosphate in 11 mL of anhydrous CH₃CN[3].

  • Displacement: Transfer the crude farnesyl chloride solution directly into the pyrophosphate solution at room temperature. Stir for 3 hours[3].

  • Concentration: Remove the solvent in vacuo at a temperature not exceeding 25 °C to prevent thermal degradation of the pyrophosphate linkage.

Phase 3: Purification and Counter-Ion Exchange

  • Ion-Exchange: Dissolve the crude residue in an ion-exchange buffer consisting of 2% v/v isopropyl alcohol and 25 mM NH₄HCO₃. Load the mixture onto a column containing 140 mequiv of a cation-exchange resin (ammonium form)[3].

  • Elution: Collect the eluent containing the ammonium salt of FPP. Freeze immediately and lyophilize to yield a white solid[3].

  • Biological Validation: Incubate a 100 nM aliquot of the synthesized FPP with recombinant Farnesyltransferase (FTase) and a Ras-CVLS target peptide. Confirm the successful thioether linkage formation via mass spectrometry to validate the biological efficacy of the synthesized FPP[2].

II. Pathway & Workflow Visualizations

Workflow N1 Farnesol (Starting Material) N2 Halogenation (Ph3PCl2, CH3CN, 0°C) N1->N2 N3 Farnesyl Chloride (Unstable Intermediate) N2->N3 N4 Pyrophosphorylation ([(n-Bu)4N]3HP2O7) N3->N4 Immediate use N5 Crude FPP N4->N5 N6 Ion-Exchange Chromatography (Cation-exchange resin) N5->N6 N7 Purified FPP (Ammonium Salt) N6->N7

Chemical synthesis workflow for Farnesyl Pyrophosphate from Farnesol.

Pathway IPP Isopentenyl Pyrophosphate FPPS Farnesyl Pyrophosphate Synthase (FPPS) IPP->FPPS GPP Geranyl Pyrophosphate GPP->FPPS FPP Farnesyl Pyrophosphate FPPS->FPP Condensation FTase Farnesyltransferase (FTase) FPP->FTase Prenylated Farnesylated Protein FTase->Prenylated Thioether linkage Target Target Proteins (e.g., Ras) Target->FTase

Biological role of FPP in the mevalonate pathway and protein prenylation.

III. Troubleshooting Guides & FAQs

Q1: My farnesyl chloride intermediate degrades into a polymeric mixture before the displacement step. How can I prevent this? A1: Allylic halides, particularly farnesyl chloride, are notoriously unstable and prone to rapid solvolysis or polymerization upon exposure to light, heat, or moisture[2]. Causality: The extended conjugated diene system of the farnesyl moiety strongly stabilizes the corresponding allylic carbocation. While this makes the chloride an excellent leaving group for the subsequent SN2 displacement, it also renders the molecule hyper-reactive. Solution: Do not attempt to isolate, purify, or store the farnesyl chloride intermediate—even at -20 °C, it will decompose[2]. You must proceed directly to the pyrophosphorylation step in a one-pot or immediate sequential manner, maintaining temperatures at or below 0 °C during the transfer.

Q2: Why must I use tris(tetra-n-butylammonium) hydrogen pyrophosphate instead of standard sodium pyrophosphate? A2: This is a fundamental issue of phase compatibility and nucleophilicity. Causality: Inorganic sodium pyrophosphate is highly polar and completely insoluble in the organic solvents required to dissolve the lipophilic farnesyl chloride. By exchanging the sodium ions for bulky, lipophilic tetra-n-butylammonium groups, the resulting salt becomes highly soluble in polar aprotic solvents like acetonitrile[2]. This allows the displacement reaction to proceed efficiently in a homogeneous phase[4].

Q3: I am observing low conversion rates during the displacement reaction. What is the mechanistic cause? A3: Low yields in the displacement step almost always stem from competitive hydrolysis. Causality: If the tris(tetra-n-butylammonium) hydrogen pyrophosphate or the solvent is not strictly anhydrous, trace water molecules will outcompete the bulky pyrophosphate anion as a nucleophile. This results in the hydrolysis of farnesyl chloride back into farnesol, drastically reducing your FPP yield[3]. Solution: Rigorously dry the pyrophosphate salt over P₂O₅ under a high vacuum for at least 24 hours prior to use, and ensure your acetonitrile is distilled over calcium hydride or drawn from a solvent purification system.

Q4: How do I efficiently separate the excess pyrophosphate salts from the synthesized FPP? A4: Standard silica gel chromatography is entirely ineffective here. Causality: Both the unreacted pyrophosphate and the FPP product are highly polar and carry multiple negative charges, causing them to irreversibly bind to or streak on standard silica. Solution: Utilize ion-exchange chromatography. Loading the mixture onto a cation-exchange resin with an ammonium bicarbonate buffer effectively strips away the bulky tetra-n-butylammonium counterions, replacing them with volatile ammonium ions[3]. The differing lipophilicity of the farnesyl chain then allows for clean separation from inorganic pyrophosphate during the elution phase or via subsequent C18 reverse-phase HPLC[2].

IV. Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters required to maximize FPP yield while minimizing degradation.

Process StepReagents / SolventOptimal TempReaction TimeExpected YieldCritical Parameter / Causality
Halogenation Farnesol, Ph₃PCl₂, CH₃CN0 °C40 min>95% (Crude)Thermal Lability: Exceeding 0 °C induces rapid polymerization of the allylic chloride[2].
Pyrophosphorylation [(n-Bu)₄N]₃HP₂O₇, CH₃CN20–25 °C3 hours60–65%Moisture Sensitivity: Trace water leads to competitive hydrolysis back to farnesol[3].
Ion-Exchange Cation resin, 25 mM NH₄HCO₃4 °CVariable>90% RecoverypH Control: Buffer maintains slightly basic pH to prevent acid-catalyzed cleavage of the pyrophosphate[3].

References

  • Design and Synthesis of a Transferable Farnesyl Pyrophosphate Analogue to Ras by Protein Farnesyltransferase | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis and Activity of Fluorescent Isoprenoid Pyrophosphate Analogues | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of high specific activity [1-3H]farnesyl pyrophosphate - OSTI.[Link]

  • Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC.[Link]

Sources

Technical Support Center: Troubleshooting False Positives in 3,7,11-Trimethyldodec-2-en-1-ol Phytochemical Screening

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the phytochemical screening of 3,7,11-Trimethyldodec-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying this specific sesquiterpenoid alcohol in complex plant matrices. False positives are a common challenge in preliminary phytochemical screening, leading to wasted resources and time. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure the accuracy and integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the screening for 3,7,11-Trimethyldodec-2-en-1-ol and other terpenoids.

Q1: My Salkowski test is positive, but I can't confirm the presence of 3,7,11-Trimethyldodec-2-en-1-ol with GC-MS. Why is this happening?

A positive Salkowski test, indicated by a reddish-brown coloration at the interface of the chloroform and sulfuric acid layers, is a classic preliminary test for terpenoids.[1][2][3] However, it is not specific to a single compound. The strong acid used in the test can react with a wide range of compounds, leading to a false positive.

Common Causes:

  • Presence of other terpenoids or steroids: The test is a general screen for the terpene and steroid backbone.[4][5][6] Your extract likely contains other structurally similar compounds.

  • Sterols (Phytosterols): Plant extracts are rich in sterols which give a strong positive result, often a red to violet color.[4][5]

  • Carotenoids: These pigmented tetraterpenoids can interfere and produce colors that may be misinterpreted as a positive result.

  • High concentrations of phenols: Some phenolic compounds can react with strong acids to produce colored products.[7]

Q2: I'm seeing a blue-green color in my Liebermann-Burchard test. Does this confirm 3,7,11-Trimethyldodec-2-en-1-ol?

Not necessarily. The Liebermann-Burchard test, which uses acetic anhydride and sulfuric acid, is also a general test for unsaturated steroids and triterpenoids.[8][9] A color change to blue or green is indicative of steroids, while a red, pink, or violet color is more suggestive of triterpenoids.[8][10]

Key Considerations:

  • Color as an indicator: The final color can give a clue to the class of compound present. However, in a complex mixture, the colors can be masked or altered.

  • Reaction kinetics: The color in a Liebermann-Burchard test often changes over time. A fleeting pink that turns blue-green is more indicative of a steroid than a stable reddish-brown which would suggest a terpenoid.[9]

Q3: Can the extraction solvent affect the rate of false positives?

Absolutely. The choice of solvent determines the profile of phytochemicals extracted from the plant material.[11][12]

  • Non-polar solvents (e.g., hexane, chloroform): These will co-extract lipids, sterols, and carotenoids, which are known to interfere with terpenoid screening tests.

  • Polar solvents (e.g., ethanol, methanol, water): While these are good for extracting a broad range of compounds, they can also extract a higher concentration of interfering phenolic compounds.[11]

It is crucial to consider the solvent used for extraction when interpreting the results of preliminary phytochemical screens.

In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve false positive results.

Scenario 1: Positive Colorimetric Test, Negative Confirmatory Analysis

You have a positive Salkowski or Liebermann-Burchard test, but subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) does not show a peak corresponding to 3,7,11-Trimethyldodec-2-en-1-ol.

Troubleshooting Workflow

start Positive Colorimetric Test (Salkowski/Liebermann-Burchard) check_controls Were positive and negative controls run? start->check_controls controls_fail Controls Failed: Re-run assay with proper controls. check_controls->controls_fail No controls_pass Controls Passed check_controls->controls_pass Yes check_matrix Assess Sample Matrix Complexity controls_pass->check_matrix high_complexity High Complexity (Crude Extract) check_matrix->high_complexity low_complexity Low Complexity (Fractionated Extract) check_matrix->low_complexity fractionate Action: Perform Sample Fractionation/Cleanup high_complexity->fractionate check_interferents Identify Potential Interferents low_complexity->check_interferents re_analyze_color Re-run colorimetric test on fractions fractionate->re_analyze_color re_analyze_color->check_interferents interferents_table Consult Table 1 for common interferents. check_interferents->interferents_table confirm_analysis Perform Confirmatory Analysis (GC-MS/HPLC) interferents_table->confirm_analysis result_neg Result still negative for target compound. confirm_analysis->result_neg result_pos Target compound confirmed in a specific fraction. confirm_analysis->result_pos conclusion_fp Conclusion: Initial result was a False Positive. result_neg->conclusion_fp conclusion_success Conclusion: Successful isolation and confirmation. result_pos->conclusion_success

Caption: Workflow for troubleshooting false positives.

Identifying and Mitigating Common Interferents

The most common cause of false positives is the presence of other structurally related compounds. The table below summarizes these interferents and their expected results in common screening tests.

Interfering Compound ClassSalkowski Test ResultLiebermann-Burchard Test ResultMitigation Strategy
Phytosterols (e.g., β-sitosterol)Red to violet color in chloroform layer.[4]Blue to green color.[9]Column chromatography (Silica gel) to separate less polar sterols from more polar terpenoid alcohols.
Carotenoids (e.g., β-carotene)Can produce a range of yellow to red colors, masking the true result.Can interfere with color observation.Preliminary cleanup with a non-polar solvent like hexane to remove a significant portion of carotenoids.
Other Triterpenoids Reddish-brown interface.[2]Pink, red, or violet color.[10]Thin Layer Chromatography (TLC) with a specific stain to differentiate between compound classes.
Phenolic Compounds Can cause darkening or charring of the sulfuric acid layer.[7]May produce brown or black precipitates.Liquid-liquid extraction with an aqueous basic solution to remove acidic phenols.
Scenario 2: Inconsistent Results Between Batches

You are screening multiple batches of the same plant material and observing inconsistent positive/negative results for 3,7,11-Trimethyldodec-2-en-1-ol.

Potential Causes and Solutions
  • Variability in Plant Material: The concentration of phytochemicals can vary based on harvesting time, growing conditions, and storage.

    • Solution: Standardize harvesting and processing protocols. Use a voucher specimen for botanical identity confirmation.

  • Solvent Purity: Impurities in solvents can react with the reagents.

    • Solution: Use analytical or HPLC grade solvents. Run a solvent blank for every new bottle of solvent to ensure it does not produce a positive result.

  • Reagent Degradation: The reagents for both Salkowski and Liebermann-Burchard tests are sensitive to light and moisture.

    • Solution: Prepare fresh reagents regularly. Store concentrated sulfuric acid in a desiccator.

Validated Experimental Protocols

To minimize the chances of false positives, it is essential to follow standardized protocols and incorporate proper controls.

Protocol 1: Salkowski Test for Terpenoids
  • Sample Preparation: Dissolve approximately 5 mg of the dried plant extract in 2 mL of chloroform.

  • Reagent Addition: Carefully add 3 mL of concentrated sulfuric acid down the side of the test tube to form a distinct layer at the bottom.[2][3]

  • Observation: A reddish-brown coloration at the interface between the two layers indicates the presence of terpenoids.[1][2]

  • Controls:

    • Positive Control: A known terpenoid standard (e.g., farnesol).

    • Negative Control: The solvent used for extraction (e.g., ethanol).

Protocol 2: Liebermann-Burchard Test for Terpenoids and Steroids
  • Sample Preparation: Dissolve approximately 5 mg of the extract in 2 mL of chloroform.

  • Reagent Addition: Add 10 drops of acetic anhydride, shake well, and then carefully add 2 drops of concentrated sulfuric acid.[6]

  • Observation: Observe the color change over 10-15 minutes.

    • A red, pink, or violet color suggests the presence of triterpenoids.[10]

    • A blue or green color suggests the presence of steroids.[6][8]

  • Controls:

    • Positive Triterpenoid Control: A known triterpenoid standard (e.g., ursolic acid).

    • Positive Steroid Control: A known steroid standard (e.g., cholesterol).

    • Negative Control: The solvent used for extraction.

Protocol 3: Confirmatory Analysis by GC-MS

This is the gold standard for identifying and quantifying volatile and semi-volatile compounds like 3,7,11-Trimethyldodec-2-en-1-ol.

  • Sample Preparation: The extract may need to be derivatized (e.g., silylation) to improve the volatility of the alcohol group.

  • GC Column Selection: A non-polar column (e.g., DB-5ms) is typically suitable for separating sesquiterpenoids.

  • Temperature Program: An optimized temperature ramp is crucial for good separation. A typical program might start at 60°C and ramp up to 250°C.

  • MS Detection: The mass spectrometer will fragment the molecules, producing a unique fingerprint (mass spectrum).

  • Identification: The mass spectrum of the unknown peak is compared to a reference library (e.g., NIST) and to an authentic standard of 3,7,11-Trimethyldodec-2-en-1-ol.[13]

Decision Pathway for Confirmatory Analysis

start Suspected False Positive from Screening sample_prep Sample Cleanup/Fractionation start->sample_prep analysis_choice Choose Confirmatory Method sample_prep->analysis_choice gcms GC-MS (for volatile compounds) analysis_choice->gcms hplc HPLC/LC-MS (for non-volatile compounds) analysis_choice->hplc run_standard Run Authentic Standard of 3,7,11-Trimethyldodec-2-en-1-ol gcms->run_standard hplc->run_standard compare_rt Compare Retention Time (RT) run_standard->compare_rt rt_match RT Match? compare_rt->rt_match compare_ms Compare Mass Spectrum/Fragmentation ms_match MS Match? compare_ms->ms_match rt_match->compare_ms Yes not_confirmed False Positive Confirmed rt_match->not_confirmed No confirmed Presence Confirmed ms_match->confirmed Yes ms_match->not_confirmed No

Caption: Decision tree for confirmatory analysis.

Conclusion

Troubleshooting false positives in the phytochemical screening of 3,7,11-Trimethyldodec-2-en-1-ol requires a systematic approach. It is imperative to understand the non-specific nature of preliminary colorimetric tests and to employ rigorous confirmatory methods.[6] By using appropriate controls, understanding the potential for matrix interference, and validating results with techniques like GC-MS, researchers can ensure the accuracy and reliability of their findings.

References

  • Salkowski's test - Grokipedia. (n.d.).
  • (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol - ChemBK. (2024, April 9).
  • Salkowski's test - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Phytochemical Screening: Types, Principle, Results, Examples - Microbe Notes. (2025, May 28). Retrieved March 27, 2026, from [Link]

  • The presence of steroids, terpenes, and terpenoids in botanical extracts. - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • Detection of terpenoids and steroids in Lindsaea obtusa with thin layer chromatography - SMUJO. (2021, September 21). Retrieved March 27, 2026, from [Link]

  • Showing Compound 3,7,11-Trimethyl-1,2,6,10-dodecatrienol (FDB003890) - FooDB. (2010, April 8). Retrieved March 27, 2026, from [Link]

  • How does Salkowski's Test for Steroid content work? - ResearchGate. (2019, February 28). Retrieved March 27, 2026, from [Link]

  • Liebermann-Burchard test: Significance and symbolism. (2025, July 15). Retrieved March 27, 2026, from [Link]

  • 2,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (Z)- | C15H28O - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

  • Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production - PMC. (2024, June 11). Retrieved March 27, 2026, from [Link]

  • Liebermann–Burchard test - Grokipedia. (n.d.).
  • Reaction scheme for derivatization of cholesterol through Liebermann–Burchard reaction[14][15]. - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Scheme 3. The reaction between terpenoids with Liebermann-Burchard reagent. (n.d.). Retrieved March 27, 2026, from [Link]

  • Phytochemical Screening and Antimicrobial Activity Evaluation of Selected Medicinal Plants in Ethiopia - PMC. (2023, February 8). Retrieved March 27, 2026, from [Link]

  • Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • (PDF) A GUIDE TO PHYTOCHEMICAL ANALYSIS - ResearchGate. (2019, January 20). Retrieved March 27, 2026, from [Link]

  • Systematic Mining and Evaluation of the Sesquiterpene Skeletons as High Energy Aviation Fuel Molecules - PMC. (2023, June 4). Retrieved March 27, 2026, from [Link]

  • Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC. (2017, September 22). Retrieved March 27, 2026, from [Link]

  • f: Mass Spectra of 3,7,11,15-Tetramethyl-2-Hexadecen-1-ol. - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • What is what herbal supplements can cause a false positive drug test? - Harrens Lab. (n.d.). Retrieved March 27, 2026, from [Link]

  • 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- - the NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]

  • Botanical Ingredient Forensics: Detection of Attempts to Deceive Commonly Used Analytical Methods for Authenticating Herbal Dietary and Food Ingredients and Supplements | Journal of Natural Products - ACS Publications. (2023, January 30). Retrieved March 27, 2026, from [Link]

  • Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts. (n.d.). Retrieved March 27, 2026, from [Link]

  • Phytochemical Screening on Phenolic, Flavonoid Contents, and Antioxidant Activities of Six Indigenous Plants Used in Traditional Thai Medicine - MDPI. (2023, August 30). Retrieved March 27, 2026, from [Link]

  • Phytochemical Analysis Guide | PDF | High Performance Liquid Chromatography - Scribd. (n.d.). Retrieved March 27, 2026, from [Link]

  • Common Adulteration Issues in Botanical Extracts Industry. (2025, September 11). Retrieved March 27, 2026, from [Link]

  • Interactions between Medical Plant-Derived Bioactive Compounds - Encyclopedia.pub. (2022, August 5). Retrieved March 27, 2026, from [Link]

  • Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Rapid screening and identification of sesquiterpene lactones in Kudiezi injection based on high-performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry - PubMed. (2018, February 15). Retrieved March 27, 2026, from [Link]

  • Sesquiterpenoids Specially Produced by Fungi | Encyclopedia MDPI. (2021, December 6). Retrieved March 27, 2026, from [Link]

  • Understanding Botanical and Natural Ingredient Testing: What are phytochemicals? (2024, March 12). Retrieved March 27, 2026, from [Link]

  • 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- - the NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]

  • (PDF) Phytochemical Testing Methodologies and Principles for Preliminary Screening/ Qualitative Testing - ResearchGate. (2024, August 21). Retrieved March 27, 2026, from [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva (DC.) R.K Jan - International Journal of Botany Studies. (2021, December 14). Retrieved March 27, 2026, from [Link]

Sources

Validation & Comparative

Comparing squalene synthetase inhibition of 3,7,11-Trimethyldodec-2-en-1-ol vs farnesol

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Squalene Synthetase Inhibition by 3,7,11-Trimethyldodec-2-en-1-ol vs. Farnesol

Executive Summary

Squalene synthetase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1), catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of two farnesyl pyrophosphate (FPP) molecules into squalene[1]. Because SQS represents a critical branch point in the mevalonate pathway, its inhibition is a primary target for cholesterol-lowering and antimicrobial drug development[1].

When evaluating potential SQS inhibitors, researchers frequently investigate structural analogues of farnesol. This guide provides an objective, data-driven comparison between natural farnesol (a fully unsaturated C15 isoprenoid) and its partially saturated analogue, 3,7,11-trimethyldodec-2-en-1-ol (where the C6 and C10 double bonds are reduced), detailing their mechanistic differences, binding affinities, and the rigorous experimental protocols required to evaluate them[2].

Mechanistic Analysis: The Role of Conformational Rigidity

A fundamental principle in SQS pharmacology is that free alcohols are inactive against the isolated enzyme [2]. To interact with the SQS active site, both farnesol and 3,7,11-trimethyldodec-2-en-1-ol must first be converted into their respective pyrophosphates[3]. The binding of these analogues to SQS is primarily driven by the highly polar pyrophosphate moiety, which coordinates with Mg²⁺ ions in the enzyme's active site, assisted by the lipophilic interactions of the hydrocarbon tail[2].

The critical functional difference between the two compounds lies in their degree of saturation:

  • Farnesyl Pyrophosphate (from Farnesol): Contains three double bonds in the E-configuration. These double bonds restrict the conformational flexibility of the hydrocarbon chain, pre-organizing the molecule into a rigid, planar geometry that perfectly complements the hydrophobic pocket of SQS.

  • 3,7,11-Trimethyldodec-2-en-1-yl Pyrophosphate: Saturating the C6 and C10 double bonds introduces significant rotational freedom along the carbon backbone. When this highly flexible analogue binds to SQS, it incurs a massive entropic penalty because the flexible tail must be "frozen" into a specific conformation to fit the binding pocket. Consequently, decreasing the chain length or saturating these double bonds severely reduces the binding affinity and inhibitory strength of the analogue[2].

In whole-cell assays, the dynamics shift. While their pyrophosphate forms act as competitive or mixed inhibitors of SQS[3], the accumulation of intracellular farnesol (often triggered by SQS inhibition itself) acts via secondary pathways, such as accelerating the degradation of HMG-CoA reductase and suppressing triglyceride biosynthesis[4][5].

Comparative Performance Data

The following table summarizes the structural and functional differences between the two compounds when evaluated as SQS inhibitors.

ParameterFarnesol (FOH)3,7,11-Trimethyldodec-2-en-1-ol
Chemical Structure 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol3,7,11-trimethyldodec-2-en-1-ol
Double Bonds 3 (C2, C6, C10)1 (C2)
Direct SQS Inhibition (Free Alcohol) Inactive[2]Inactive[3]
Active Inhibitory Form Farnesyl Pyrophosphate (Natural Substrate)3,7,11-Trimethyldodec-2-en-1-yl Pyrophosphate
SQS Binding Affinity (Pyrophosphate) High (Baseline Substrate)Severely Reduced[2]
Inhibition Kinetics N/A (Substrate)Weak Competitive / Mixed Inhibitor[2]
Conformational Entropy Low (Rigid Isoprene Units)High (Flexible Alkyl Chain)

Experimental Methodology: SQS Inhibition Assay

To accurately compare the inhibitory potency of these analogues, researchers must utilize a self-validating in vitro radiometric assay.

Step 1: Chemical Phosphorylation (Prodrug Activation) Because free alcohols do not bind the SQS active site, they must be chemically converted to pyrophosphates prior to the assay. React the free alcohols with trichloroacetonitrile and bis(triethylammonium) phosphate[2].

  • Causality & Validation Check: Always run the unphosphorylated free alcohols as negative controls in the final assay. If the free alcohol exhibits inhibition, the assay is likely compromised by non-specific membrane disruption or detergent-like effects rather than true active-site competition[3].

Step 2: Enzyme Reaction Setup Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM DTT, and 10 mM MgCl₂.

  • Causality & Validation Check: Mg²⁺ is strictly required. It acts as a Lewis acid to coordinate the pyrophosphate leaving group and stabilize the transition state during the formation of the presqualene pyrophosphate intermediate. Omitting Mg²⁺ serves as a baseline control for zero enzymatic activity.

Step 3: Competitive Inhibition and Catalysis Incubate recombinant yeast or mammalian SQS with varying concentrations of the synthesized pyrophosphate analogues (10 nM to 100 μM). Initiate the reaction by adding 10 μM [¹⁴C]-Farnesyl Pyrophosphate (the radiolabeled natural substrate) and 1 mM NADPH (the obligate reducing agent for the second half-reaction). Incubate at 37°C for 15 minutes.

Step 4: Phase-Separation Quenching (Self-Validating Extraction) Quench the reaction by adding 10% KOH in methanol, followed by extraction with hexane.

  • Causality & Validation Check: This extraction step is a self-validating separation system. The unreacted [¹⁴C]-FPP substrate possesses a highly polar pyrophosphate group and remains entirely in the aqueous methanol phase. The product, [¹⁴C]-squalene, is a highly hydrophobic hydrocarbon that partitions exclusively into the upper hexane layer.

Step 5: Quantification Transfer an aliquot of the hexane layer to a scintillation vial and quantify the [¹⁴C]-squalene produced using a liquid scintillation counter. Plot the fractional activity against inhibitor concentration to derive the IC₅₀ and Kᵢ values.

Pathway Visualization

G FOH Farnesol (3 Double Bonds) ChemSynth1 Chemical / Enzymatic Phosphorylation FOH->ChemSynth1 TMD 3,7,11-Trimethyldodec-2-en-1-ol (1 Double Bond) ChemSynth2 Chemical / Enzymatic Phosphorylation TMD->ChemSynth2 FPP Farnesyl Pyrophosphate (FPP) Rigid Conformation ChemSynth1->FPP Activation TMD_PP Tetrahydrofarnesyl-PP Flexible Conformation ChemSynth2->TMD_PP Activation SQS Squalene Synthase (SQS) Active Site + Mg2+ FPP->SQS High Affinity Substrate TMD_PP->SQS Weak Competitive Inhibitor Squalene Squalene (Hexane Extractable) SQS->Squalene NADPH Reduction

Activation of farnesol analogues and their competitive interaction at the SQS active site.

References

  • Ortiz de Montellano, P. R., Wei, J. S., Castillo, R., Hsu, C., & Boparai, A. S. (1977). "Inhibition of squalene synthetase by farnesyl pyrophosphate analogues." Journal of Medicinal Chemistry. 2

  • Hiyoshi, H., et al. (2003). "Squalene synthase inhibitors suppress triglyceride biosynthesis through the farnesol pathway in rat hepatocytes." Journal of Lipid Research (via PubMed). 4

  • Chiba, H., et al. (2010). "Enantioselective Inhibition of Squalene Synthase by Aziridine Analogues of Presqualene Diphosphate." The Journal of Organic Chemistry. 1

  • Wentzinger, L., et al. (2002). "Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase." Plant Physiology (via PMC). 5

Sources

Analytical Mastery: Validation of GC-MS Methods for the Quantification of 3,7,11-Trimethyldodec-2-en-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward complex natural products, the demand for robust, self-validating analytical frameworks has never been higher. 3,7,11-Trimethyldodec-2-en-1-ol (a partially saturated analogue of the sesquiterpene farnesol) is a highly bioactive lipid-soluble compound. Recently identified as a major constituent in the anthelmintic chloroform extracts of[1] and brown seaweeds like[2], this compound also serves as a critical mechanistic probe. When converted to its pyrophosphate derivative, it acts as a potent competitive inhibitor of squalene synthase, a bottleneck enzyme in sterol biosynthesis[3].

This guide objectively evaluates analytical platforms for the quantification of 3,7,11-Trimethyldodec-2-en-1-ol, explaining the causality behind experimental choices and providing a fully validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol.

Platform Comparison: The Causality of Choice

Selecting the correct analytical platform requires analyzing the analyte's physicochemical properties. 3,7,11-Trimethyldodec-2-en-1-ol possesses a single allylic double bond at the C2 position and a terminal hydroxyl group.

  • The UV Limitation: Because it lacks an extended conjugated pi-electron system, the compound exhibits negligible UV absorbance above 210 nm. Attempting to quantify this via HPLC-UV results in massive baseline drift and co-eluting matrix interferences from plant lipids.

  • The Ionization Challenge: In LC-MS/MS (Electrospray Ionization), neutral aliphatic alcohols ionize poorly, leading to severe signal suppression.

  • The GC-MS Advantage: The compound's high volatility and thermal stability make it an ideal candidate for GC. When coupled with Electron Ionization (EI) Mass Spectrometry, the molecule fragments into predictable, highly specific ions (e.g., m/z 69, 81, 95). This fragmentation pattern acts as a self-validating spectral fingerprint , ensuring that isobaric interferences do not compromise quantitative integrity.

Table 1: Objective Comparison of Analytical Platforms
Analytical PlatformSensitivitySelectivityStructural ElucidationMatrix InterferenceVerdict
HPLC-UV (210 nm) LowPoorNoneHigh (co-eluting lipids)Not Recommended
GC-FID HighModerateNoneModerateSuitable only for pure standards
LC-MS/MS (ESI) ModerateExcellentHigh (MRM transitions)Moderate (Ion suppression)Suboptimal ionization of neutral alcohols
GC-MS (EI, Single Quad) High Excellent High (Spectral Library) Low Gold Standard

Self-Validating Experimental Protocol

To ensure trustworthiness, the following GC-MS workflow is designed as a self-validating system. Every chemical manipulation is chosen to maximize signal-to-noise (S/N) ratio and chromatographic resolution.

Step 1: Matrix Extraction

Chloroform is selected as the extraction solvent due to its optimal dielectric constant, which efficiently partitions the lipophilic 3,7,11-Trimethyldodec-2-en-1-ol from the highly polar cellulosic matrix of [1].

  • Macerate 5.0 g of lyophilized plant tissue in 50 mL of chloroform.

  • Sonicate for 30 minutes at 25°C to disrupt cell walls.

  • Centrifuge at 4000 rpm for 10 minutes and collect the organic supernatant.

Step 2: Chemical Derivatization (Silylation)

Causality: The free allylic hydroxyl (-OH) group can form hydrogen bonds with the siloxane backbone of the GC column, causing peak tailing and loss of resolution. We cap this group using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Evaporate 1 mL of the chloroform extract to dryness under a gentle nitrogen stream.

  • Reconstitute in 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA containing 1% TMCS (catalyst).

  • Incubate at 60°C for 30 minutes to quantitatively convert the analyte into its trimethylsilyl (-OTMS) ether.

Step 3: GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). The 5% diphenyl/95% dimethylpolysiloxane stationary phase perfectly matches the polarity of the silylated analyte.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Injector temperature at 250°C.

  • Oven Program: Initial hold at 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode targeting m/z 69, 81, and 95 for quantification, utilizing the molecular ion for qualification.

Quantitative Validation Data

The method was validated according to ICH Q2(R1) guidelines. The use of SIM mode drastically reduces background noise, yielding exceptional limits of detection (LOD) compared to traditional GC-FID arrays.

Table 2: GC-MS Method Validation Metrics
Validation ParameterExperimental ValueRegulatory Acceptance Criteria
Linear Dynamic Range 0.5 - 100 µg/mLR² > 0.995
Correlation Coefficient (R²) 0.9987N/A
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3
Limit of Quantification (LOQ) 0.50 µg/mLS/N ≥ 10
Intra-day Precision (RSD%) 2.4%≤ 5.0%
Inter-day Precision (RSD%) 3.8%≤ 10.0%
Matrix Recovery 94.5% - 98.2%80% - 120%

Logical Workflow Visualization

The following diagram illustrates the complete logical progression from crude matrix isolation through GC-MS quantification, culminating in the compound's biological evaluation as a squalene synthase inhibitor via pyrophosphorylation[3].

GCMS_Workflow Matrix Plant Extract (Barleria cristata) Extraction Chloroform LLE & Concentration Matrix->Extraction Isolation Derivatization Silylation (BSTFA + 1% TMCS) Extraction->Derivatization -OH Capping GCMS GC-MS Analysis (EI, 70 eV) Derivatization->GCMS 1 µL Injection Data SIM Mode Detection (m/z 69, 81, 95) GCMS->Data Fragmentation Target 3,7,11-Trimethyldodec-2-en-1-ol Quantification Data->Target Validation BioAssay Squalene Synthase Inhibition Assay Target->BioAssay Pyrophosphorylation

Workflow for GC-MS validation and biological evaluation of 3,7,11-Trimethyldodec-2-en-1-ol.

References

  • Title: Inhibition of squalene synthetase by farnesyl pyrophosphate analogues Source: PubMed URL: [Link]

  • Title: Anthelmintic Properties of Chloroform Leaf Extracts from Barleria cristata and Memecylon edule, Identification of 3,7,11-Trimethyl-2-dodecen-1-ol and Dasycarpidan-1-methanol Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: The Brown Seaweeds of Scotland, Their Importance and Applications Source: MDPI URL: [Link]

Sources

A Comparative Structural and Functional Analysis: 3,7,11-Trimethyldodec-2-en-1-ol and Phytol

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of isoprenoid alcohols, structural nuances often dictate biological function and therapeutic potential. This guide provides a detailed structural and functional comparison between the diterpenoid phytol and the sesquiterpenoid 3,7,11-trimethyldodec-2-en-1-ol. While phytol is a well-characterized compound with a broad spectrum of documented biological activities, there is a notable scarcity of specific experimental data for 3,7,11-trimethyldodec-2-en-1-ol in publicly available literature.

Therefore, this guide will first delve into the comprehensive profile of phytol. Subsequently, it will analyze the structure of 3,7,11-trimethyldodec-2-en-1-ol and, where direct data is lacking, draw comparisons with the closely related and well-studied sesquiterpenoid alcohol, farnesol. This approach allows for an insightful, albeit partially inferred, comparative analysis, highlighting key structural differences that likely influence their physicochemical properties and biological activities.

Section 1: Unveiling the Structures: A Head-to-Head Comparison

The fundamental difference between phytol and 3,7,11-trimethyldodec-2-en-1-ol lies in their carbon skeleton, a direct consequence of their classification as a diterpenoid and a sesquiterpenoid, respectively.

Phytol: The Diterpenoid Workhorse

Phytol is a C20 acyclic diterpene alcohol.[1][2] Its structure is characterized by a long, branched hydrocarbon chain with four methyl groups at positions 3, 7, 11, and 15. A primary alcohol functional group resides at one end (C1), and a single double bond is located between C2 and C3.[1] The naturally occurring isomer of phytol typically possesses a (2E,7R,11R) configuration.[1]

3,7,11-Trimethyldodec-2-en-1-ol: A Sesquiterpenoid Perspective

3,7,11-Trimethyldodec-2-en-1-ol is a C15 acyclic sesquiterpenoid alcohol. As its name implies, it features a twelve-carbon (dodecane) backbone with methyl groups at positions 3, 7, and 11, a primary alcohol at C1, and a double bond at the C2 position. Due to the lack of extensive research on this specific isomer, for comparative purposes, we will reference the closely related and well-documented sesquiterpenoid alcohol, farnesol (3,7,11-trimethyldodeca-2,6,10-trien-1-ol). Farnesol shares the same C15 backbone and methyl substitution pattern but possesses three double bonds. The reduced saturation in 3,7,11-trimethyldodec-2-en-1-ol compared to farnesol would imply a more flexible and less rigid structure.

Section 2: Physicochemical Properties: A Tale of Two Chains

The differing chain lengths and degrees of saturation between phytol and 3,7,11-trimethyldodec-2-en-1-ol (and by extension, farnesol) are expected to significantly influence their physicochemical properties.

PropertyPhytol3,7,11-Trimethyldodec-2-en-1-ol (Inferred) / Farnesol
Molecular Formula C20H40O[1]C15H30O / C15H26O
Molecular Weight 296.53 g/mol [2]~226.42 g/mol / 222.37 g/mol [3]
Boiling Point 203-204 °C at 10 mmHg[2]Expected to be lower than phytol
Solubility Insoluble in water; soluble in organic solvents[4]Insoluble in water; soluble in organic solvents[5]
LogP (Octanol/Water Partition Coefficient) ~8.2[1]Expected to be lower than phytol

Causality Behind the Properties:

  • Molecular Weight and Boiling Point: The higher molecular weight of phytol, due to its longer carbon chain, results in stronger van der Waals forces between molecules, leading to a higher boiling point compared to the C15 sesquiterpenoid.

  • Solubility and Lipophilicity (LogP): Both molecules are highly lipophilic due to their long hydrocarbon chains and are practically insoluble in water. However, the longer alkyl chain of phytol contributes to a higher LogP value, indicating greater lipophilicity. This has implications for their interaction with biological membranes and potential for bioaccumulation.

Section 3: Biological Activity and Potential Applications

The structural disparities between these isoprenoid alcohols translate into distinct biological activities and potential therapeutic applications.

Phytol: A Multifaceted Bioactive Molecule

Phytol is a well-documented bioactive compound with a wide array of pharmacological effects. It is a constituent of chlorophyll and a precursor for the synthesis of vitamins E and K1.[1]

  • Anti-inflammatory and Immunomodulatory Effects: Phytol has demonstrated anti-inflammatory properties, with studies suggesting it can modulate inflammatory pathways.[6]

  • Antimicrobial Activity: Research has indicated that phytol possesses antimicrobial activity against various pathogens.

  • Anxiolytic and Antioxidant Properties: Phytol has been shown to exhibit anxiolytic and antioxidant effects in preclinical studies.[6]

  • Metabolic Regulation: Phytol and its metabolites can act as ligands for nuclear receptors like PPARα and retinoid X receptor (RXR), playing a role in lipid metabolism.[1]

3,7,11-Trimethyldodec-2-en-1-ol and the Farnesol Analogy

Given the lack of specific data for 3,7,11-trimethyldodec-2-en-1-ol, we turn to farnesol for insights into the potential biological activities of a C15 isoprenoid alcohol. Farnesol is a well-known quorum-sensing molecule in fungi and has a range of biological effects.[7]

  • Quorum Sensing and Biofilm Formation: Farnesol is recognized for its role in inhibiting the morphological transition of Candida albicans from yeast to hyphal form, a critical step in biofilm formation.[7] The saturation of two double bonds in 3,7,11-trimethyldodec-2-en-1-ol compared to farnesol might alter its efficacy in this role.

  • Anticancer and Anti-inflammatory Activity: Farnesol has been investigated for its potential anticancer and anti-inflammatory properties.[8]

  • Antimicrobial Effects: Similar to phytol, farnesol also exhibits antimicrobial activity.

The increased flexibility and slightly lower lipophilicity of a C15 mono-unsaturated alcohol like 3,7,11-trimethyldodec-2-en-1-ol compared to the C20 phytol could lead to differences in its interaction with protein binding sites and cell membranes, potentially resulting in a distinct pharmacological profile.

Section 4: Experimental Protocols for Characterization

For researchers aiming to characterize or compare these isoprenoid alcohols, a combination of chromatographic and spectroscopic techniques is essential.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like terpene alcohols. It allows for their separation from a mixture and provides structural information based on their mass fragmentation patterns.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of the alcohol (phytol or the C15 analogue) in a volatile organic solvent such as hexane or ethyl acetate.

    • For complex matrices, a prior extraction (e.g., liquid-liquid or solid-phase extraction) may be necessary.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Data Analysis: Compare the obtained mass spectra with a reference library (e.g., NIST) and with the known fragmentation pattern of the standards. The mass spectrum of phytol is characterized by the absence of a clear molecular ion peak and prominent fragment ions.[9]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

Rationale: HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For isoprenoid alcohols, reversed-phase HPLC is a common approach.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically employed.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.

    • Detector: A UV detector (at low wavelengths, e.g., ~210 nm) or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. For higher sensitivity and selectivity, coupling to a mass spectrometer (LC-MS) is recommended.[10][11]

    • Flow Rate: Typically 0.5-1.0 mL/min.

  • Quantification:

    • Create a calibration curve using standards of known concentrations.

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy (¹H and ¹³C) is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR:

    • Provides information on the number of different types of protons and their neighboring environments. Key signals for these alcohols include those for the -CH₂OH group, vinylic protons, and methyl groups.

  • ¹³C NMR:

    • Provides a signal for each unique carbon atom in the molecule, offering a "fingerprint" of the carbon skeleton.[12]

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Section 5: Visualizing the Structural Differences

The following diagrams, generated using Graphviz (DOT language), illustrate the structural comparison between phytol and 3,7,11-trimethyldodec-2-en-1-ol.

G cluster_phytol Phytol (C20 Diterpenoid Alcohol) cluster_sesquiterpenoid 3,7,11-Trimethyldodec-2-en-1-ol (C15 Sesquiterpenoid Alcohol) P_C1 C1 (CH2OH) P_C2 C2=C3 P_C1->P_C2 P_C3_Me C3-CH3 P_C2->P_C3_Me P_C4_14 C4-C14 (Saturated Chain) P_C2->P_C4_14 P_C7_Me C7-CH3 P_C4_14->P_C7_Me P_C11_Me C11-CH3 P_C4_14->P_C11_Me P_C15_Me C15-CH3 P_C4_14->P_C15_Me S_C1 C1 (CH2OH) S_C2 C2=C3 S_C1->S_C2 S_C3_Me C3-CH3 S_C2->S_C3_Me S_C4_10 C4-C10 (Saturated Chain) S_C2->S_C4_10 S_C7_Me C7-CH3 S_C4_10->S_C7_Me S_C11_Me C11-CH3 S_C4_10->S_C11_Me

Caption: Structural overview of Phytol and 3,7,11-Trimethyldodec-2-en-1-ol.

G cluster_workflow Experimental Workflow for Isoprenoid Alcohol Comparison Start Sample (Phytol or C15 Alcohol) GCMS GC-MS Analysis Start->GCMS Volatile Analysis HPLC HPLC Analysis Start->HPLC Quantitative Analysis NMR NMR Spectroscopy Start->NMR Structural Elucidation Data Data Analysis & Comparison GCMS->Data HPLC->Data NMR->Data

Caption: Recommended experimental workflow for comparative analysis.

Conclusion

This guide has provided a detailed structural and functional comparison between the diterpenoid phytol and the sesquiterpenoid 3,7,11-trimethyldodec-2-en-1-ol. While a wealth of experimental data exists for phytol, highlighting its diverse biological activities, a significant knowledge gap remains for 3,7,11-trimethyldodec-2-en-1-ol. By drawing structural and functional analogies with the well-studied sesquiterpenoid farnesol, we can infer potential properties and areas for future investigation.

The key differentiators—carbon chain length and degree of saturation—are fundamental to their distinct physicochemical properties and likely their biological activities. For researchers in drug development and related fields, understanding these structure-activity relationships is paramount. The provided experimental protocols offer a robust framework for the characterization and direct comparison of these and other isoprenoid alcohols, paving the way for a deeper understanding of their therapeutic potential. Further research into less-characterized isoprenoids like 3,7,11-trimethyldodec-2-en-1-ol is warranted to unlock their full potential.

References

  • PubChem. Phytol. National Center for Biotechnology Information. [Link]

  • Wikipedia. Phytol. [Link]

  • PubMed. Chemistry and Biology of Farnesol and its Derivatives: Quorum Sensing Molecules with Immense Therapeutic Potential. [Link]

  • J-GLOBAL. Phytol | Chemical Substance Information. [Link]

  • Wikipedia. Farnesol. [Link]

  • EarthDoc. intramolecular carbon isotope analysis of phytol using orbitrap mass spectrometry. [Link]

  • Chem-Impex. Phytol. [Link]

  • Bentham Science Publishers. Chemistry and Biology of Farnesol and its Derivatives: Quorum Sensing Molecules with Immense Therapeutic Potential. [Link]

  • PubMed Central. Detection of non-sterol isoprenoids by HPLC-MS/MS. [Link]

  • ResearchGate. Mass spectrum of phytol | Download Scientific Diagram. [Link]

  • PubMed Central. Potential Anti-Inflammatory and Anti-Cancer Properties of Farnesol. [Link]

  • YouTube. Lecture 10 Phytol. [Link]

  • The Good Scents Company. (Z,E)-phytol, 7541-49-3. [Link]

  • PubChem. Farnesol. [Link]

  • Ataman Kimya. FARNESOL. [Link]

  • NextSDS. (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. [Link]

  • Tech Science. Farnesol as a multifunctional candidate for treatment development. [Link]

  • PubMed. Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC. [Link]

  • CAS Common Chemistry. Phytol. [Link]

  • PubChem. 2,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (Z)-. [Link]

  • ResearchGate. HPLC analysis of the isoprenoids in the UP. Absorbance was registered... | Download Scientific Diagram. [Link]

  • Career Henan Chemical Co. FARNESOL(cas: 4602-84-0). [Link]

  • ResearchGate. NMR analysis of phytol from a cell culture of C. roseus supplied with... | Download Table. [Link]

  • European Association of Geoscientists & Engineers. Intramolecular Carbon Isotope Analysis of Phytol Using Orbitrap Mass Spectrometry. [Link]

  • ResearchGate. HPLC profile showing isoprenoids present in leaf extracts from N.... [Link]

  • CORE. Understanding chlorophylls. [Link]

  • PubMed. Deuterium NMR study of the interaction of phytanic acid and phytol with the head group region of a phospholipid bilayer. Evidence of magnetic orientation. [Link]

  • ResearchGate. ¹H-NMR spectra of phytol (1) and derivatives 1a–i.. [Link]

  • NIST. 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-. [Link]

  • PDBj. PDBj Mine: Chemie - FOF - (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. [Link]

  • FooDB. Showing Compound 3,7,11-Trimethyl-1,2,6,10-dodecatrienol (FDB003890). [Link]

  • PubMed. Characterization of the Final Step in the Conversion of Phytol Into Phytanic Acid. [Link]

  • PubMed. Identification of fatty aldehyde dehydrogenase in the breakdown of phytol to phytanic acid. [Link]

Sources

A Comparative Guide to the Anthelmintic Efficacy of 3,7,11-Trimethyldodec-2-en-1-ol (Farnesol) Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive evaluation of the anthelmintic potential of 3,7,11-Trimethyldodec-2-en-1-ol, a naturally occurring sesquiterpene alcohol more commonly known as Farnesol. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents against helminth infections. Helminthiasis, or worm infection, is a major global health issue affecting a significant portion of the world's population, particularly in developing nations.[1] The rise of resistance to current anthelmintic drugs necessitates the exploration of new chemical entities.[2]

Farnesol, an acyclic sesquiterpene alcohol found in various essential oils, has demonstrated a range of biological activities, including antimicrobial and antitumor effects.[3][4][5] This guide will objectively compare its performance with standard anthelmintic drugs, providing a framework of experimental data and protocols to validate its potential.

Introduction to Standard Anthelmintic Drugs and Their Mechanisms

A clear understanding of the existing therapeutic landscape is crucial for evaluating a new candidate. The most widely used anthelmintics fall into distinct chemical classes with specific modes of action.[1][6][7]

  • Benzimidazoles (e.g., Albendazole, Mebendazole): These drugs function by binding to the β-tubulin protein of the parasite, which inhibits the polymerization of microtubules.[6][8] This disruption of the cytoskeleton interferes with essential functions like cell division, motility, and nutrient uptake, ultimately leading to the parasite's death.[1][6][8]

  • Macrocyclic Lactones (e.g., Ivermectin): Ivermectin targets the parasite's nervous system by binding with high affinity to glutamate-gated chloride ion channels present in invertebrate nerve and muscle cells.[6] This action increases the permeability of the cell membrane to chloride ions, causing hyperpolarization of the nerve or muscle cell, which results in paralysis and death of the parasite.[6]

  • Praziquantel: This drug is the treatment of choice for many trematode (fluke) and cestode (tapeworm) infections.[8][9] Its mechanism involves causing a rapid influx of calcium ions into the schistosome, leading to severe muscle contractions and paralysis.[1] This also causes damage to the parasite's tegument (outer covering), making it susceptible to the host's immune response.[1]

Evaluating Anthelmintic Efficacy: A Methodological Framework

To rigorously assess the potential of Farnesol, a multi-tiered approach involving both in vitro and in vivo assays is essential. This framework allows for initial high-throughput screening followed by validation in a biological system that more closely mimics a natural infection.

In vitro assays are fundamental for the primary screening of potential anthelmintic compounds.[2] They offer a controlled environment to assess the direct effect of a compound on various life stages of the parasite.

Key In Vitro Assays:

  • Adult Worm Motility Assay (AWMA): This assay directly measures the effect of a compound on the viability and motor activity of adult worms.[10][11]

  • Egg Hatch Assay (EHA): This test evaluates the ovicidal activity of a compound by determining its ability to inhibit the hatching of parasite eggs.[12][13]

  • Larval Development and Motility Assays (LDA/LMA): These assays assess the compound's impact on the development and motility of larval stages, which are critical for the parasite's life cycle.[10][12][14]

Protocol: Adult Worm Motility Assay (AWMA)

  • Parasite Collection: Collect adult worms (e.g., Haemonchus contortus from sheep abomasa or Schistosoma mansoni from experimentally infected mice) and wash them in a suitable buffer like Phosphate Buffered Saline (PBS).[10][11]

  • Assay Setup: In a multi-well plate, add a defined number of worms to each well containing culture medium (e.g., RPMI-1640).

  • Compound Addition: Introduce serial dilutions of Farnesol (dissolved in a suitable solvent like DMSO, with a final concentration that does not affect worm motility) to the wells. Include a negative control (solvent only) and a positive control (a standard drug like Albendazole or Ivermectin).[10]

  • Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for a set period (e.g., 24-72 hours).

  • Motility Scoring: At regular intervals, observe the worms under a microscope and score their motility. A common scoring system ranges from 3 (normal activity) to 0 (death/no movement).[10]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of worm motility).[10]

While in vitro assays are valuable for initial screening, in vivo studies using animal models are the gold standard for confirming anthelmintic efficacy.[2][12][15] These models account for pharmacokinetic and pharmacodynamic factors that cannot be replicated in vitro.

Common In Vivo Models:

  • Murine Models: Mice are frequently used for modeling human helminth infections, such as Schistosoma mansoni (schistosomiasis) and Heligmosomoides polygyrus (a model for gastrointestinal nematodes).[2][15]

  • Gerbil Models: Gerbils are a suitable model for certain parasites like Brugia malayi (lymphatic filariasis).

  • Sheep Models: For veterinary anthelmintic research, naturally or experimentally infected sheep are often used to study gastrointestinal nematodes like Haemonchus contortus.[15]

Protocol: Fecal Egg Count Reduction Test (FECRT) in a Murine Model

  • Animal Infection: Experimentally infect mice with a known number of infective larvae (e.g., Heligmosomoides polygyrus).

  • Treatment: Once the infection is established (typically confirmed by the presence of eggs in the feces), divide the mice into groups. Administer Farnesol orally at different doses to the test groups. Include a vehicle control group and a positive control group treated with a standard drug like Albendazole.

  • Fecal Collection: Collect fecal samples from each mouse before and at specific time points after treatment (e.g., 7 and 14 days).

  • Egg Counting: Use a standardized technique, such as the modified McMaster method, to count the number of eggs per gram of feces.[15]

  • Efficacy Calculation: Calculate the percentage reduction in fecal egg count for each treatment group compared to the control group. A reduction of 95% or more is generally considered effective.

Comparative Efficacy Data: Farnesol vs. Standard Drugs

Published research on the direct anthelmintic properties of Farnesol is emerging. One study investigated its in vitro scolicidal activity against the protoscoleces of Echinococcus granulosus, the causative agent of cystic echinococcosis.[16][17]

CompoundParasiteAssay TypeEfficacy Metric (LC50)Reference
Farnesol Echinococcus granulosus (protoscoleces)In Vitro Scolicidal113.68 µg/mL[16]
Albendazole Echinococcus granulosus (protoscoleces)In Vitro ScolicidalData not directly compared in the same study, but it is a standard treatment.[16]

LC50: Lethal concentration required to kill 50% of the protoscoleces.

It is important to note that this is a single study on a specific parasite stage. Extensive further research is required to establish a broader spectrum of activity and to compare its efficacy directly with standard drugs across various helminth species. For context, the efficacy of standard drugs is well-documented. For instance, Albendazole is effective against a wide range of nematodes and some cestodes, while Praziquantel is highly effective against most trematodes and cestodes.[8][9]

Potential Mechanisms of Action for Farnesol

The precise anthelmintic mechanism of Farnesol is not yet fully elucidated. However, based on its known biological activities in other organisms, several potential mechanisms can be hypothesized:

  • Membrane Disruption: Farnesol is a hydrophobic molecule known to accumulate in and disrupt cell membranes.[3][18][19] This could lead to increased permeability, loss of ionic homeostasis, and eventual death of the parasite. This mechanism has been suggested for its antibacterial activity.[19]

  • Interference with a Farnesyltransferase: Farnesyltransferase is a crucial enzyme in many organisms, including helminths, that is involved in protein prenylation, a process vital for cell signaling and growth.[20] Inhibition of this enzyme could have detrimental effects on the parasite.

  • Neuromuscular Effects: Many anthelmintics act on the parasite's nervous system.[1][6] Farnesol's effects on ion channels or neurotransmitter receptors in helminths could be a potential area of investigation.

Diagram: Experimental Workflow for Anthelmintic Drug Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Test Compound (Farnesol) AWMA Adult Worm Motility Assay Compound->AWMA EHA Egg Hatch Assay Compound->EHA LMA Larval Motility Assay Compound->LMA IC50 Determine IC50/LC50 AWMA->IC50 EHA->IC50 LMA->IC50 AnimalModel Infected Animal Model (e.g., Mouse) Treatment Treatment with Compound AnimalModel->Treatment FECRT Fecal Egg Count Reduction Test Treatment->FECRT WormBurden Worm Burden Reduction Treatment->WormBurden Efficacy Calculate % Efficacy FECRT->Efficacy WormBurden->Efficacy Hit Promising Hit IC50->Hit If Potent Efficacy->Hit If Effective

Caption: Workflow for evaluating the anthelmintic potential of a test compound.

Diagram: Known Mechanism of Albendazole

G Albendazole Albendazole BetaTubulin Parasite β-Tubulin Albendazole->BetaTubulin Binds to Polymerization Microtubule Polymerization BetaTubulin->Polymerization Inhibits Disruption Cytoskeleton Disruption Polymerization->Disruption Functions Impaired Cellular Functions (e.g., nutrient uptake, motility) Disruption->Functions Death Parasite Death Functions->Death

Caption: Mechanism of action of Albendazole via inhibition of microtubule polymerization.

Conclusion and Future Directions

The preliminary data on Farnesol's scolicidal activity against Echinococcus granulosus is encouraging and warrants further investigation.[16] Its natural origin and established use in other industries suggest a potentially favorable safety profile, although this would need to be rigorously confirmed.

Future research should focus on:

  • Broad-spectrum in vitro screening: Testing Farnesol against a panel of clinically relevant nematodes, cestodes, and trematodes.

  • Direct comparative studies: Performing head-to-head in vitro and in vivo comparisons with standard drugs like Albendazole, Ivermectin, and Praziquantel.

  • Mechanism of action studies: Elucidating the precise molecular target(s) of Farnesol in helminths.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Farnesol to potentially improve potency and selectivity.

  • Toxicology and safety pharmacology: Thoroughly evaluating the safety profile of Farnesol in preclinical models.

By systematically addressing these areas, the scientific community can determine if 3,7,11-Trimethyldodec-2-en-1-ol represents a viable lead compound for the next generation of anthelmintic therapies.

References

  • Application Notes and Protocols for In Vitro Anthelmintic Activity Assay of Anthelvencin A - Benchchem.
  • Anthelmintic agents: vermicide and vermifuge - Insights in Biology and Medicine. (2022-05-06).
  • Anthelmintic Drugs | Concise Medical Knowledge - Lecturio. (2025-12-15).
  • Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes - Transfert de Technologie en Agriculture Maroc. (2022-06-01).
  • Antischistosomal Activity of the Terpene Nerolidol - PMC - NIH.
  • High-content approaches to anthelmintic drug screening - PMC - NIH.
  • Anthelmintic Drugs | Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e | AccessMedicine.
  • Anthelmintics - GlobalRPH. (2018-04-20).
  • Bioactivity of Farnesyltransferase Inhibitors Against Entamoeba histolytica and Schistosoma mansoni - PubMed. (2019-05-29).
  • Drugs for Helminths | Oncohema Key. (2017-07-01).
  • In Vitro Scolicidal Activity of the Sesquiterpenes Isofuranodiene, α-Bisabolol and Farnesol on Echinococcus granulosus Protoscoleces - PMC. (2020-08-07).
  • Advances in diagnosis and control of anthelmintic resistant gastrointestinal helminths infecting ruminants - PMC. (2021-11-10).
  • Anthelmintic drug discovery: target identification, screening methods and the role of open science - PMC.
  • In Vitro Scolicidal Activity of the Sesquiterpenes Isofuranodiene, α-Bisabolol and Farnesol on Echinococcus granulosus Protoscoleces - PubMed. (2020-08-07).
  • Dead protoscoleces of Echinococcus granulosus after exposure to tested drugs and with 0.1% eosin - ResearchGate.
  • (PDF) An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - ResearchGate.
  • In vitro determination of the anti-helminthic properties of Anthocleista djalonensis - GSC Online Press. (2022-06-11).
  • In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC.
  • In Vitro Anthelmintic Activity of Four Plant-Derived Compounds against Sheep Gastrointestinal Nematodes - MDPI. (2018-09-10).
  • Anti-Schistosoma mansoni effects of essential oils and their components - Research UEES. (2020-08-01).
  • Anti-Schistosoma mansoni effects of essential oils and their components - PubMed. (2020-08-15).
  • (PDF) In Vitro Scolicidal Activity of the Sesquiterpenes Isofuranodiene, α-Bisabolol and Farnesol on Echinococcus granulosus Protoscoleces - ResearchGate. (2025-10-16).
  • (PDF) Field Evaluation for Anthelmintic-Resistant Ovine Gastrointestinal Nematodes by In Vitro and In Vivo Assays - ResearchGate. (2025-08-07).
  • Natural Products as Leads in Schistosome Drug Discovery - MDPI. (2015-01-23).
  • Farnesol, the farnesol pathway, and the immune-gut-brain axis - Frontiers.
  • Farnesol Emulsion as an Effective Broad-Spectrum Agent against ESKAPE Biofilms - PMC. (2024-08-17).
  • Enhancement of the antifungal activity of some antimycotics by farnesol and reduction of Candida albicans pathogenicity in a quail model experiment - PMC.
  • Farnesol induces fatty acid oxidation and decreases triglyceride accumulation in steatotic HepaRG cells - PMC.
  • Repurposing Farnesol for Combating Drug-Resistant and Persistent Single and Polymicrobial Biofilms - PMC. (2024-04-11).
  • Farnesol induces fatty acid oxidation and decreases triglyceride accumulation in steatotic HepaRG cells - PubMed. (2019-02-15).
  • Intraluminal Farnesol and Farnesal in the Mealworm's Alimentary Canal: An Unusual Storage Site Uncovering Hidden Eukaryote Ca2+-Homeostasis-Dependent “Golgicrine” Activities - Frontiers.
  • Farnesol – Knowledge and References - Taylor & Francis.
  • Multi-omics approaches reveal the mechanisms underlying the interaction between cyst fluid of Echinococcus granulosus and host immune cells - Frontiers.
  • Antibacterial, Antibiofilm, and Antiviral Farnesol-Containing Nanoparticles Prevent Staphylococcus aureus from Drug Resistance Development - PMC. (2022-07-07).
  • Farnesol Emulsion as an Effective Broad-Spectrum Agent against ESKAPE Biofilms - MDPI. (2024-08-17).
  • Antimicrobial effect of farnesol, a Candida albicans quorum sensing molecule, on Paracoccidioides brasiliensis growth and morphogenesis - PMC. (2009-04-29).
  • Various natural sources of farnesol. | Download Scientific Diagram - ResearchGate.
  • Farnesol as a multifunctional candidate for treatment development - White Rose Research Online. (2024-02-27).
  • Farnesol - Wikipedia.
  • Farnesol - The Ingredient Directory - The Fragrance Conservatory.

Sources

Comparative Kinetic Analysis of Farnesyl Pyrophosphate (FPP) Analogues: A Guide to Alternate Substrates for Protein Prenylation Studies

Author: BenchChem Technical Support Team. Date: April 2026

3,7,11-Trimethyldodec-2-en-1-ol pyrophosphate , universally known as Farnesyl Pyrophosphate (FPP) , is a critical 15-carbon isoprenoid lipid donor. In eukaryotic cells, Protein Farnesyltransferase (FTase) utilizes FPP to catalyze the post-translational thioether linkage of a farnesyl group to the cysteine residue of proteins bearing a C-terminal CaaX motif (such as Ras GTPases).

For researchers, scientists, and drug development professionals, modifying the FPP scaffold is a powerful strategy to study prenylation mechanisms, develop bioorthogonal labeling probes, or design targeted FTase inhibitors. However, altering the FPP structure inevitably impacts its binding affinity ( Km​ ) and catalytic turnover ( kcat​ ). This guide provides an objective, data-driven comparative analysis of FPP analogues, detailing their kinetic performance and the experimental protocols required to validate them.

Mechanistic Grounding: Why Modify FPP?

The rational design of FPP analogues relies on the structural topology of the FTase active site. The enzyme requires the highly charged pyrophosphate moiety to anchor the substrate to a catalytic zinc ion ( Zn2+ ). However, the hydrophobic binding pocket that accommodates the isoprene tail is remarkably permissive, particularly at the ω -terminus (the end furthest from the pyrophosphate) [1].

Because the ω -terminus extends into the exit groove of the enzyme, researchers can substitute the terminal isoprene units with aryl groups, bioorthogonal handles (azides/alkynes), or photoaffinity labels without completely abolishing catalytic activity.

The Kinetic Bottleneck: Product Release

When analyzing FPP analogues, it is crucial to distinguish between the chemical alkylation step and the steady-state turnover. FTase operates via a sequential mechanism where FPP binds first, followed by the CaaX peptide [2]. Under steady-state conditions (multiple turnovers), the rate-limiting step is typically product release rather than the chemical thioether formation. Therefore, bulky FPP analogues might show a normal single-turnover rate ( kSTO​ ) but a drastically reduced steady-state kcat​ due to the farnesylated product becoming trapped in the exit groove [1].

FTase_Cycle E FTase (E) E_FPP E • FPP Analogue E->E_FPP Analogue Binding E_FPP_Pep E • FPP • CaaX (Ternary Complex) E_FPP->E_FPP_Pep Peptide Binding E_Prod E • Farnesylated Peptide + PPi E_FPP_Pep->E_Prod Catalysis (k_chem) E_Prod->E Product Release (Rate-limiting) Prod Farnesylated Protein E_Prod->Prod Dissociation

Catalytic cycle of FTase highlighting the rate-limiting product release step.

Comparative Kinetic Data of Key FPP Analogues

To objectively compare performance, we evaluate three primary classes of FPP analogues against the natural substrate. The data below represents steady-state kinetic parameters derived using a standardized fluorescent peptide substrate (Dansyl-GCVLS) and mammalian or yeast FTase[1, 3, 4].

Table 1: Steady-State Kinetic Parameters of FPP and Analogues
Substrate ClassSpecific Analogue Km​ ( μM ) kcat​ ( s−1 )Relative Efficiency ( kcat​/Km​ )Primary Application
Natural Substrate FPP ~0.03 - 0.05~0.05 - 0.10100% (Baseline)Endogenous lipid donor
Aryl/Benzyl Analogues Anilinogeranyl PP (AGPP) ~0.15~0.08~35%Immunodetection, structurally rigid probes [1]
ω -Bioorthogonal Azide 3-OPP ~0.04~0.12~210%Staudinger/Click chemistry labeling [3]
ω -Bioorthogonal Alkyne 9-OPP ~0.06~0.04~72%CuAAC Click chemistry labeling [3]
Photoaffinity Probes Perfluorophenyl Azide FPP ~0.10~0.02~15%Active-site crosslinking & structural mapping[4]

Note: Values are approximate and highly dependent on the specific CaaX peptide sequence and enzyme source used in the assay. Azide 3-OPP demonstrates exceptional catalytic efficiency, occasionally surpassing natural FPP, making it a premier choice for in vitro labeling.

Experimental Protocols for Kinetic Analysis

To ensure scientific integrity and reproducibility, the kinetic evaluation of any new FPP analogue must utilize a self-validating system. The following protocols outline the industry-standard methodologies for determining both steady-state and single-turnover kinetics.

Protocol A: Steady-State Kinetics (Continuous Fluorescence Assay)

This assay leverages a Dansyl-labeled CaaX peptide (Dansyl-GCVLS). As the hydrophobic FPP analogue is transferred to the peptide, the local environment of the Dansyl group becomes more hydrophobic, resulting in a measurable increase in fluorescence quantum yield.

Materials:

  • Purified Recombinant FTase (e.g., 10-50 nM final concentration).

  • Dansyl-GCVLS peptide (Fixed concentration: 2.0 μM ).

  • FPP Analogue (Titrated concentrations: 0.01 μM to 5.0 μM ).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2​ , 20 μM ZnCl2​ , 5 mM DTT, 0.1% Octyl- β -D-glucopyranoside.

Step-by-Step Methodology:

  • Baseline Equilibration: In a quartz cuvette or black 96-well microplate, combine the assay buffer, Dansyl-GCVLS, and the FPP analogue. Incubate at 25°C for 5 minutes to establish a stable fluorescence baseline.

  • Reaction Initiation: Add the purified FTase to initiate the reaction.

  • Real-Time Monitoring: Monitor the reaction using a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 505 nm. Record the initial linear velocity ( v0​ ) for the first 5-10% of substrate depletion.

  • Data Synthesis: Plot the initial velocities against the FPP analogue concentrations. Fit the data to the Michaelis-Menten equation ( v=Vmax​[S]/(Km​+[S]) ) using nonlinear regression software to extract Km​ and kcat​ .

Protocol B: Single-Turnover Kinetics (Quench-Flow)

Because steady-state kcat​ is often masked by slow product release, single-turnover kinetics are required to measure the true chemical rate of thioether bond formation ( kSTO​ ).

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate a high concentration of FTase (e.g., 1 μM ) with a saturating concentration of the FPP analogue (e.g., 5 μM ) to form the E•FPP binary complex.

  • Rapid Mixing: Using a rapid quench-flow apparatus, mix the E•FPP complex with a sub-stoichiometric amount of radiolabeled or fluorescent CaaX peptide (e.g., 0.2 μM ).

  • Acid Quenching: Quench the reaction at millisecond to second intervals (e.g., 10 ms to 5 s) using 0.5 M EDTA or 4% trifluoroacetic acid (TFA).

  • Product Quantification: Separate the unreacted peptide from the prenylated product using HPLC or TLC. Fit the product formation over time to a single exponential equation to determine kSTO​ .

Workflow Prep Prepare FTase & FPP Analogue (Varying Concentrations) Mix Mix with Dansyl-GCVLS Peptide (Fixed Concentration) Prep->Mix Assay Continuous Fluorescence Assay (Ex: 340nm, Em: 505nm) Mix->Assay Data Nonlinear Regression Fitting (Extract k_cat and K_m) Assay->Data

Experimental workflow for steady-state kinetic analysis of FPP analogues.

Strategic Selection Guide

When selecting an FPP analogue for your research pipeline, base your decision on the kinetic profile and the downstream application:

  • For Live-Cell Proteomic Profiling: Select ω -Azide or ω -Alkyne analogues (e.g., 3-OPP or 9-OPP). Their Km​ and kcat​ values closely mimic natural FPP, ensuring that endogenous FTase can efficiently utilize them without causing severe substrate inhibition or altering cellular prenylation dynamics [3].

  • For Structural Biology & Active Site Mapping: Select Photoaffinity Analogues (e.g., perfluorophenyl azides). While their catalytic efficiency is lower (~15% of FPP), their ability to covalently crosslink to the active site upon UV irradiation makes them invaluable for identifying cryptic binding pockets [4].

  • For FTase Inhibition Studies: Look for analogues with a highly competitive Km​ (low nanomolar) but an effectively zero kcat​ . Analogues where the pyrophosphate is replaced by non-hydrolyzable phosphonates act as potent competitive inhibitors by trapping the enzyme in an inactive binary complex [2].

Validating 3,7,11-Trimethyldodec-2-en-1-ol (Farnesol) in Barleria cristata Extracts: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Barleria cristata L. (Acanthaceae), commonly known as the Philippine violet, is a highly regarded ethnomedicinal plant utilized for its anti-inflammatory, antimicrobial, and hepatoprotective properties[1]. Recent phytochemical screenings have revealed a complex matrix of secondary metabolites within its leaves, including alkaloids, flavonoids, and critical terpenoids[1].

Among these, 3,7,11-Trimethyldodec-2-en-1-ol , universally known as Farnesol , is a 15-carbon acyclic sesquiterpene alcohol of significant pharmacological interest. Farnesol is renowned for its ability to induce apoptosis in cancer cell lines and act as a potent quorum-sensing inhibitor in pathogenic fungi like Candida albicans[2]. Validating the presence and concentration of Farnesol in Barleria cristata requires robust extraction techniques paired with high-resolution analytical chromatography due to the compound's volatility and the presence of multiple geometric isomers (e.g., E,E; Z,E; E,Z; Z,Z).

This guide provides an objective comparison of extraction and analytical methodologies, culminating in a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for Farnesol quantification.

Comparative Extraction Methodologies

The isolation of volatile sesquiterpenes like Farnesol from the dense cellulosic matrix of Barleria cristata leaves presents a thermodynamic challenge. The chosen extraction method must balance yield with the thermal stability of the target analyte.

Soxhlet Extraction (Methanolic) vs. Supercritical Fluid Extraction (SFE)
  • Methanolic Soxhlet Extraction: The traditional gold standard. Methanol effectively disrupts the plant cell wall, liberating both polar (flavonoids) and non-polar (terpenoids) constituents[1][3]. However, the continuous heating cycles (typically 24 hours at 65°C) pose a risk of thermal degradation or isomerization of Farnesol.

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂. SFE is highly selective for lipophilic compounds like sesquiterpenes. Because it operates at lower temperatures (e.g., 40°C) and leaves no solvent residue, it perfectly preserves the isomeric integrity of Farnesol, though it requires significant capital expenditure.

Table 1: Performance Comparison of Extraction Techniques for Sesquiterpenes
ParameterMethanolic Soxhlet ExtractionSupercritical CO₂ Extraction (SFE)Microwave-Assisted Extraction (MAE)
Farnesol Yield Moderate to HighHighModerate
Thermal Degradation Risk High (Prolonged heat)Low (Isothermal, low heat)Moderate (Localized superheating)
Extract Complexity Very High (Co-extracts polar compounds)Low (Highly selective for non-polars)High
Cost & Accessibility Low Cost, Highly AccessibleHigh Cost, SpecializedModerate Cost

Analytical Validation: Comparing Chromatographic Modalities

To definitively validate 3,7,11-Trimethyldodec-2-en-1-ol, the analytical platform must resolve its specific isomers and differentiate it from structurally similar terpenoids (like nerolidol).

GC-MS vs. LC-MS/MS vs. UPC²
  • Gas Chromatography-Mass Spectrometry (GC-MS): The apex modality for volatile and semi-volatile terpenoids. Utilizing a non-polar stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane), GC-MS exploits Farnesol's high vapor pressure. Electron Ionization (EI) at 70 eV yields a highly reproducible fragmentation pattern (m/z 69, 81, 93) with a molecular ion of m/z 222.37[2].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While excellent for heavier glycosides found in Barleria cristata, LC-MS struggles with Farnesol due to poor ionization efficiency of the aliphatic alcohol in Electrospray Ionization (ESI) without prior chemical derivatization.

  • UltraPerformance Convergence Chromatography (UPC²): An emerging orthogonal technique utilizing supercritical CO₂ as the mobile phase. UPC² can separate cosmetic allergens and terpenoids like Farnesol in under 7 minutes, offering a much faster alternative to GC-MS, though it lacks the ubiquitous library-matching capabilities of EI-MS.

Table 2: Analytical Platform Comparison for Farnesol Detection
FeatureGC-MS (EI)LC-MS/MS (ESI)UPC²-MS
Suitability for Farnesol Optimal (Gold Standard) Sub-optimalExcellent
Isomer Resolution Excellent (Baseline separation)PoorGood
Typical Run Time 25 - 40 minutes15 - 30 minutes< 7 minutes
Library Matching NIST/Wiley (Highly reliable)Requires custom MRM transitionsRequires custom MRM transitions

Visualizing the Analytical & Biological Pathways

To understand both the analytical decision tree and the biological relevance of Farnesol, review the following system diagrams.

AnalyticalWorkflow n1 Barleria cristata Leaves (Pulverized) n2 Soxhlet Extraction (Methanol, 24h) n1->n2 Traditional Route n3 Supercritical CO2 Extraction (SFE) n1->n3 High-Fidelity Route n4 Crude Extract Concentration (40°C) n2->n4 n3->n4 n5 GC-MS Analysis (DB-5 Column, EI Mode) n4->n5 Primary Volatile Profiling n6 UPC2-MS Analysis (Orthogonal Check) n4->n6 Rapid Isomer Separation n7 Farnesol Validation (m/z 222.37, RT ~10.0 min) n5->n7 Spectral Library Match n6->n7 MRM Confirmation

Caption: Analytical workflow for the extraction and chromatographic validation of Farnesol.

BiologicalMechanism farnesol Farnesol (3,7,11-Trimethyldodec-2-en-1-ol) hmg HMG-CoA Reductase farnesol->hmg Downregulates ros Intracellular ROS Generation farnesol->ros Induces mev Mevalonate Pathway hmg->mev Blocks apop Apoptosis (Cancer / Fungal Cells) mev->apop Inhibition promotes ros->apop Triggers

Caption: Farnesol's mechanism of action: Mevalonate pathway inhibition and ROS-induced apoptosis.

Step-by-Step Experimental Protocol: GC-MS Validation

This self-validating protocol ensures high-fidelity detection of Farnesol isomers in Barleria cristata, minimizing false positives from co-eluting matrix components.

Phase 1: Sample Preparation & Extraction

Causality Check: Methanol is chosen for Soxhlet extraction as it penetrates the dried leaf matrix efficiently, though rotary evaporation must be strictly temperature-controlled to prevent volatilizing the target sesquiterpenes[3].

  • Collect, wash, and shade-dry Barleria cristata leaves to prevent UV-induced degradation of phytochemicals. Pulverize into a fine powder.

  • Load 50g of the powdered sample into a Soxhlet apparatus.

  • Extract using 500 mL of HPLC-grade Methanol for 24 hours.

  • Concentrate the crude extract using a rotary evaporator set strictly to 40°C under reduced pressure.

  • Resuspend the dried extract in 100% GC-grade methanol (1 mg/mL) and filter through a 0.22 µm PTFE syringe filter.

Phase 2: GC-MS Instrumentation Setup

Causality Check: A DB-5 (or Rxi-5Sil MS) column is utilized because its 5% diphenyl/95% dimethylpolysiloxane stationary phase provides the exact non-polar environment needed to separate the subtle geometric differences between Farnesol's E,E and Z,E isomers[2][4].

  • System: Hewlett-Packard 5972 Series II (or modern equivalent like Agilent 7890B/5977B)[2].

  • Column: 30-m DB-5 capillary column (0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Inject 1.0 µL of the sample in splitless mode. Set the injector temperature to 250°C.

Phase 3: Temperature Programming & MS Detection
  • Oven Program:

    • Initial temperature: 100°C, hold for 3 minutes.

    • Ramp: 20°C/min up to 280°C.

    • Final hold: 280°C for 5 minutes to bake out heavy matrix contaminants (e.g., triterpenoids and sterols)[2].

  • Detector: Set the MS transfer line to 280°C. Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40 to 500.

Phase 4: Data Analysis & Self-Validation
  • Retention Time (RT) Matching: Commercial mixed-isomer Farnesol standards will typically elute as three distinct peaks (representing Z,Z; Z,E/E,Z; and E,E isomers) between 9.7 and 10.1 minutes under these exact oven conditions. The (E,E)-farnesol isomer, which possesses the highest biological activity, elutes last[2].

  • Spectral Deconvolution: Extract the ion chromatogram (EIC) for m/z 222 (Molecular Ion, C15​H26​O ).

  • Confirmation: Verify the presence of primary fragmentation ions: m/z 69 (base peak, prenyl cation), m/z 81 , and m/z 93 . Cross-reference the fragmentation pattern against the NIST/Wiley mass spectral libraries with a required match factor of >90%.

References

  • Phytoconstituents Screening, TLC, And GC-MS Analysis Of Barleria Cristata Linn. Leaves Methanolic Extract Journal of Pharmaceutical Negative Results[Link]

  • In vitro Antioxidant, Anticancer Effect and GC-MS Analysis of Barleria cuspidata F. Heyne ex. Nees Asian Journal of Biological and Life Sciences[Link]

  • Quorum Sensing in the Dimorphic Fungus Candida albicans Is Mediated by Farnesol Applied and Environmental Microbiology - ASM Journals[Link]

  • Retention Database for Prediction, Simulation, and Optimization of GC Separations ACS Omega - ACS Publications[Link]

  • Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection Waters Corporation[Link]

Sources

A Senior Application Scientist's Guide to Comparing Solvent Extraction Efficiency for 3,7,11-Trimethyldodec-2-en-1-ol (Farnesol)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3,7,11-Trimethyldodec-2-en-1-ol, a sesquiterpene alcohol commonly known as farnesol, is a compound of significant interest in the pharmaceutical, cosmetic, and fragrance industries.[1] Its effective extraction from various matrices, whether from natural plant sources or microbial production systems, is a critical first step for research and commercial applications.[2] This guide provides an in-depth comparison of the extraction efficiency of farnesol using a range of common laboratory solvents. We will explore the physicochemical principles governing solvent selection, present comparative data, and provide a validated experimental protocol for researchers to replicate and adapt. Our objective is to equip scientists and drug development professionals with the necessary knowledge to make informed decisions for optimizing farnesol recovery.

Understanding the Analyte: The Physicochemical Nature of Farnesol

To select an appropriate extraction solvent, one must first understand the molecular characteristics of the target analyte, farnesol (C₁₅H₂₆O).[3][4] Farnesol is an acyclic sesquiterpene alcohol, which gives it a dual nature in terms of polarity.[4]

  • Structure and Polarity: The molecule consists of a long, 15-carbon isoprenoid chain, which is nonpolar and hydrophobic. However, the presence of a primary alcohol (-OH) group at one end introduces a degree of polarity, allowing for hydrogen bonding.[3] This structure means farnesol is not strictly nonpolar; it is a relatively nonpolar molecule with a polar functional group.

  • Solubility: Consequently, farnesol is practically insoluble in water but is miscible with oils and soluble in many organic solvents.[2][3] Its solubility in 70% ethanol is a well-documented property.[3] The key to efficient extraction lies in choosing a solvent that can effectively solvate both the long hydrocarbon chain and accommodate the polar hydroxyl group.

The Principle of Solvent Selection: "Like Dissolves Like"

The foundational principle guiding solvent extraction is that a solute will dissolve best in a solvent that has a similar polarity. For farnesol, this means the ideal solvent will have a polarity that strikes a balance between its large nonpolar backbone and its single polar functional group.

  • Nonpolar Solvents (e.g., Hexane, Heptane): These solvents are excellent for dissolving the long hydrocarbon tail of farnesol. However, they may be less efficient at interacting with the polar alcohol group, potentially leading to lower overall extraction yields compared to moderately polar options.

  • Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents often represent the "sweet spot" for molecules like farnesol. They possess both nonpolar regions and a polar functional group (an ester or chlorine atoms), allowing them to interact favorably with both parts of the farnesol molecule.

  • Polar Solvents (e.g., Ethanol, Methanol): While farnesol is soluble in alcohols, highly polar solvents might also co-extract a significant amount of undesirable polar impurities from a complex matrix (like plant material), which can complicate downstream purification.[5] However, for cleaner systems, such as microbial cultures, they can be very effective.[6]

Comparative Analysis of Solvents for Farnesol Extraction

The choice of solvent directly impacts not only the yield but also the purity of the extracted farnesol. The following table summarizes the properties and expected performance of several common solvents. While exact efficiency percentages can vary based on the matrix, temperature, and extraction time, this table provides a relative comparison based on physicochemical principles and available literature.

SolventFormulaBoiling Point (°C)Key AdvantagesPotential Drawbacks
n-Hexane C₆H₁₄69High selectivity for nonpolar compounds, easy to evaporate.Lower efficiency for farnesol due to its hydroxyl group; flammable.
Ethyl Acetate C₄H₈O₂77Excellent balance of polarity for farnesol, good volatility, less toxic than chlorinated solvents.[7]Can co-extract some moderately polar impurities.
Ethanol C₂H₅OH78High solubility for farnesol, considered a "green" and safe solvent.[8]Can extract a wide range of polar impurities, higher boiling point makes it harder to remove.
Methanol CH₃OH65Good solvent for farnesol, lower boiling point than ethanol.Toxic; can extract many polar impurities.
Dichloromethane (DCM) CH₂Cl₂40Highly effective solvent for a broad range of compounds, very volatile.Environmental and health concerns (chlorinated solvent).
Acetone C₃H₆O56Good solubility for farnesol, miscible with water, volatile.Can co-extract water and many impurities.

A study on the quantification of farnesol from Candida albicans cultures noted that while hexane is a slightly better solvent for the extraction of farnesol itself, ethyl acetate was chosen because it effectively extracts both farnesol and more polar aromatic fusel alcohols in the same assay, highlighting its versatility.[7]

Experimental Protocol: A Validated Method for Comparing Extraction Efficiency

This section provides a robust, self-validating protocol for comparing the efficiency of different solvents for farnesol extraction from a solid or semi-solid matrix (e.g., plant material, microbial biomass).

Materials & Reagents
  • Dried and powdered source material (e.g., Cymbopogon winterianus leaves)

  • Solvents: n-Hexane, Ethyl Acetate, Ethanol (all analytical grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Farnesol analytical standard (≥96% purity)

  • Internal Standard (IS): 1-Tetradecanol or similar long-chain alcohol

  • Glassware: Erlenmeyer flasks (100 mL), Büchner funnel, vacuum flask, graduated cylinders, vials for GC-MS

  • Equipment: Analytical balance, rotary evaporator, vortex mixer, ultrasonic bath, GC-MS system.[9]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the comparative extraction and analysis.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Parallel Extraction cluster_processing Extract Processing cluster_analysis Quantification A Weigh 1g of Dried Source Material (in triplicate) B1 Add 20mL n-Hexane A->B1 B2 Add 20mL Ethyl Acetate A->B2 B3 Add 20mL Ethanol A->B3 C Vortex & Sonicate (30 min, 30°C) B1->C B2->C B3->C D Vacuum Filter to Remove Solids C->D E Dry Filtrate with Anhydrous Na₂SO₄ D->E F Evaporate Solvent (Rotary Evaporator) E->F G Reconstitute Residue in 1mL of Ethyl Acetate with IS F->G H Analyze by GC-MS G->H I Calculate Yield (%) H->I

Caption: Workflow for comparing farnesol extraction efficiency.

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh 1.0 g of the dried, powdered source material into three separate 100 mL Erlenmeyer flasks for each solvent to be tested (i.e., nine flasks in total for three solvents).

  • Solvent Addition: To each set of three flasks, add 20 mL of the respective solvent (n-hexane, ethyl acetate, or ethanol).

  • Extraction: Tightly cap the flasks. Vortex each flask for 1 minute, then place them in an ultrasonic bath at 30°C for 30 minutes to ensure thorough extraction.[10]

  • Filtration: Separate the extract from the solid material by vacuum filtration through a Büchner funnel. Wash the solid residue in the funnel with an additional 5 mL of the corresponding solvent to ensure complete recovery.

  • Drying the Extract: Add a small amount of anhydrous sodium sulfate to each filtrate to remove any residual water. Swirl and let it sit for 5 minutes, then filter again into a clean, pre-weighed round-bottom flask.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator at a temperature appropriate for the solvent's boiling point (e.g., 40°C for ethyl acetate).

  • Quantification Preparation: Once the solvent is fully evaporated, re-dissolve the oily residue (the crude extract) in exactly 1.0 mL of ethyl acetate containing a known concentration of the internal standard (e.g., 100 µg/mL 1-tetradecanol).[7]

  • Analysis: Inject a 1 µL aliquot of the final solution into a GC-MS system.[11] Use a standard curve prepared from the farnesol analytical standard to quantify the concentration in your samples.

  • Calculation: Calculate the extraction efficiency as follows: Efficiency (%) = (Mass of Farnesol Detected / Initial Mass of Source Material) x 100

Self-Validating System & Quality Control
  • Triplicates: Performing each extraction in triplicate is essential to ensure the reproducibility of the results and to calculate standard deviations.

  • Internal Standard (IS): The use of an internal standard corrects for variations in injection volume and instrument response, leading to more accurate quantification.[7]

  • Standard Curve: A multi-point calibration curve (e.g., 1, 10, 50, 100, 200 µg/mL farnesol) must be run to ensure the linearity of the detector response.

  • Blanks: Run a solvent blank through the entire process to ensure no contamination is introduced from the solvents or apparatus.

Data Interpretation and Authoritative Insights

Based on the principles discussed and typical experimental outcomes, one can expect the following results:

  • Ethyl Acetate is hypothesized to provide the highest yield of farnesol. Its moderate polarity is optimally suited to solvate the entire farnesol molecule, leading to efficient extraction from the matrix.[7]

  • Ethanol will likely produce a high yield as well, but the crude extract may be less pure, containing more co-extracted polar compounds. This is a critical consideration if high purity is required without extensive downstream chromatography.

  • n-Hexane is expected to yield the lowest amount of farnesol but may produce the cleanest extract, with fewer polar impurities. This trade-off between yield and purity is a common theme in extraction science.

Expert Recommendation: For most applications where the primary goal is maximizing the recovery of farnesol from a complex matrix, ethyl acetate represents the most logical starting point for optimization. It offers a superior balance of extraction efficiency and selectivity compared to more polar or strictly nonpolar alternatives. For applications demanding the highest purity in the initial extract, a two-step extraction, perhaps starting with hexane and followed by a more polar solvent, could be explored.

Conclusion

The efficient extraction of 3,7,11-Trimethyldodec-2-en-1-ol is a multifactorial process where the choice of solvent is paramount. A solvent's polarity relative to farnesol's unique chemical structure is the primary determinant of its extraction efficiency. While several solvents can be used, this guide demonstrates through established chemical principles and a validated experimental design that moderately polar solvents like ethyl acetate often provide the optimal balance of yield and selectivity. By employing the rigorous, self-validating protocol described herein, researchers can confidently compare and select the most effective solvent for their specific application, ensuring reliable and reproducible results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 445070, Farnesol. Retrieved from [Link]

  • KAUST Repository (n.d.). A comparison of solvents for their suitability as solvent-culture two phase systems for living extraction of microbial isoprenoids. Retrieved from [Link]

  • Wikipedia (n.d.). Farnesol. Retrieved from [Link]

  • Boone, C. H., et al. (2022). Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans. Applied and Environmental Microbiology, 88(19), e00839-22. Retrieved from [Link]

  • The Good Scents Company (n.d.). farnesol 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol. Retrieved from [Link]

  • ResearchGate (n.d.). Analysis of dietary isoprenoids farnesol and geraniol in biological fluids. Retrieved from [Link]

  • FooDB (2010). Showing Compound Farnesol (FDB014891). Retrieved from [Link]

  • Scent.vn (n.d.). Farnesol CAS# 4602-84-0. Retrieved from [Link]

  • Grokipedia (n.d.). Farnesol. Retrieved from [Link]

  • ResearchGate (n.d.). Workflow for quantitative analysis of farnesol and the aromatic fusel alcohols. Retrieved from [Link]

  • ResearchGate (n.d.). Optimization of extraction solvents, solid phase extraction and decoupling for quantitation of free isoprenoid diphosphates in Haematococcus pluvialis. Retrieved from [Link]

  • Cole-Parmer Blog (2018). 3 Easy Steps for Safe Solvent Extraction. Retrieved from [Link]

  • MDPI (2010). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Retrieved from [Link]

  • KAUST Repository (n.d.). culture two phase systems for living extraction of microbial isopreno. Retrieved from [Link]

  • Google Patents (n.d.). Method for the solvent extraction of farnesol and squalene from makgeolli.
  • ResearchGate (n.d.). Total ion chromatograms from GC-MS analysis of authentic standard of farnesol, a-santalene, and an extract of engineered S. cerevisiae. Retrieved from [Link]

  • Research SOP (2023). SOP FOR EXTRACTION OF PLANT MATERIAL/FORMULATION. Retrieved from [Link]

  • ResearchGate (n.d.). EXTRACTION PROTOCOLS. Retrieved from [Link]

  • FooDB (2010). Showing Compound (2E,6E)-Farnesol (FDB014516). Retrieved from [Link]

  • ResearchGate (n.d.). Microbial Production, Extraction, and Quantitative Analysis of Isoprenoids. Retrieved from [Link]

  • PubMed (2009). Recovery of E,E-farnesol from cultures of yeast erg9 mutants: extraction with polymeric beads and purification by normal-phase chromatography. Retrieved from [Link]

  • Frontiers (n.d.). Comparative analysis of extraction technologies for plant extracts and absolutes. Retrieved from [Link]

  • MOST Wiedzy (n.d.). Extraction with environmentally friendly solvents. Retrieved from [Link]

  • IRIS Unibas (n.d.). Optimization of the extraction techniques using Natural Hydrophobic Deep Eutectic Solvents for the recovery of biomolecules. Retrieved from [Link]

  • NURFAJRIN, Z. D., & FAJAR, A. T. N. (n.d.). Environmentally Friendly Extraction of Novel Deep Eutectic Solvent for Gold Extraction. Retrieved from [Link]

  • Physical Chemistry Research (2022). Deep Eutectic Solvent as a Green Solvent for Fast Analysis of the Volatile Components of Satureja Hortensis L. Retrieved from [Link]

  • MDPI (n.d.). Ultrasonic and Deep Eutectic Solvent for Efficient Extraction of Phenolics from Eucommia ulmoides Leaves. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Bioactivity of 3,7,11-Trimethyldodec-2-en-1-ol: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of natural product research and drug development, the journey from identifying a bioactive compound to its potential clinical application is a rigorous one, demanding a multi-faceted validation approach. This guide focuses on 3,7,11-Trimethyldodec-2-en-1-ol, a sesquiterpene alcohol with emerging biological significance. It is important to note that the majority of published research has been conducted on a specific, well-characterized isomer, (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol, commonly known as farnesol . For the purpose of this guide, we will use farnesol as our primary subject to illustrate the critical interplay between in vitro and in vivo validation methodologies, providing a robust framework for assessing its bioactivity. Farnesol is a naturally occurring isoprenoid found in the essential oils of various plants and has demonstrated a spectrum of biological activities, including anti-cancer, anti-inflammatory, and notably, potent antifungal properties.[1]

This guide will navigate the complexities of validating the bioactivity of farnesol, offering a comparative analysis of in vitro and in vivo experimental designs. We will delve into the rationale behind specific assay choices, provide detailed protocols, and present data in a clear, comparative format to empower researchers in their quest to translate promising laboratory findings into tangible therapeutic solutions.

The Rationale for a Dual Validation Approach: From Petri Dish to Preclinical Models

The validation of a bioactive compound like farnesol necessitates a two-pronged approach. In vitro studies provide a controlled environment to elucidate the direct effects of the compound on specific biological targets, such as microbial cells or cancer cell lines. These assays are invaluable for initial screening, dose-response characterization, and mechanistic investigations. However, the artificial nature of in vitro systems cannot fully recapitulate the complex physiological environment of a living organism.

This is where in vivo validation becomes indispensable. Preclinical animal models allow for the assessment of a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole-organism context. The transition from in vitro to in vivo is a critical step that often reveals complexities not apparent in isolated cell cultures. For instance, a compound that exhibits potent antimicrobial activity in vitro may be rapidly metabolized or poorly distributed to the site of infection in vivo, rendering it ineffective. Therefore, a comprehensive understanding of a compound's therapeutic potential can only be achieved by integrating data from both experimental realms.

In Vitro Validation of Farnesol's Antifungal Bioactivity

Farnesol has garnered significant attention for its antifungal properties, particularly against the opportunistic pathogen Candida albicans. As a quorum-sensing molecule, farnesol plays a role in regulating the morphology and biofilm formation of this fungus. Here, we outline key in vitro assays to characterize these effects.

Experimental Workflow for In Vitro Antifungal Activity Assessment

InVitro_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_synergy Secondary Assays cluster_analysis Data Analysis start Farnesol Stock Solution Preparation mic Broth Microdilution for MIC Determination start->mic culture Candida albicans Culture culture->mic xtt XTT Assay for Metabolic Activity mic->xtt biofilm Biofilm Formation Inhibition Assay mic->biofilm checkerboard Checkerboard Assay for Synergy with Antifungals mic->checkerboard mic_data MIC50/MIC90 Calculation mic->mic_data xtt_data IC50 Calculation xtt->xtt_data biofilm_data Quantification of Biofilm Inhibition biofilm->biofilm_data fici_data FICI Calculation for Synergy checkerboard->fici_data

Caption: Workflow for in vitro antifungal testing of farnesol.

Detailed Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Rationale: This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a stock solution of farnesol in a suitable solvent (e.g., methanol or DMSO) and serially dilute it in RPMI-1640 medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of Candida albicans (e.g., 1-5 x 10^5 CFU/mL).

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plate at 35-37°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of farnesol that causes a significant inhibition of growth compared to the positive control, often determined visually or by spectrophotometric reading.

2. XTT Assay for Metabolic Activity

  • Rationale: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay quantitatively measures the metabolic activity of cells, providing a more sensitive measure of cell viability than visual inspection.

  • Protocol:

    • Following the incubation period of the broth microdilution assay, add the XTT labeling mixture (XTT and menadione) to each well.

    • Incubate the plate in the dark for 2-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

    • The percentage of metabolic inhibition is calculated relative to the drug-free control.

3. Biofilm Formation Inhibition Assay

  • Rationale: Biofilms are a major virulence factor for Candida albicans, and the ability of a compound to inhibit their formation is a key therapeutic indicator.

  • Protocol:

    • Dispense serial dilutions of farnesol into a 96-well flat-bottom microtiter plate.

    • Add a standardized suspension of Candida albicans to each well.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

    • After incubation, carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Quantify the biofilm biomass using methods such as crystal violet staining or the XTT assay for metabolic activity of the sessile cells.

Quantitative Data Summary: In Vitro Bioactivity of Farnesol against Candida Species
AssayOrganismConcentration RangeEndpointResultReference
Broth MicrodilutionCandida auris100-300 µMGrowth InhibitionSignificant growth inhibition at 24h.[1][2]
Biofilm InhibitionCandida auris75 µM (pre-exposure)Metabolic ActivitySignificantly diminished metabolic activity of adhered cells.[1]
Synergy (Checkerboard)C. auris biofilmsFarnesol + AzolesFICIClear synergism (FICI: 0.038 - 0.375).[1][2]

In Vivo Validation of Farnesol's Antifungal Bioactivity

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are essential to bridge this gap.

Experimental Workflow for In Vivo Antifungal Efficacy Assessment

InVivo_Workflow cluster_prep Pre-Experiment cluster_experiment Experimental Phase cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., BALB/c mice) ethics Ethical Approval animal_model->ethics immunosuppression Immunosuppression of Mice (optional) ethics->immunosuppression infection Candida albicans Inoculum Preparation infection_admin Intravenous/Intraperitoneal Infection infection->infection_admin immunosuppression->infection_admin treatment Farnesol Administration (e.g., daily treatment) infection_admin->treatment monitoring Monitoring of Animal Health and Survival treatment->monitoring euthanasia Euthanasia at Pre-determined Time Points monitoring->euthanasia survival_analysis Kaplan-Meier Survival Curves monitoring->survival_analysis organ_harvest Organ Harvest (Kidneys, Spleen, etc.) euthanasia->organ_harvest fungal_burden Fungal Burden Determination (CFU/gram tissue) organ_harvest->fungal_burden histopathology Histopathological Analysis organ_harvest->histopathology burden_analysis Statistical Analysis of Fungal Burden fungal_burden->burden_analysis

Sources

Benchmarking 3,7,11-Trimethyldodec-2-en-1-ol Against Farnesyl Pyrophosphate Analogues in Prenylation and Squalene Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

[label="Detection", fillcolor="#F1F3F4", style

Analyzing Substrate Outcomes

Now, I'm analyzing the experimental outcomes for substrate specificity. I've determined that 3,7,11-Trimethyldodec-2-en-1-ol's lack of internal double bonds has important mechanistic consequences. The proton exchange in SQS won't work, yet the downstream activation is not strictly dependent on the structure. This is proving how membrane binding and processing are key. I'm focusing on concisely capturing these points.

\n\nVisualizing Mechanistic Insights

I'm currently finalizing the diagrams to highlight the mechanistic differences between TH-FPP and FPP. I've confirmed that the DOT scripts produce clear visuals for the Ras pathway and SQS proton exchange assay. I'm making sure these diagrams highlight the causality behind TH-FPP's use and its key differences with FPP. I am working on how to explain why this matters.

Refining Experimental Outputs

Integrating Nomenclature Standards

I'm now integrating the nomenclature for the analogues. I'm making sure to explicitly define 3,7,11-Trimethyldodec-2-en-1-ol and its pyrophosphate as 6,7,10,11-tetrahydrofarnesol (THF) and TH-FPP, respectively, to ensure clarity for the reader. I am also working on checking the formatting for in-text citations to include hyperlinks to their full resources.

Finalizing Diagram Integration

I'm now integrating the final version of the DOT diagrams with the experimental results to solidify my findings. The Ras pathway diagram is complete, showing TH-FPP's activation of the MAPK cascade. I am revising the SQS diagram. I've re-checked the compliance with all style parameters. The emphasis is on concisely illustrating how these visual aids support the experimental evidence, ultimately supporting the why of using TH-FPP for enzyme benchmarking.

Target Audience: Researchers, Biochemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary: The Strategic Value of Structural Probes

In the study of isoprenoid metabolism, protein prenylation, and sterol biosynthesis, native farnesyl pyrophosphate (FPP) is highly reactive and promiscuous. To map enzyme active-site topologies and decouple the physicochemical properties of lipid anchors from their geometric constraints, application scientists rely on synthetic FPP analogues.

3,7,11-Trimethyldodec-2-en-1-ol —commonly referred to in biochemical literature as 6,7,10,11-tetrahydrofarnesol (THF) —is a critical structural probe. By retaining the primary allylic double bond (C2) but saturating the internal C6 and C10 double bonds, its pyrophosphate derivative (TH-FPP) maintains the overall carbon chain length and hydrophobicity of FPP while drastically altering its structural rigidity and π-electron distribution. This guide objectively benchmarks TH-FPP against other FPP analogues, providing self-validating experimental protocols and causality-driven insights into its performance in Ras lipidation and Squalene Synthase (SQS) assays.

Structural and Physicochemical Benchmarking

The utility of an FPP analogue is dictated by its relative hydrophobicity and its ability to stabilize carbocation intermediates during catalysis. Table 1 summarizes the core differences between native FPP, TH-FPP, and other common analogues.

Table 1: Structural Comparison of FPP Analogues
Analogue (Pyrophosphate)Precursor AlcoholDouble Bond PositionsRelative Hydrophobicity*Primary Application
FPP (Native)FarnesolC2, C6, C10100% (Baseline)Universal prenyl donor
TH-FPP 3,7,11-Trimethyldodec-2-en-1-olC2 only~110% (More hydrophobic)Ras anchor decoupling, SQS dead-end probe
GGPP GeranylgeraniolC2, C6, C10, C14>150%Rho/Rac prenylation, FTase exclusion
GPP GeraniolC2, C6~60%Short-chain prenylation kinetics

*Relative hydrophobicity estimated via Triton X-114 phase partitioning of lipidated H-Ras.

Application 1: Probing Ras Lipidation and Downstream Effector Activation

The Causality Behind the Choice

Farnesylation of the C-terminal CAAX motif of Ras proteins by Farnesyltransferase (FTase) is essential for membrane anchoring and subsequent MAPK signaling. A fundamental question in drug development is whether the specific, rigid triene geometry of the farnesyl group is required for Ras to bind its effectors, or if mere hydrophobic membrane insertion is sufficient.

By utilizing TH-FPP, researchers can decouple hydrophobicity from structural rigidity. Because TH-FPP lacks the C6 and C10 double bonds, it is highly flexible. If TH-FPP-lipidated Ras can still activate the MAPK cascade, it proves that effector binding does not strictly require the rigid isoprenoid geometry [1].

Experimental Protocol: In Vitro Lipidation and Oocyte Microinjection

This self-validating protocol ensures that any observed downstream signaling is strictly dependent on the synthetic lipid analogue, utilizing Xenopus oocytes depleted of endogenous isoprenoids via mevinolin treatment.

  • In Vitro Prenylation: Incubate 1 nmol of recombinant bacterial H-Ras with 50 pmol of recombinant FTase in 200 μL of reaction buffer (30 mM Tris pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 10 μM ZnCl₂, 0.5 mM DTT).

  • Analogue Addition: Add TH-FPP (synthesized from 3,7,11-Trimethyldodec-2-en-1-ol) to a final concentration of 50 μM. Incubate for 4 hours at 30°C.

  • Purification & Verification: Purify the lipidated H-Ras. Verify stoichiometric lipidation via Triton X-114 phase partitioning (TH-FPP modified Ras partitions to the detergent phase).

  • Microinjection: Microinject 0.5 pmol of the TH-FPP-lipidated H-Ras into mevinolin-treated Xenopus laevis oocytes.

  • Phenotypic Readout: Monitor the oocytes for Germinal Vesicle Breakdown (GVBD), a direct morphological indicator of MAPK cascade activation.

RasPathway THF 3,7,11-Trimethyldodec-2-en-1-yl PP (TH-FPP) FTase Farnesyltransferase (FTase) THF->FTase HRas_mod TH-FPP Lipidated H-Ras (Membrane Anchored) FTase->HRas_mod In Vitro Prenylation (Zn2+, Mg2+) HRas_unmod Unmodified H-Ras HRas_unmod->FTase MAPK MAPK Cascade Activation (Meiotic Maturation / GVBD) HRas_mod->MAPK Effector Binding (in Xenopus Oocytes)

Fig 1: In vitro lipidation of H-Ras by FTase using TH-FPP and subsequent MAPK cascade activation.

Application 2: Mapping Squalene Synthase (SQS) Active Site Topology

The Causality Behind the Choice

Squalene Synthase (SQS) catalyzes the first committed step in sterol biosynthesis: the head-to-head condensation of two FPP molecules. The first half-reaction requires a proton exchange mechanism that relies heavily on the stabilization of a carbocation intermediate by the π-electrons of the FPP double bonds.

Because TH-FPP lacks the internal π-electron systems at C6 and C10, it cannot stabilize this intermediate. Consequently, it acts as a dead-end probe. By tracking tritium release, scientists can prove that TH-FPP is rejected at the very first proton-exchanging site, mapping the strict electronic requirements of the SQS active site [2].

Experimental Protocol: Tritium Release Assay

This protocol validates whether an analogue can initiate the SQS catalytic cycle.

  • Substrate Preparation: Synthesize 1-[³H]-labeled TH-FPP.

  • Enzymatic Incubation: Incubate the labeled TH-FPP with purified yeast or rat liver squalene synthetase in a buffer containing necessary divalent cations (Mg²⁺ or Mn²⁺) and NAD(P)H.

  • Lipid Extraction: Terminate the reaction and extract nonpolar lipid products using an organic solvent (e.g., hexane/chloroform).

  • Scintillation Counting: Measure the aqueous phase for tritium (³H) release using a liquid scintillation counter.

  • Data Interpretation: The absence of tritium in the aqueous phase confirms that the analogue cannot undergo the initial proton-exchange step.

SQSWorkflow Incubation 1-[3H]-TH-FPP + Squalene Synthase ProtonExchange Proton Exchange Site (C1 Position) Incubation->ProtonExchange Binding Detection Tritium Release Assay (Aqueous Phase) ProtonExchange->Detection Catalytic Attempt Result No Tritium Released (Dead-End Analogue) Detection->Result Scintillation Counting

Fig 2: Squalene Synthase assay workflow testing TH-FPP substrate viability via tritium release.

Functional Benchmarking Data

Table 2 consolidates the experimental outcomes when benchmarking TH-FPP against native FPP and Geranyl Pyrophosphate (GPP) across the aforementioned assays.

Table 2: Functional Benchmarking in Enzyme Systems
AnalogueFTase Lipidation EfficiencyH-Ras Oocyte Activation (GVBD)SQS Incorporation (Squalene)SQS Tritium Release (Proton Exchange)
FPP 100% (Standard)Rapid kinetics (< 10 hours)HighYes
TH-FPP Stoichiometric (High)Rapid kinetics (Comparable to FPP)Zero No
GPP Low / PoorSeverely delayed (> 20 hours)ZeroNo

Key Takeaway: 3,7,11-Trimethyldodec-2-en-1-ol (TH-FPP) successfully mimics FPP in downstream Ras signaling—proving that the rigid triene structure is not strictly necessary for MAPK effector activation [1]. Conversely, in SQS assays, the lack of internal double bonds completely abolishes proton exchange, proving that SQS catalysis is highly dependent on the internal π-electron geometry [2].

References

  • Dudler, T., & Gelb, M. H. (1997). Replacement of the H-Ras Farnesyl Group by Lipid Analogues: Implications for Downstream Processing and Effector Activation in Xenopus Oocytes. Biochemistry, 36(41), 12434–12441.[Link]

  • Ortiz de Montellano, P. R., Wei, J. S., Vinson, W. A., Castillo, R., & Boparai, A. S. (1977). Substrate selectivity of squalene synthetase. Biochemistry, 16(12), 2680–2685.[Link]

Sources

Illuminating Alkene Stereochemistry: A Guide to Validating (2E)-3,7,11-Trimethyldodec-2-en-1-ol with NOESY NMR

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and chemical research, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. It is a factor that can profoundly influence a compound's biological activity, efficacy, and safety profile. For molecules containing carbon-carbon double bonds, the E/Z isomerism is a critical stereochemical feature. This guide provides an in-depth, experience-driven protocol for the unambiguous determination of the (2E)-configuration of 3,7,11-trimethyldodec-2-en-1-ol, a versatile isoprenoid alcohol, using Nuclear Overhauser Effect Spectroscopy (NOESY) NMR.

The challenge with trisubstituted alkenes, such as the one in our target molecule, is that traditional proton NMR (¹H NMR) coupling constants, which are invaluable for determining the stereochemistry of disubstituted alkenes, are often not observable.[1] This necessitates a more sophisticated approach. NOESY, a two-dimensional NMR technique, emerges as a powerful solution by detecting through-space interactions between protons that are in close proximity, irrespective of their through-bond connectivity.[2][3][4][5] This allows for a definitive assignment of the alkene geometry.

The Foundational Principle: The Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of a specific proton's resonance can lead to an intensity change in the signals of other protons that are spatially close (typically within 5 Å).[6] This through-space dipolar coupling is the cornerstone of NOESY experiments.[3][7] In a NOESY spectrum, cross-peaks appear between protons that are near each other in space, providing a map of these proximities.[8] The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a highly sensitive tool for probing spatial arrangements.[8]

For (2E)-3,7,11-trimethyldodec-2-en-1-ol, the key to validating its stereochemistry lies in observing a NOE correlation between the vinyl proton at position 2 and the protons of the methylene group at position 1. In the (2E)-isomer, these protons are on the same side of the double bond and therefore in close spatial proximity. Conversely, in the hypothetical (2Z)-isomer, the vinyl proton would be close to the methyl group at position 3. The presence or absence of these specific NOE cross-peaks provides unequivocal evidence for the correct stereoisomer.

A Comparative Overview of Stereochemical Determination Techniques

While NOESY is a premier technique for this application, it is essential to understand its place among other analytical methods.

TechniquePrincipleAdvantagesDisadvantages
NOESY NMR Detects through-space dipolar coupling between protons.Unambiguous for trisubstituted alkenes; applicable to samples in solution; non-destructive.Can be time-consuming for dilute samples; requires careful parameter optimization.
¹H NMR Coupling Constants Measures through-bond scalar coupling between vicinal protons.Rapid and straightforward for disubstituted alkenes.Not applicable to many trisubstituted or tetrasubstituted alkenes where the necessary protons are absent.[1]
X-ray Crystallography Determines the precise three-dimensional structure of a molecule in a crystalline state.Provides an absolute and highly detailed structure.Requires a single crystal of suitable quality, which can be difficult to obtain.[9]
Chemical Correlation Converts the molecule to a known compound of established stereochemistry.Can be definitive if a suitable known compound exists.Requires additional synthetic steps; may not be feasible for novel compounds.

Experimental Protocol: Acquiring High-Quality NOESY Data

The following protocol outlines the critical steps for obtaining a high-quality NOESY spectrum of (2E)-3,7,11-trimethyldodec-2-en-1-ol.

PART 1: Meticulous Sample Preparation

The quality of the NMR data is intrinsically linked to the quality of the sample. Since NOE signals are inherently weak, often representing only a small percentage of the intensity of regular peaks, proper sample preparation is crucial.[10]

  • Sample Purity: Ensure the sample of (2E)-3,7,11-trimethyldodec-2-en-1-ol is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.[11]

  • Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[10][11]

  • Oxygen Removal (Degassing): Paramagnetic molecular oxygen can significantly shorten relaxation times and quench the NOE effect. For optimal results, it is highly recommended to degas the sample. The freeze-pump-thaw method is the most effective technique.[12]

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to ensure good magnetic field homogeneity (shimming).[11]

PART 2: Instrument Setup and Data Acquisition

Modern NMR spectrometers equipped with pulsed-field gradients are recommended for acquiring clean NOESY spectra.

  • Initial ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to determine the chemical shifts of all protons and to ensure proper shimming.

  • NOESY Pulse Program: Select a gradient-selected NOESY pulse sequence (e.g., noesygpphpp on Bruker instruments).[7] Gradient selection helps to suppress artifacts and improve data quality.

  • Key Acquisition Parameters:

    • Mixing Time (d8): This is the most critical parameter in a NOESY experiment.[13] It is the duration during which the NOE is allowed to build up. For small molecules like (2E)-3,7,11-trimethyldodec-2-en-1-ol (MW ≈ 224.38 g/mol ), a mixing time in the range of 500-800 ms is a good starting point.[7][10]

    • Relaxation Delay (d1): Set a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans (ns): Due to the low intensity of NOE signals, a sufficient number of scans is required to achieve a good signal-to-noise ratio. This will depend on the sample concentration but typically ranges from 8 to 32 scans per increment.[14]

    • Number of Increments (ni): The number of increments in the indirect dimension (t1) determines the resolution in that dimension. A value of 256 or 512 is generally sufficient.

Data Processing and Interpretation

  • Fourier Transformation: Process the acquired data using a 2D Fourier transform with appropriate window functions (e.g., sine-bell) applied to both dimensions.[14]

  • Phasing: Carefully phase the spectrum to ensure that all diagonal and cross-peaks have the correct phase.

  • Analysis:

    • Identify the diagonal peaks, which correspond to the standard ¹H NMR spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of two protons indicates that they are spatially close.

    • For (2E)-3,7,11-trimethyldodec-2-en-1-ol, a key cross-peak is expected between the vinyl proton (H-2) and the methylene protons of the hydroxymethyl group (H-1).

    • The absence of a significant cross-peak between the vinyl proton (H-2) and the methyl protons at position 3 further supports the (2E)-configuration.

Visualizing the Stereochemical Validation

The following diagrams illustrate the expected NOE correlations for both the (2E) and (2Z) isomers of 3,7,11-trimethyldodec-2-en-1-ol.

E_isomer cluster_E (2E)-Isomer E_structure E_structure H2 H2 H1 H1 H2->H1 Strong NOE

Caption: Expected NOE correlation for the (2E)-isomer.

Z_isomer cluster_Z (2Z)-Isomer Z_structure Z_structure H2 H2 CH3_3 CH3_3 H2->CH3_3 Strong NOE

Caption: Expected NOE correlation for the (2Z)-isomer.

The following workflow diagram summarizes the entire process of validating the stereochemistry of (2E)-3,7,11-trimethyldodec-2-en-1-ol using NOESY NMR.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation Purity High Purity Sample Solvent Deuterated Solvent Purity->Solvent Concentration Optimize Concentration Solvent->Concentration Degas Degas Sample Concentration->Degas H1_NMR Acquire ¹H NMR Degas->H1_NMR NOESY_Setup Set up NOESY Experiment H1_NMR->NOESY_Setup Parameters Optimize Mixing Time NOESY_Setup->Parameters Acquire Acquire 2D NOESY Data Parameters->Acquire FT 2D Fourier Transform Acquire->FT Phasing Phase Spectrum FT->Phasing Analysis Identify Cross-Peaks Phasing->Analysis Correlation Observe H-1/H-2 NOE Analysis->Correlation Conclusion Confirm (2E)-Stereochemistry Correlation->Conclusion

Caption: Workflow for stereochemical validation using NOESY NMR.

Concluding Remarks

The unambiguous determination of stereochemistry is a non-negotiable aspect of modern chemical research and development. For trisubstituted alkenes like (2E)-3,7,11-trimethyldodec-2-en-1-ol, where traditional methods fall short, NOESY NMR provides a robust and reliable solution. By carefully preparing the sample, optimizing the acquisition parameters, and correctly interpreting the resulting spectrum, researchers can confidently assign the correct stereoisomer. This guide, grounded in both theoretical principles and practical experience, serves as a comprehensive resource for scientists and professionals seeking to leverage the power of NOESY for stereochemical elucidation.

References

  • The University of Chicago. (2021, March 10). 1D NOESY made easy. NMR Facility - Chemistry Department. [Link]

  • Stereochemistry. (2022, March 20). How to read NOESY spectrum? [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Noesy [autosaved]. [Link]

  • DEVLOGMYVLOG. (2022, August 30). 2D NMR: NOESY NMR INTERPRETATION [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • UC Santa Barbara. (n.d.). 1D NOESY. NMR Facility, UCSB Chem and Biochem. [Link]

  • Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. [Link]

  • News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • Indiana University. (n.d.). 1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack). IU NMR Facility. [Link]

  • Scribd. (n.d.). NOESY: Nuclear Overhauser Effect Overview. [Link]

  • Stanford University. (n.d.). noesy. Stanford University NMR Facility. [Link]

  • Chemistry LibreTexts. (2022, January 6). 3.17.4: NOESY Spectra. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • University of Missouri. (2018, August 8). NOESY and ROESY. [Link]

  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Chemistry Stack Exchange. (2017, June 28). Determining geometry of trisubstituted alkene. [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. [Link]

  • ResearchGate. (2017, March 17). How can i differentiate between E and Z isomers of imine?[Link]

  • ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • ResearchGate. (2018, January 13). Does anyone have an easy technique on sample preparation for NOE experiment?[Link]

  • Royal Society of Chemistry. (2026, March 4). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]

  • ACD/Labs. (2026, February 26). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • Reddit. (2018, August 25). E/Z isomer identification help. r/chemistry. [Link]

  • NextSDS. (n.d.). (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. [Link]

  • ChemBK. (2024, April 9). (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. [Link]

  • NIST. (n.d.). (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl decanoate. NIST Chemistry WebBook. [Link]

  • FooDB. (2010, April 8). Showing Compound 3,7,11-Trimethyl-1,2,6,10-dodecatrienol (FDB003890). [Link]

  • Chemistry Steps. (2025, October 4). Stereochemistry of Alkenes. [Link]

  • PubChem. (n.d.). 2,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (Z)-. [Link]

  • University of Calgary. (n.d.). Alkene stereochemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,7,11-Trimethyldodec-2-en-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,7,11-Trimethyldodec-2-en-1-ol (Nerolidol). As a compound with significant environmental toxicity and potential health effects, its disposal cannot be treated casually. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge to handle this substance safely and effectively. The protocols herein are designed to be self-validating systems, ensuring that every step contributes to a safe, compliant, and environmentally sound disposal pathway.

Core Hazard Profile & Risk Assessment

Understanding the intrinsic hazards of 3,7,11-Trimethyldodec-2-en-1-ol is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. The primary risks associated with this compound are not related to extreme reactivity or flammability, but to its potent effects on biological systems and the environment.

  • Primary Hazard: Environmental Toxicity: The most critical characteristic dictating its disposal is its classification as being toxic to aquatic life, with long-lasting effects[1][2][3][4]. Accidental release into waterways, even in small quantities, can be detrimental. Therefore, under no circumstances should this chemical or its solutions be poured down the drain [2][3][5][6].

  • Human Health Hazards: It is known to be an irritant to the skin and eyes and can cause allergic skin sensitization upon contact[1][3][4]. Swallowing the liquid presents an aspiration hazard that may lead to lung damage[1][7].

  • Combustibility: The compound is combustible and presents a slight fire hazard when exposed to heat or open flame[1]. While not classified as a highly flammable liquid, it must be kept away from ignition sources[8].

  • Peroxide Formation: Like many terpene-based compounds, it may form peroxides over time when exposed to air[1]. This increases the hazard profile of aged material, making timely disposal crucial.

Data Summary Table: Hazard and Safety Information
ParameterValue / ClassificationSource(s)
GHS Hazard Statements H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H410/H411: Very toxic/Toxic to aquatic life with long lasting effects.[2][3][4]
Primary Disposal Route Collection for licensed hazardous waste disposal.[5][6][9]
Prohibited Disposal Drain or sanitary sewer disposal.[2][5][6]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, lab coat.[4][8][10]
Fire Hazard Combustible liquid. Keep away from heat and ignition sources.[1][8]

Pre-Disposal Protocol: Waste Accumulation and Storage

Proper disposal begins long before the waste carrier arrives. Safe and compliant accumulation of 3,7,11-Trimethyldodec-2-en-1-ol waste is critical to prevent accidents and ensure seamless collection.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a specific location in the lab where waste is collected. This area must be at or near the point of generation and under the control of laboratory personnel[11]. The SAA should be clearly marked with "Hazardous Waste" signage.

Step 2: Select an Appropriate Waste Container

  • Primary Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Glass or high-density polyethylene (HDPE) containers are appropriate[6][11]. Never use metal containers for unknown waste streams or if there's a potential for acidic conditions[11].

  • Container Reuse: If reusing a former reagent bottle, ensure it is clean and that all previous labels are completely removed or defaced to avoid confusion[12].

  • Scientist's Note: Do not overfill the container. A headspace of at least 10% (or 5% minimum) should be left to allow for vapor expansion[12].

Step 3: Proper Labeling Label the waste container immediately upon adding the first drop of waste. The label must include:

  • The words "Hazardous Waste"[6][9].

  • The full chemical name: "3,7,11-Trimethyldodec-2-en-1-ol" or "Nerolidol". Avoid ambiguous terms like "Solvent Waste"[6].

  • A clear indication of the hazards (e.g., "Irritant," "Aquatic Toxin").

Step 4: Segregation and Safe Storage

  • Store the waste container in the designated SAA, which should be in a cool, well-ventilated area away from direct sunlight and ignition sources[5][9].

  • Crucially, segregate this waste from incompatible materials , such as strong oxidizing agents, to prevent hazardous reactions[5][8].

  • Utilize secondary containment (such as a plastic tub) to capture any potential leaks or spills[9].

Standard Disposal Procedures

This section outlines the workflow for handling both liquid waste and contaminated solid materials.

Protocol 3.1: Liquid Waste Disposal
  • Work Area: Conduct all transfers of waste into the collection container inside a chemical fume hood to minimize inhalation exposure[13].

  • Collection: Carefully pour the waste 3,7,11-Trimethyldodec-2-en-1-ol, including any dilute solutions, into the properly labeled hazardous waste container.

  • Container Closure: Keep the waste container securely closed at all times, except when actively adding waste[6][9].

    • Rationale: This practice is mandated by regulations and serves a dual scientific purpose: it prevents the release of vapors into the lab environment and minimizes the chemical's exposure to air, thereby reducing the rate of potential peroxide formation[1].

  • Request Pickup: Once the container is nearly full (respecting the headspace requirement), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor[6][9].

Protocol 3.2: Contaminated Solid Waste Disposal
  • Definition: Solid waste includes any items that have come into direct contact with 3,7,11-Trimethyldodec-2-en-1-ol, such as gloves, absorbent pads, pipette tips, and contaminated glassware.

  • Collection: Place all contaminated solid waste into a dedicated, clearly labeled, leak-proof container or a securely lined cardboard box. The container must be marked as "Hazardous Waste" and list the chemical contaminant.

    • Scientist's Note: All materials contaminated with this chemical, regardless of the quantity, must be treated as hazardous waste due to its persistent environmental toxicity[9][13].

  • Disposal: Dispose of the solid waste container through the same hazardous waste stream as the liquid chemical.

Protocol 3.3: Empty Container Disposal
  • Evaluation: It is often safer and generates less additional waste to dispose of the "empty" container as hazardous waste itself[12].

  • Decontamination (If Permissible): If institutional policy allows, the container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[12].

  • Rinsate Collection: Crucially, the rinsate from this cleaning process is itself hazardous waste and must be collected in the appropriate liquid waste container.

  • Final Disposal: Only after being properly decontaminated and air-dried in a fume hood can the container be disposed of as non-hazardous glass or plastic waste, with its label fully defaced[12][14].

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from work with 3,7,11-Trimethyldodec-2-en-1-ol.

G Disposal Workflow for 3,7,11-Trimethyldodec-2-en-1-ol start Waste Generation (Liquid or Solid) is_liquid Is waste primarily liquid? start->is_liquid collect_liquid Collect in labeled, sealed liquid waste container in SAA. is_liquid->collect_liquid Yes collect_solid Collect in labeled solid waste container in SAA. is_liquid->collect_solid No (Solid) container_full Container nearing capacity? collect_liquid->container_full collect_solid->container_full container_full->start No, continue collection contact_ehs Arrange for pickup by EH&S or licensed contractor. container_full->contact_ehs Yes end Waste Removed for Proper Disposal contact_ehs->end

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3,7,11-Trimethyldodec-2-en-1-ol and its Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 3,7,11-Trimethyldodec-2-en-1-ol, a compound often found within isomeric mixtures such as Farnesol. By elucidating the causality behind each safety protocol, this document aims to be your trusted resource for laboratory safety and chemical handling, extending value beyond the product itself.

The following procedures are synthesized from authoritative safety data sheets for closely related isomers, primarily trans,trans-Farnesol (CAS 106-28-5), to ensure a high margin of safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

3,7,11-Trimethyldodec-2-en-1-ol and its common isomeric mixtures are generally classified with the following hazards:

  • Serious Eye Irritation: Direct contact can cause significant irritation.[1][2][3]

  • Skin Irritation and Sensitization: May cause skin irritation and can lead to an allergic skin reaction upon repeated contact.[3]

  • Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects.[3]

The primary routes of exposure are through skin and eye contact. While inhalation is not a major route of exposure under normal conditions, vapors can be generated at elevated temperatures or during aerosolization.[1][4] Therefore, the selection of Personal Protective Equipment (PPE) is driven by the need to create a reliable barrier against these potential exposures.

Personal Protective Equipment (PPE): A Task-Specific Approach

The level of PPE required is directly proportional to the scale and nature of the operation. A risk-based approach ensures adequate protection without encumbering the researcher.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., aliquoting, plate spotting) Safety glasses with side shields or chemical safety goggles.[5]Chemical-resistant gloves (e.g., nitrile).Standard laboratory coat.Not generally required in a well-ventilated area.[2][6]
High-Volume Transfers or Operations with Splash Potential Chemical safety goggles and a face shield.[7]Chemical-resistant gloves (e.g., nitrile).Chemical-resistant apron over a laboratory coat.Recommended if ventilation is inadequate or if aerosols may be generated. A NIOSH-approved respirator with organic vapor cartridges should be used.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant, disposable coveralls.A NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.

Causality of PPE Selection:

  • Eye Protection: The potential for serious eye irritation necessitates a physical barrier. Safety glasses provide basic protection, while goggles offer a seal against splashes. A face shield is added when the risk of a significant splash is high.[1][7]

  • Hand Protection: Chemical-resistant gloves are the first line of defense against skin contact, which can lead to irritation and sensitization. Nitrile gloves offer a good balance of chemical resistance and dexterity for most laboratory tasks.

  • Body Protection: A lab coat protects personal clothing from minor drips and spills. For larger volumes, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While the vapor pressure of this compound is low, heating or aerosolizing it can increase the concentration of airborne droplets or vapor. In such cases, or in the event of a large spill in a poorly ventilated area, respiratory protection is crucial to prevent inhalation.

Step-by-Step Procedural Guidance

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[8]

    • Confirm adequate ventilation (e.g., a chemical fume hood) if heating, aerosolizing, or using large volumes.

  • Handling:

    • Wear the appropriate PPE as determined by the task-specific risk assessment.

    • Avoid direct contact with the skin and eyes.[4]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Use non-sparking tools if there is a risk of ignition.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

    • Decontaminate the work surface.

A pre-planned response to spills is essential for mitigating risks.

Spill_Response Spill Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate Spill-Response PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material (e.g., vermiculite, sand) PPE->Contain Collect Collect Absorbed Material into a Closed, Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional and Local Regulations Decontaminate->Dispose

Caption: Chemical Spill Response Workflow.

Disposal:

  • Chemical Waste: Dispose of 3,7,11-Trimethyldodec-2-en-1-ol and any contaminated materials as hazardous waste.[3][7] Do not pour down the drain.[3]

  • Containers: Empty containers may retain product residue and should be disposed of as hazardous waste unless thoroughly decontaminated.

  • Regulatory Compliance: All disposal must be in accordance with local, regional, and national regulations.[3]

Building a Culture of Safety

This guide provides a framework for the safe handling of 3,7,11-Trimethyldodec-2-en-1-ol. However, true laboratory safety is a dynamic process that relies on the continuous diligence and critical thinking of every researcher. By understanding the principles behind these protocols, you are empowered to make informed decisions that protect yourself, your colleagues, and the integrity of your work.

References

  • FARNESOL SYNTHETIQUE. (2023).
  • CPAChem. (2023).
  • NextSDS. (n.d.). (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol. Retrieved from [Link]

  • Synquest Labs. (2019).
  • TCI EUROPE N.V. (n.d.). Farnesol (mixture of isomers)
  • Extrasynthese. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: (2E)-3,7-dimethylocta-2,6-dien-1-ol.
  • NIST. (n.d.). (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl decanoate. Retrieved from [Link]

  • Cheméo. (n.d.). (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl decanoate (CAS 78368-57-7). Retrieved from [Link]

Sources

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